(113C)octanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436839 | |
| Record name | Caprylic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59669-16-8 | |
| Record name | Octanoic acid 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOIC ACID 1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOIC ACID 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (13C)Octanoic Acid in Metabolic Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (13C)octanoic acid, a powerful stable isotope tracer in metabolic research. We will delve into its primary applications, the underlying biochemical principles, detailed experimental protocols, and the interpretation of data, moving beyond a simple recitation of facts to explain the causal links behind methodological choices.
Introduction to (13C)Octanoic Acid: A Versatile Metabolic Probe
(13C)Octanoic acid is a non-radioactive, stable isotope-labeled medium-chain fatty acid. Its unique physicochemical properties make it an invaluable tool for in vivo metabolic studies. The carbon-13 (¹³C) label allows for the tracing of its metabolic fate, providing dynamic insights into complex physiological processes. Unlike long-chain fatty acids, octanoic acid is rapidly absorbed from the small intestine and transported directly to the liver via the portal vein, bypassing chylomicron formation.[1] This rapid hepatic uptake and subsequent mitochondrial β-oxidation are central to its utility in metabolic research.[1]
The core principle of its application lies in the enzymatic cleavage of the ¹³C-labeled carboxyl group, leading to the formation of ¹³CO₂, which is then expelled in the breath. The rate of ¹³CO₂ appearance in exhaled air serves as a direct proxy for the rate-limiting step in its metabolic pathway, which can be manipulated to study different physiological functions.
The Gold Standard Application: Measuring Gastric Emptying of Solids
The most established and widely validated application of (13C)octanoic acid is in the non-invasive measurement of gastric emptying of solid food.[2] This technique, often referred to as the ¹³C-Octanoic Acid Breath Test (¹³C-OABT), offers a safe and reliable alternative to the gold-standard method of scintigraphy, without the associated radiation exposure.[3] This makes it particularly suitable for studies involving vulnerable populations such as children and pregnant women, as well as for repeated measurements in the same individual.[4]
Scientific Rationale and Causality
The fundamental premise of the ¹³C-OABT is that the rate at which ¹³CO₂ appears in the breath is primarily dictated by the rate at which the solid meal, tagged with (13C)octanoic acid, is emptied from the stomach into the duodenum.[2] The subsequent steps – intestinal absorption and hepatic oxidation – are very rapid and do not significantly influence the overall kinetics.[2]
Here’s a breakdown of the causal chain:
-
(13C)Octanoic acid is firmly bound to a solid meal component , typically egg yolk. In vitro studies have confirmed that the label remains associated with the solid phase within the gastric environment.[2]
-
Gastric emptying is the rate-limiting step. The stomach mechanically and chemically processes the solid food, gradually releasing it into the small intestine. The speed of this process is the bottleneck for the entire metabolic pathway of the ingested tracer.
-
Rapid duodenal absorption and hepatic metabolism. Once in the duodenum, the (13C)octanoic acid is quickly absorbed and transported to the liver.[1] In the hepatic mitochondria, it undergoes rapid β-oxidation to produce ¹³CO₂.[1]
-
¹³CO₂ exhalation reflects gastric emptying. The ¹³CO₂ enters the bicarbonate pool and is subsequently exhaled.[5] The rate of its appearance in breath mirrors the rate of gastric emptying.
Diagram: The Metabolic Journey of (13C)Octanoic Acid in the Gastric Emptying Test
Caption: Metabolic pathway of (13C)octanoic acid for gastric emptying assessment.
Detailed Experimental Protocol for the ¹³C-Octanoic Acid Breath Test
This protocol is a synthesis of widely accepted methodologies and serves as a robust starting point for clinical and research applications.
Patient Preparation:
-
Fasting: Patients should fast for at least 8-10 hours overnight to ensure an empty stomach.[6]
-
Dietary Restrictions: For 48 hours prior to the test, patients should avoid foods with high natural ¹³C abundance, such as corn and pineapple.[1]
-
Medication Washout: Medications that may affect gastric motility (e.g., prokinetics, anticholinergics, opioids) should be discontinued for a period determined by their pharmacokinetic properties, typically 48-72 hours.[1]
Standardized Test Meal:
The composition of the test meal is critical for reproducibility. A commonly used standardized meal consists of:
-
One scrambled egg with the yolk containing 91 mg of (13C)octanoic acid.[6]
-
Two slices of white bread with 15 g of margarine.[6]
-
150 mL of water.[6]
The total caloric content of this meal is approximately 325 kcal.[6]
Breath Sample Collection:
-
Baseline Sample (t=0): A baseline breath sample is collected immediately before the patient consumes the test meal.[6]
-
Meal Consumption: The patient should consume the entire meal within 10 minutes.[6]
-
Post-Meal Sampling: Breath samples are collected at regular intervals for 4 hours. A typical sampling schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the final 2 hours.[6]
-
Patient State: The patient should remain at rest and avoid sleeping or smoking during the test.[1]
| Parameter | Value/Instruction | Rationale |
| Fasting Period | ≥ 8 hours | Ensures an empty stomach for accurate baseline measurement. |
| (13C)Octanoic Acid Dose | 91-100 mg | Standardized dose for consistent and comparable results.[2][6] |
| Test Meal | Standardized (e.g., egg, bread, margarine) | Controls for variability in gastric emptying due to meal composition. |
| Meal Consumption Time | < 10 minutes | Standardizes the initiation of the gastric emptying process.[6] |
| Breath Sampling Duration | 4 hours | Captures the full curve of ¹³CO₂ excretion for accurate modeling.[6] |
| Sampling Frequency | Every 15-30 minutes | Provides sufficient data points for robust kinetic analysis.[6] |
Data Analysis and Interpretation
Breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[1] The results are typically expressed as a change from baseline (delta over baseline).
The primary outcomes are derived from mathematical modeling of the ¹³CO₂ excretion curve. The most common parameters are:
-
Gastric half-emptying time (t½): The time it takes for 50% of the meal to leave the stomach.[2]
-
Lag phase (t_lag): The initial period before any significant amount of the solid meal begins to empty.[2]
These parameters are often calculated using established formulas, such as those developed by Ghoos et al., which fit the cumulative ¹³CO₂ excretion data to a mathematical function.[2]
Emerging Application: Probing Hepatic Mitochondrial Function
Beyond its role in gastroenterology, (13C)octanoic acid is gaining traction as a non-invasive probe of hepatic mitochondrial β-oxidation. This application is particularly relevant in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).
Scientific Rationale and Causality
When gastric emptying is not the rate-limiting step (e.g., when (13C)octanoic acid is administered in a rapidly absorbed form or directly into the duodenum), the rate of ¹³CO₂ exhalation reflects the efficiency of hepatic mitochondrial function.
The key mechanistic points are:
-
Carnitine-Independent Mitochondrial Entry: Unlike long-chain fatty acids, octanoic acid can enter the mitochondrial matrix without the need for the carnitine palmitoyltransferase (CPT) system. This provides a more direct assessment of the β-oxidation enzymatic machinery.
-
Obligate Hepatic Metabolism: Following intestinal absorption, octanoic acid is almost completely extracted and metabolized by the liver during its first pass.
-
β-Oxidation as the Source of ¹³CO₂: The production of ¹³CO₂ is a direct consequence of the β-oxidation of (13C)octanoic acid within the mitochondria.
Therefore, a compromised mitochondrial function, as may occur in certain liver diseases, would lead to a reduced rate of (13C)octanoic acid oxidation and consequently, a lower rate of ¹³CO₂ exhalation.
Diagram: Assessing Liver Mitochondrial Function with (13C)Octanoic Acid
Caption: Mitochondrial metabolism of (13C)octanoic acid in the liver.
Experimental Protocol for Assessing Hepatic Mitochondrial Function
The protocol for this application is similar to the gastric emptying test, but the focus of the analysis is on the early phase of ¹³CO₂ excretion, which is more reflective of hepatic metabolic capacity.
Key Modifications from the Gastric Emptying Protocol:
-
Test Meal: While the standard egg meal can be used, some protocols may employ a liquid formulation to minimize the influence of gastric emptying.
-
Data Analysis: The primary endpoint is often the cumulative percentage of the ¹³C dose recovered in the breath over a shorter timeframe, typically 60 to 120 minutes. Early time points are particularly informative.
Data Interpretation:
-
Increased ¹³CO₂ Excretion: In some studies of NASH, an initial increase in octanoic acid oxidation has been observed, potentially reflecting a compensatory mitochondrial response to the lipid overload.
-
Decreased ¹³CO₂ Excretion: In more advanced liver disease, a decrease in ¹³CO₂ exhalation would be expected, indicating impaired mitochondrial function.
Broader Horizons: Tracing Medium-Chain Fatty Acid Metabolism
The principles underlying the use of (13C)octanoic acid can be extended to investigate whole-body medium-chain fatty acid (MCFA) metabolism in various physiological and pathological states, including metabolic syndrome and inborn errors of metabolism.
By combining the administration of (13C)octanoic acid with indirect calorimetry, it is possible to quantify whole-body MCFA oxidation rates. The appearance of the ¹³C label in expired CO₂ provides a direct measure of exogenous MCFA oxidation.
This approach can be used to:
-
Investigate fuel selection during exercise and in different dietary states.
-
Assess the metabolic impact of therapeutic interventions aimed at modulating fatty acid oxidation.
-
Potentially aid in the diagnosis and monitoring of genetic disorders affecting MCFA metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, although this application is less established than those for gastric emptying and liver function.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. The inclusion of a baseline breath sample corrects for individual variations in background ¹³CO₂ abundance. The standardized test meal and patient preparation procedures minimize extraneous variables that could confound the results. Furthermore, the mathematical models used to analyze the data have been validated against the gold-standard of scintigraphy, ensuring the trustworthiness of the derived parameters.[3]
Conclusion: A Powerful and Evolving Tool in Metabolic Research
(13C)Octanoic acid is a safe, versatile, and powerful tool for in vivo metabolic research. Its well-established role in the non-invasive assessment of gastric emptying is complemented by its emerging application as a probe of hepatic mitochondrial function. As our understanding of metabolic diseases continues to grow, the applications of (13C)octanoic acid are likely to expand, further solidifying its place as a cornerstone of modern metabolic investigation.
References
-
von Gerichten, J., Elnesr, M. H., Prollins, J. E., De Mel, I. A., Flanagan, A., Johnston, J. D., Fielding, B. A., & Short, M. (2022). The [¹³C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Lipids, 57(5), 453–467. [Link]
-
Alfred Health. (n.d.). Procedure: Gastric Emptying 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). Alfred Health. [Link]
-
Perri, F., Pastore, M. R., & Annese, V. (2005). ¹³C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences, 9(Suppl 1), 3-8. [Link]
-
Kibion. (2015). ¹³C-Sodium-Octanoate and ¹³C-Octanoic Acid Breath Test. [Link]
-
Lee, J. S., et al. (2019). Hyperglycemia in the early stages of type 1 diabetes accelerates gastric emptying through increased networks of interstitial cells of Cajal. PLoS ONE, 14(10), e0223969. [Link]
-
Bluck, L. J. C., & Coward, W. A. (2010). Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying. Digestive Diseases and Sciences, 55(11), 3147–3154. [Link]
-
JoVE. (2022, July 1). C13 Octanoic Acid Breath Test : Gastric Emptying | Protocol Preview [Video]. YouTube. [Link]
-
Keller, J., et al. (2021). European guideline on indications, performance and clinical impact of 13C-breath tests in adult and pediatric patients. United European Gastroenterology Journal, 9(5), 639-664. [Link]
-
Delvaux, M., et al. (1999). ¹³C-octanoic acid breath test for gastric emptying measurement. Gastroentérologie Clinique et Biologique, 23(4), 457-465. [Link]
-
von Gerichten, J., Elnesr, M. H., Prollins, J. E., De Mel, I. A., Flanagan, A., Johnston, J. D., Fielding, B. A., & Short, M. (2022). The [¹³C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. ResearchGate. [Link]
-
Barth, E., et al. (1998). Determination of ¹³CO₂/¹²CO₂ ratio by IRMS and NDIRS. Isotopes in Environmental and Health Studies, 34(1-2), 209-213. [Link]
-
Eradi, B., et al. (2006). Validity of ¹³C octanoic acid breath test for measurement of solid meal gastric emptying time in children. Journal of Pediatric Surgery, 41(6), 1109-1112. [Link]
-
Hamilton, J. A., & Cistola, D. P. (1986). ¹³C NMR studies of the binding of medium-chain fatty acids to human serum albumin. Proceedings of the National Academy of Sciences, 83(1), 82-86. [Link]
-
von Gerichten, J., et al. (2022). The [¹³ C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed. [Link]
-
van Nieuwenhoven, M. A., et al. (1998). Gastric emptying in formula-fed and breast-fed infants measured with the ¹³C-octanoic acid breath test. Journal of Pediatric Gastroenterology and Nutrition, 26(5), 511-516. [Link]
-
Keller, J., et al. (2015). Influence of clinical parameters on the results of ¹³C-octanoic acid breath tests: Examination of different mathematical models in a large patient cohort. Neurogastroenterology & Motility, 27(11), 1600-1609. [Link]
-
Maes, B. D., et al. (1998). The ¹³C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats. Journal of Nuclear Medicine, 39(12), 2119-2123. [Link]
-
ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. Retrieved from [Link]
-
Matthews, D. E. (1999). Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. Clinical and Experimental Pharmacology and Physiology, 26(11), 915-919. [Link]
-
Schlaepfer, I. R., & Joshi, M. (2020). ¹³C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. ResearchGate. [Link]
Sources
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- 3. 13C-octanoic acid breath test for gastric emptying measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity of 13C octanoic acid breath test for measurement of solid meal gastric emptying time in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kibion.com [kibion.com]
- 6. digestivehealth.org.au [digestivehealth.org.au]
synthesis and purification of 13C-labeled octanoic acid
Precision Synthesis and Purification of [1- C]Octanoic Acid: A Methodological Guide
Executive Summary
This technical guide details the high-fidelity synthesis and purification of [1-
The protocol selected here—Grignard Carbonation —is prioritized over enzymatic or hydrocarboxylation routes due to its regioselectivity (guaranteeing the label is at the C1 position) and high isotopic recovery. This guide addresses the specific challenges of handling volatile isotopic precursors and maximizing yield from expensive
Part 1: Retrosynthetic Analysis & Strategic Selection
The Pathway: Grignard Carbonation
To synthesize [1-
Reaction Logic:
-
Precursor: 1-Bromoheptane (commercially available, high purity).
-
Isotope Source:
CO gas (generated in situ from Ba CO or supplied via lecture bottle). -
Mechanism: Nucleophilic attack of the Grignard reagent on the electrophilic carbon of
CO , followed by acid hydrolysis.
Why this route?
-
Regiospecificity: The label is exclusively incorporated at the carboxyl group (C1), which is the first carbon released as
CO during mitochondrial -oxidation in the liver—the precise mechanism required for breath testing. -
Atom Economy: Unreacted
CO can be recovered using cryogenic trapping, unlike solution-phase isotopic reagents which are often lost.
Workflow Visualization
The following diagram outlines the synthesis and purification logic.
Figure 1: Critical path for the synthesis and purification of [1-
Part 2: Materials & Safety Protocols
Reagent Specifications
| Reagent | Purity / Specs | Role |
| 1-Bromoheptane | >99%, redistilled | Carbon backbone precursor |
| Magnesium Turnings | Grignard grade, crushed | Radical initiator |
| >99 atom% | Isotopic label | |
| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent (stabilizes Mg complex) |
| Sulfuric Acid (H | 2M Solution | Hydrolysis agent |
Critical Safety: Isotope Handling
-
Vacuum Line Integrity: The carbonation step requires a closed vacuum manifold. Leaks result in the introduction of atmospheric
CO , diluting isotopic enrichment. -
Pressure Hazards: If generating
CO from Barium Carbonate ( ), ensure the acid addition funnel is pressure-equalized to prevent backflow.
Part 3: Step-by-Step Synthesis Protocol
Step 1: Formation of Heptylmagnesium Bromide
The success of this step dictates the yield. Moisture is the enemy; it protonates the Grignard reagent to form heptane (a dead end).
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N
inlet, and addition funnel. Add Mg turnings (1.1 eq) and a crystal of Iodine (I ) to activate the surface. -
Initiation: Cover Mg with anhydrous THF. Add 10% of the 1-Bromoheptane. Warm gently with a heat gun until the solution turns turbid and colorless (indicating I
consumption and reaction start). -
Propagation: Dilute the remaining bromide in THF. Add dropwise to maintain a gentle reflux without external heating.[1]
-
Completion: Reflux at 65°C for 1 hour to ensure complete consumption of the bromide.
Step 2: Cryogenic Carbonation with CO
Rationale: To maximize
-
Cooling: Cool the Grignard solution to -78°C (Dry Ice/Acetone bath).
-
Gas Introduction: Connect the reaction vessel to the vacuum line containing the
CO reservoir. -
Absorption: Open the valve. The system pressure will drop as the Grignard reagent absorbs the gas.
-
Equilibration: Allow the reaction to warm slowly to 0°C. The formation of a gelatinous precipitate (magnesium carboxylate salt) confirms the reaction.
Step 3: Hydrolysis and Workup
-
Quench: Slowly add 2M H
SO to the cooled mixture. The precipitate will dissolve, and the solution will separate into two layers.-
Reaction:
-
-
Separation: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
Part 4: Purification & Isolation[2][3][4][5]
Achieving pharmaceutical-grade purity (>98%) requires removing two specific impurities: Heptane (from protonation of unreacted Grignard) and Heptanol (from oxidation).
Phase 1: Chemical Purification (Acid-Base Extraction)
This step relies on the acidity of the carboxylic acid (
-
Alkaline Wash: Wash the combined ether extracts with 1M NaOH. The octanoic acid converts to sodium octanoate (water-soluble) and moves to the aqueous layer. Impurities (heptane, heptanol) remain in the ether layer.
-
Discard Organic: Remove the ether layer.
-
Re-acidification: Acidify the aqueous layer to pH 1 with conc. HCl. The octanoic acid will oil out.
-
Extraction: Extract the oiled-out acid back into fresh diethyl ether. Dry over MgSO
and evaporate solvent.
Phase 2: Physical Purification (Vacuum Distillation)
Octanoic acid has a high boiling point (237°C at atm), which risks thermal decomposition. Vacuum distillation is mandatory.
-
Apparatus: Short-path distillation head with a Vigreux column.
-
Conditions:
-
Pressure: 10 mmHg (approx).
-
Boiling Point: Collect the fraction distilling at 124°C .
-
-
Fractions: Discard the "foreshoot" (residual solvent/water). Collect the steady main fraction.
Part 5: Analytical Validation (QC)
Every batch must be validated for both chemical purity and isotopic enrichment.
Isotopic Enrichment (GC-MS)
-
Method: Derivatize a sample with methanol/BF
to form methyl [1- C]octanoate. Run GC-MS (SIM mode). -
Target: Monitor m/z ions corresponding to the molecular ion (
) and the McLafferty rearrangement fragment. -
Calculation: Enrichment % =
. -
Acceptance Criteria: >99 atom%
C.
Chemical Purity ( H-NMR)
-
Solvent: CDCl
. -
Key Signals:
-
Triplet at
0.88 ppm (terminal -CH ). -
Multiplet at
1.2-1.3 ppm (bulk -CH -). -
Diagnostic Signal: The
-methylene protons (-CH - COOH) will appear as a distinct multiplet (doublet of triplets) due to C- H coupling ( Hz) at 2.35 ppm.
-
-
Acceptance Criteria: >98% chemical purity (no solvent peaks).
QC Logic Diagram
Figure 2: Quality Control workflow for validating isotopic and chemical purity.
References
-
Ghoos, Y. F., et al. (1993). "Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test." Gastroenterology, 104(6), 1640-1647.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Sigma-Aldrich (Merck). "Octanoic acid-1-13C Product Specification." (Industry standard for purity benchmarks).
-
Cambridge Isotope Laboratories. "Breath Test Substrates: 13C-Octanoic Acid."
Technical Deep Dive: The (13C)Octanoic Acid Breath Test for Gastric Emptying
Executive Summary
The (13C)-Octanoic Acid Breath Test (OBT) represents the non-radioactive "gold standard" surrogate for assessing gastric emptying of solids. Unlike scintigraphy, which exposes patients to ionizing radiation, the OBT utilizes stable isotope technology to track the metabolic fate of a labeled substrate. Its utility spans from clinical diagnostics of gastroparesis to pharmacokinetic profiling in drug development. This guide dissects the physiological mechanisms, standardized protocols, and advanced mathematical modeling required to implement the OBT with high scientific integrity.
Physiological & Biochemical Basis
The fundamental premise of the OBT is the "Rate-Limiting Step" principle. For the test to be valid, the gastric emptying of the meal must be the slowest step in the entire metabolic chain.
The Tracer: 13C-Octanoic Acid
Octanoic acid (C8:[1][2]0) is a medium-chain fatty acid (MCFA). Its selection is not arbitrary; it possesses specific physicochemical properties that make it an ideal marker for solid gastric emptying:
-
Solid Phase Retention: When mixed with egg yolk and cooked, octanoic acid binds firmly to the solid matrix, resisting early elution into the liquid phase (unlike water-soluble markers like 13C-acetate).
-
Rapid Absorption: Upon entering the duodenum, MCFAs are absorbed directly into the portal vein, bypassing the lymphatic system (chylomicron formation) required by long-chain fatty acids.
-
Fast Oxidation: Once in the liver, octanoic acid undergoes rapid
-oxidation to Acetyl-CoA, entering the Krebs cycle to produce .
The Metabolic Pathway
The appearance of
Figure 1: The metabolic cascade of 13C-Octanoic Acid. The pyloric passage is the rate-determining step.
Standardized Experimental Protocol
To ensure reproducibility, particularly in multi-center drug trials, the test meal and sampling conditions must be rigorously standardized.
The Test Meal
The caloric load and composition significantly influence gastric motility. The standard meal (approx. 320 kcal) ensures the stomach enters the "fed state" motility pattern.
| Component | Quantity | Preparation Note |
| Egg Yolk | 1 Yolk | Labeling Step: Mix 75–100 mg of |
| Egg White | 1 White | Added to the yolk after labeling to form the omelet. |
| Bread | 2 Slices | White bread (approx. 50g). |
| Butter/Margarine | 10-15 g | Spread on bread. |
| Water | 150 mL | To facilitate ingestion. |
Patient Preparation & Sampling
-
Fasting: Minimum 8–10 hours (overnight).
-
Avoidance: No smoking or physical exercise before/during the test (affects endogenous CO2 production).
-
Baseline: Collect two breath samples before meal ingestion (
). -
Ingestion: Meal must be consumed within 10 minutes.
-
Sampling Frequency:
-
0 – 2 Hours: Every 15 minutes (critical for capturing the lag phase).
-
2 – 4 Hours: Every 30 minutes (captures the elimination phase).
-
Analytical Methodology
Breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIR) .
The raw output is the isotopic ratio
To quantify gastric emptying, this isotopic enrichment must be converted into the Percent Dose Recovered per hour (PDR/h) :
- : Isotopic abundance of the international standard (0.0112372).
-
: CO2 production rate, typically estimated via Body Surface Area (BSA) as
.[3]
Mathematical Modeling
Raw excretion data does not directly equal gastric emptying due to the metabolic delay. Mathematical modeling is required to fit the curve and extract kinetic parameters.
The Ghoos Model (Standard)
The most widely accepted model fits the PDR curve to a non-linear regression function:
Where:
From these constants, we derive the clinical parameters:
-
(Lag Phase): The time to maximum excretion rate.[5]
- (Half-Emptying Time): The time at which 50% of the cumulative dose has been excreted. This requires numerical integration (using the incomplete Gamma function).
The Bluck-Coward / Wagner-Nelson Refinement
While Ghoos is standard, it assumes a fixed relationship between emptying and excretion. The Wagner-Nelson method (adapted by Bluck and Coward) is superior for research as it "deconvolutes" the curve, separating the gastric emptying component from the post-gastric metabolism.
It corrects the profile using an elimination constant (
Figure 2: The analytical workflow from patient administration to data modeling.
Validation & Confounding Factors
Validation against Scintigraphy
The OBT has been extensively validated against Technetium-99m scintigraphy.
-
Correlation:
for values in healthy subjects.[6] -
Discrepancy: OBT
values are typically slightly longer than scintigraphy due to the metabolic delay (approx. 30–60 mins). The Ghoos algorithm accounts for this, but researchers must be aware that OBT measures "emptying + metabolism."
Confounders
-
Liver Disease: Severe cirrhosis or hepatocellular dysfunction can slow the oxidation of octanoate, artificially prolonging the measured
(false positive for delayed emptying). -
Lung Function: Severe COPD can alter CO2 washout kinetics.
-
Meal Composition: Deviating from the standard lipid content alters the caloric brake mechanism, invalidating reference ranges.
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test.[7] Gastroenterology.
-
Bluck, L. J., & Coward, W. A. (2006). Measurement of gastric emptying by the 13C-octanoate breath test--rationalization with scintigraphy.[5] Physiological Measurement.
-
Maes, B. D., et al. (1998). Influence of gastric emptying and intestinal transit time on the 13C-octanoic acid breath test. Gut.
-
Perri, F., et al. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences.
-
Sanaka, M., et al. (2004). The Wagner-Nelson method can generate an accurate gastric emptying flow curve from 13CO2 data obtained by a 13C-labeled substrate breath test. Digestion.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretion kinetics of 13C-urea breath test: influences of endogenous CO2 production and dose recovery on the diagnostic accuracy of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. digestivehealth.org.au [digestivehealth.org.au]
Technical Guide: Applications of Stable Isotope Tracers in Nutritional Studies
[1]
Executive Summary & Core Principles
Stable isotope tracers (
This guide details the technical application of these tracers in three critical areas: Energy Expenditure , Protein Metabolism , and Micronutrient Bioavailability .
The Analytical Foundation: IRMS vs. LC-MS
The choice of analytical platform dictates the experimental design.
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Output | Isotope Ratio ( | Mass Isotopomer Distribution (MIDA) or Enrichment (APE). |
| Sensitivity | Extremely High (can detect natural abundance variations). | Moderate to High (requires higher tracer enrichment). |
| Tracer Dose | Low doses (tracer/tracee ratio < 0.01). | Higher doses often required (tracer/tracee > 0.05). |
| Key Application | Doubly Labeled Water (DLW), Breath | High-flux pathways, specific metabolite identification, metabolomics. |
Application I: Total Energy Expenditure (The Doubly Labeled Water Method)
Gold Standard: The Doubly Labeled Water (DLW) method is the only technique to measure free-living energy expenditure over days to weeks without confining subjects to a calorimeter.
Mechanistic Principle
The subject drinks water labeled with both
- Elimination: Traces water loss only (urine, sweat, breath vapor).
-
Elimination: Traces both water loss and
production (via carbonic anhydrase equilibration). -
Calculation: The difference in elimination rates (
) is proportional to production ( ), which is converted to energy expenditure using the Respiratory Quotient (RQ).
Visualization of Flux
Caption: Differential elimination pathways.
Experimental Protocol (Step-by-Step)
Phase 1: Pre-Dose Baseline
-
Collect baseline urine/saliva sample to determine natural background abundance (critical for IRMS accuracy).
Phase 2: Dosing
2. Dose Calculation: Typically 0.12g/kg of
Phase 3: Equilibration 4. Wait 4–6 hours . The isotopes must equilibrate with the Total Body Water (TBW) pool.[4] 5. Collect "Time 0" urine/saliva sample (post-equilibration).
Phase 4: Elimination Period 6. Subject returns to normal free-living routine for 7–14 days (depending on water turnover rate; shorter for athletes/infants, longer for elderly). 7. Collect final urine samples (e.g., Day 7, Day 14). Note: Multi-point sampling (daily) improves precision but increases analytical cost.
Phase 5: Analysis
8. Analyze samples via Isotope Ratio Mass Spectrometry (IRMS).[1][2][6]
9. Calculate elimination rates (
Application II: Muscle Protein Synthesis (Deuterium Oxide Method)
Modern Approach: Historically, amino acid tracers (e.g.,
Mechanistic Principle
Ingested
Visualization of Pathway
Caption:
Experimental Protocol
Phase 1: Bolus Loading
-
Administer an oral bolus of 70%
to bring body water enrichment to ~0.5–1.0%. -
Calculation: Total Body Water is approx 60% of body mass.
-
Example: 70kg male
42L water. To reach 1%, need ~420mL .
-
Phase 2: Maintenance (Optional but Recommended)
3. Subject consumes small daily doses of
Phase 3: Sampling 4. Saliva: Collected daily or weekly to monitor Body Water enrichment (the "Precursor" pool). 5. Biopsy: Muscle tissue collected at the start and end of the study period.
Phase 4: Analysis (GC-Pyrolysis-IRMS)
6. Extract proteins from muscle.
7. Hydrolyze to amino acids.
8. Derivatize and analyze Alanine enrichment.
9. Calculation: Fractional Synthetic Rate (FSR) is calculated as:
Application III: Mineral Bioavailability (Dual Isotope Tracer)
Problem: Measuring iron absorption is difficult because absorbed iron is rapidly sequestered, and fecal monitoring is messy and inaccurate. Solution: The Dual Stable Isotope method corrects for endogenous losses and systemic distribution.
Protocol Design
-
Tracer A (
): Administered orally with the test meal (e.g., a fortified cereal). -
Tracer B (
): Administered Intravenously (IV) or with a reference meal immediately after. (IV is the absolute reference for 100% bioavailability).
Analytical Workflow
-
Dosing: Subject consumes Meal A (
) and receives IV injection B ( ). -
Incorporation Period: Wait 14 days. This allows the iron to be absorbed, processed by the liver, and incorporated into Red Blood Cells (RBCs).
-
Sampling: Draw a single blood sample.
-
Analysis (TIMS or ICP-MS): Measure the ratio of
and in RBCs. -
Calculation:
This self-corrects for the individual's iron status, as both isotopes are utilized by the body at the same rate once in the bloodstream.
References
-
Schoeller, D. A., & van Santen, E. (1982).[5] Measurement of energy expenditure in humans by doubly labeled water method. Journal of Applied Physiology, 53(4), 955-959. Link
-
Wolfe, R. R., & Chinkes, D. L. (2005).[5][7] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text).
-
Wilkinson, D. J., et al. (2014). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571-E579. Link
-
Kastenmayer, P., et al. (1994).[8][9] A double stable isotope technique for measuring iron absorption in infants.[8][9][10][11] British Journal of Nutrition, 71(3), 411-424.[8][9][11] Link
-
IAEA (International Atomic Energy Agency). (2009). Assessment of Body Composition and Total Energy Expenditure in Humans Using Stable Isotope Techniques. IAEA Human Health Series No. 3. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of liquid chromatography-isotope ratio mass spectrometry (LC/IRMS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for the determination of collagen amino acid δ13C values for palaeodietary and palaeoecological reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doubly Labeled Water for Energy Expenditure - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. physoc.org [physoc.org]
- 8. A double stable isotope technique for measuring iron absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. A double stable isotope technique for measuring iron absorption in infants | British Journal of Nutrition | Cambridge Core [cambridge.org]
The 13C-Octanoic Acid Breath Test: Evolution, Mechanism, and Technical Standardization
Executive Summary
The (13C)-Octanoic Acid Breath Test (OBT) represents the global gold standard for the non-invasive assessment of solid gastric emptying (GE).[1] Developed to overcome the radiation hazards and logistical constraints of scintigraphy, the OBT utilizes stable isotope technology to trace the physiological transit of solids.[1][2] This guide details the historical evolution of the methodology—from the seminal work of Ghoos et al. to modern mathematical corrections—and provides a rigorous, field-validated protocol for researchers and drug development professionals.
The Genesis: From Scintigraphy to Stable Isotopes
Historically, scintigraphy (using 99mTc-sulfur colloid) was the only reliable method to quantify gastric emptying. However, its dependence on ionizing radiation limited its use in pediatric populations, pregnant women, and longitudinal pharmaceutical studies requiring repeated measurements.
In 1993, Ghoos et al. revolutionized the field by introducing the 13C-octanoic acid breath test.[2] The core innovation was not just the isotope, but the substrate selection. Unlike 13C-acetate (used for liquids), octanoic acid (a medium-chain fatty acid) exhibits specific lipophilic properties that allow it to integrate firmly into the solid phase of a meal (specifically egg yolk) and remain bound until delivery to the duodenum.
Key Advantages Over Scintigraphy
| Feature | Scintigraphy (Traditional) | 13C-Octanoic Acid Breath Test |
| Safety | Ionizing Radiation (Gamma) | Safe, Stable Isotope (Non-radioactive) |
| Setting | Nuclear Medicine Dept. | Office/Bedside/Field |
| Cost | High | Low to Moderate |
| Pediatric Use | Restricted | Unrestricted |
| Resolution | Anatomical Imaging | Functional Metabolic Trace |
Mechanistic Principles & Substrate Selection
The scientific validity of the OBT rests on the premise that the rate-limiting step of 13CO2 excretion is the emptying of the stomach, not the subsequent absorption or metabolism.
Why Octanoic Acid?
-
Solid Phase Labeling: Octanoic acid binds with high affinity to the lipoproteins in egg yolk, ensuring it tracks the solid phase of the meal rather than the liquid phase.
-
Rapid Absorption: As a medium-chain fatty acid (MCFA), octanoic acid does not require micelle formation or chylomicron transport.[2] Upon entering the duodenum, it is absorbed directly into the portal vein .
-
Hepatic Oxidation: It undergoes rapid
-oxidation in the liver, producing Acetyl-CoA, which enters the Krebs cycle to release 13CO2.
Physiological Pathway (DOT Visualization)
The following diagram illustrates the critical pathway and the "Rate Limiting Step" (RLS) that makes the test valid.
Figure 1: The metabolic pathway of 13C-Octanoic Acid.[1][2] The validity of the test relies on Gastric Emptying being the slowest (rate-limiting) process.[1]
The Evolution of Mathematical Modeling
The raw data from an OBT is a curve of 13CO2 excretion over time. Converting this metabolic trace into a gastric emptying curve requires complex mathematical modeling. This area has seen significant "technical evolution."
Phase 1: The Ghoos Model (1993)
Ghoos derived a non-linear regression model based on a gamma variate function. This was the industry standard for a decade.
-
Formula:
-
Key Parameters:
-
Limitation: It assumes a fixed curve shape that may not perfectly mirror the sigmoid emptying pattern seen in scintigraphy for all patients.
Phase 2: The Bluck-Coward Model (2006)
Bluck and Coward challenged the Ghoos model, noting that while it correlated well with scintigraphy, the absolute values often differed. They introduced a semi-mechanistic model based on the Wagner-Nelson method (used in pharmacokinetics).
-
Innovation: This model corrects for the "polytropic" nature of gastric emptying, providing a curve that is often statistically indistinguishable from scintigraphy.
-
Current Status: Many modern software packages use the Bluck-Coward correction to ensure "scintigraphic equivalence."
Comparison of Analysis Methods
| Parameter | Ghoos Method (Original) | Bluck-Coward (Modern) |
| Basis | Empirical (Gamma function) | Semi-mechanistic (Wagner-Nelson) |
| Lag Phase ( | Defined as time to peak excretion | Defined by inflection point of cumulative curve |
| Accuracy | High correlation ( | Higher absolute agreement with Scintigraphy |
| Use Case | General Clinical Use | Research & Drug Development |
Standardized Clinical Protocol
To ensure data integrity, the following protocol must be strictly adhered to. Variations in meal composition or sampling frequency can invalidate the mathematical assumptions.
Pre-Analytical Requirements[2][7]
-
Fasting: Minimum 8–10 hours (overnight).
-
Exclusions: No antibiotics or proton pump inhibitors (PPIs) for 3–7 days prior (unless the drug is the variable being tested).
-
Basal Activity: Patient must remain at rest (physical activity increases endogenous CO2 production, diluting the signal).
The Standardized "Ghoos Meal"
The caloric load and macronutrient composition drive the gastric emptying rate.
-
1 Egg (Yolk + White): The yolk is separated, doped with 75mg – 100mg of 13C-Octanoic Acid , mixed, and then cooked with the white (scrambled or omelet).
-
60g White Bread: Two slices.
-
5g Margarine/Butter.
-
150ml Water.
-
Total Calories: ~250–300 kcal.
Sampling Workflow (DOT Visualization)
Figure 2: Standardized Clinical Workflow for the 13C-Octanoic Acid Breath Test.
Validation & Confounding Variables
While the OBT is robust, it is an indirect test. Researchers must account for physiological confounders that affect the metabolic pathway downstream of the stomach.[6]
Critical Confounders
-
Liver Function: Severe liver disease (Cirrhosis, NASH) impairs mitochondrial
-oxidation. This artificially prolongs the measured , mimicking gastroparesis. -
Lung Function: Severe COPD or respiratory acidosis alters CO2 exchange rates.
-
Malabsorption: Pancreatic insufficiency or Celiac disease may delay octanoic acid absorption, confounding the results.
Validation Metrics
-
Reproducibility: Intra-individual coefficient of variation (CV) is approximately 10–15% .
-
Scintigraphy Correlation: The correlation coefficient (
) between OBT and Scintigraphy for is consistently reported between 0.80 and 0.90 in healthy and dyspeptic subjects.[5]
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test.[2][5][7] Gastroenterology.
-
Bluck, L. J., & Coward, W. A. (2006). Measurement of gastric emptying by the C-13-octanoic acid breath test: rationalization with scintigraphy.[8] Physiological Measurement.
-
Szarka, L. A., et al. (2008). A stable isotope breath test with a standard meal for abnormal gastric emptying of solids in the clinic and in research. Clinical Gastroenterology and Hepatology.
-
Keller, J., et al. (2021). European guideline on indications, performance, and clinical impact of hydrogen and methane breath tests in adult and pediatric patients. United European Gastroenterology Journal.
-
Perri, F., et al. (2010). 13C-octanoic acid breath test for measuring gastric emptying of solids.[2] European Review for Medical and Pharmacological Sciences.
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of gastric emptying by 13C-octanoic acid breath test versus scintigraphy in diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digestivehealth.org.au [digestivehealth.org.au]
- 8. Measurement of gastric emptying by the 13C-octanoate breath test--rationalization with scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Review: [1-13C]Octanoic Acid Applications in Clinical Research
Executive Summary
The [1-13C]octanoic acid breath test (OBT) represents a paradigm shift in gastroenterological and metabolic research. Unlike traditional scintigraphy, which exposes patients to ionizing radiation, the OBT utilizes a stable isotope-labeled medium-chain fatty acid (MCFA) to probe physiological function non-invasively. This guide details the mechanistic grounding, standardized protocols, and mathematical modeling required to deploy OBT for gastric emptying (GE) assessment and hepatic mitochondrial profiling.
Part 1: The Mechanistic Basis
To apply [1-13C]octanoic acid effectively, researchers must understand its unique pharmacokinetic pathway. Unlike long-chain fatty acids (LCFAs) which require micelle formation and lymphatic transport, octanoic acid is an MCFA.[1][2]
Physiological Pathway
Upon ingestion, [1-13C]octanoic acid binds avidly to the solid phase of the meal (specifically egg yolk proteins). It remains in the stomach until the solid phase is triturated into particles small enough (<2mm) to pass the pylorus.
Once in the duodenum, it is rapidly absorbed and transported via the portal vein directly to the liver.[1] Inside hepatocytes, it crosses the mitochondrial membrane (independent of the carnitine shuttle) and undergoes
Mechanistic Flowchart (DOT Visualization)
The following diagram illustrates the critical rate-limiting step (Gastric Emptying) and the subsequent metabolic cascade.[7]
Caption: Figure 1.[6][7] Pharmacokinetic pathway of [1-13C]octanoic acid. The rate-limiting step is the passage of solids through the pylorus, making the appearance of 13CO2 a direct proxy for gastric emptying.
Part 2: Clinical Application I - Gastric Emptying (GE)
The OBT is the validated alternative to Technetium-99m scintigraphy for measuring solid gastric emptying. It is particularly valuable in pediatrics, pregnancy, and longitudinal pharmaceutical studies where radiation is contraindicated.
Standardized Experimental Protocol
To ensure data integrity, the "Ghoos Protocol" (or slight variations) must be followed strictly.
1. Patient Preparation:
-
Fasting: Minimum 8–10 hours (overnight).
-
Exclusions: No prokinetics or anticholinergics for 48 hours; no smoking on the test day (smoking delays GE).
-
Basal Sample: Collect two breath samples before meal ingestion (
).
2. The Test Meal (Critical Variable): The isotope must label the solid phase. If the isotope dissociates, it tracks liquid emptying, invalidating the results.
-
Isotope: 91 mg (
) of [1-13C]octanoic acid OR 100 mg of [1-13C]sodium octanoate.[6] -
Matrix: One hen's egg.
-
Preparation: Whisk the isotope into the raw egg yolk before cooking. Scramble the egg and serve with 60g white bread, 5g margarine, and 150mL water.
-
Caloric Load: ~250 kcal (Standardization is vital; high fat delays emptying).
3. Sampling Schedule:
-
Ingestion: Patient consumes meal within 10 minutes.
-
Breath Collection:
-
Every 15 minutes for the first 2 hours.
-
Every 30 minutes for the next 2 hours (Total duration: 4 hours).
-
Mathematical Modeling
Raw data (Delta Over Baseline, DOB) must be fitted to a non-linear regression model to derive physiological parameters.
The Ghoos Model (Standard):
- : % dose excreted per hour.[7]
- : Total cumulative recovery.
- : Regression constants.
Key Derived Parameters:
-
(Lag Phase): Time to maximum emptying rate.
-
(Half-Emptying Time): Time when 50% of the solid meal has left the stomach.
Data Comparison: OBT vs. Scintigraphy
| Feature | Scintigraphy (Tc-99m) | [13C]Octanoic Acid Breath Test |
| Measurement Type | Direct imaging of stomach contents | Indirect metabolic proxy (Breath CO2) |
| Invasiveness | Radiation exposure (Low) | Non-invasive (Safe for all populations) |
| Cost | High (Nuclear medicine suite) | Low (Office-based or remote collection) |
| Sensitivity | Gold Standard | 86–95% correlation with Scintigraphy |
| Limitations | 2D image overlap; radiation burden | Dependent on normal liver/lung function |
Part 3: Emerging Applications - Hepatic Mitochondrial Function
Beyond gastric emptying, [1-13C]octanoic acid is increasingly used to assess hepatic mitochondrial
Rationale
In patients with Non-Alcoholic Steatohepatitis (NASH) or drug-induced liver injury (DILI), mitochondrial function often declines before overt histological damage appears.
-
Differentiation: Unlike [13C]methionine (which targets microsomal function), octanoic acid specifically probes mitochondrial capacity.
-
Protocol Adjustment: For liver function, the tracer is often administered in a liquid form or a rapidly absorbed capsule to bypass the gastric mixing phase, isolating the hepatic metabolic rate.
Part 4: Analytical Workflow & Quality Control
Trustworthiness in breath testing relies on the precision of the analytical chain.
Analytical Diagram (DOT Visualization)
This workflow ensures the "Self-Validating" nature of the protocol.
Caption: Figure 2. Analytical workflow from sample collection to clinical diagnosis.[8] PDR calculation requires patient Body Surface Area (BSA) normalization.
Quality Control Checkpoints
-
CO2 Concentration: Ensure breath samples contain >1.5% CO2 to verify alveolar sampling (avoiding dead-space air).
-
Baseline Stability: High baseline variations (>2.0 delta) suggest recent exposure to naturally 13C-enriched foods (e.g., corn, cane sugar, pineapple).
-
Physical Activity: Patients must remain sedentary during the 4-hour test. Exercise increases endogenous CO2 production, diluting the labeled signal.
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology. [Link]
-
Hellmig, S., et al. (2006).[2] Gastric emptying of solids in healthy subjects and patients with dyspepsia: 13C-octanoic acid breath test vs scintigraphy.[9] World Journal of Gastroenterology. [Link]
-
Keller, J., et al. (2021).[2] European guideline on indications, performance, and clinical impact of hydrogen and methane breath tests in adult and pediatric patients. United European Gastroenterology Journal. [Link]
-
Portincasa, P., et al. (2021). Exploring Liver Mitochondrial Function by 13C-Stable Isotope Breath Tests. Springer Protocols. [Link]
-
Bluck, L. J., & Coward, W. A. (2006). Measurement of gastric emptying by the [13C]octanoic acid breath test—rationalization with scintigraphy. Physiological Measurement. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Liver Mitochondrial Function by 13C-Stable Isotope Breath Tests: Implications in Clinical Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digestivehealth.org.au [digestivehealth.org.au]
- 6. kibion.com [kibion.com]
- 7. europeanreview.org [europeanreview.org]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. 13C-octanoic acid breath test in functional and organic disease: critical review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
natural abundance of 13C and its relevance in tracer studies
The Signal in the Noise: Mastering C Natural Abundance in Tracer Studies
Executive Summary
In the precision-driven landscape of drug development and metabolic flux analysis (MFA), Carbon-13 (
For the novice, this natural background is noise. For the expert, it is a quantifiable baseline that, if mishandled, leads to gross overestimation of metabolic fluxes and misidentification of drug metabolites. This guide provides a rigorous technical framework for managing natural abundance, detailing the mathematical correction matrices required to extract true tracer signals from mass spectrometry (MS) data.
The Physics of the Baseline: Why 1.1% Matters
Carbon exists primarily as two stable isotopes:
The Probability Distribution (Bernoulli Trial)
For a molecule with
Impact on Sensitivity:
As molecular weight increases (e.g., a drug metabolite with 30 carbons), the "natural"
-
Example: A C30 molecule has a
33% chance of containing naturally occurring C ( ). If your tracer enrichment is only 5%, it is buried within the natural variance.
The Mathematical Core: Matrix-Based Correction
The most critical step in processing tracer data is Natural Abundance Correction (NAC) . You cannot simply subtract a blank; you must deconvolute the overlapping isotopic envelopes.
The Correction Logic
The observed Mass Isotopomer Distribution (MID) is a linear combination of the true labeled distribution and the natural abundance distribution.
Where:
-
: The raw intensity vector from the MS (
). -
: The Correction Matrix (Square matrix,
). - : The true tracer enrichment (the unknown).
To solve for the true enrichment, we calculate the inverse:
Constructing the Correction Matrix (CM)
The matrix
| Matrix Element | Meaning |
| Row 0, Col 0 | Probability that an unlabeled molecule remains |
| Row 1, Col 0 | Probability that an unlabeled molecule appears as |
| Row 1, Col 1 | Probability that a singly-labeled tracer molecule appears as |
Expert Insight: Advanced algorithms (e.g., IsoCor, PolyMID) use "skewed" correction matrices.[1] Standard matrices assume linear superposition, but high-enrichment tracers slightly alter the probability of additional natural
C incorporation.
Visualization: The Correction Workflow
The following diagram illustrates the data processing pipeline required to convert raw MS signals into actionable metabolic flux data.
Figure 1: The computational workflow for deconvoluting natural abundance from tracer signals. The "Matrix Inversion" step is the mathematical filter that removes the 1.1% background noise.
Experimental Protocols
Protocol A: In Vivo Stable Isotope Tracing (Mouse Xenograft)
Context: Determining tumor metabolic activity using [U-
1. Tracer Preparation:
-
Reagent: D-Glucose-
C (Cambridge Isotope Labs, >99% purity). -
Vehicle: Sterile saline (0.9%).
-
Dose Calculation: 20-30 mg/mouse (approx. 1g/kg) for bolus; or continuous infusion for steady-state (requires catheterization).
2. Administration (Bolus Tail Vein):
-
Warm mouse to dilate veins.
-
Inject bolus over 5-10 seconds.
-
Critical Timing: For glycolysis intermediates (Lactate, Pyruvate), sacrifice must occur within 15-30 minutes post-injection to capture dynamic flux. For TCA cycle intermediates, 60-90 minutes is standard.
3. Quenching (The "Freeze" Step):
-
Metabolism changes in seconds.
-
Method: Liquid Nitrogen clamping. Excise tumor/tissue and immediately drop into liquid N
. -
Why: Prevents post-mortem anaerobic glycolysis which would artificially spike lactate levels and skew the
C ratio.
4. Extraction:
-
Homogenize tissue in cold methanol:water (80:20) at -80°C.
-
Centrifuge to pellet protein; collect supernatant for LC-MS.
Protocol B: Natural Abundance Correction (Step-by-Step)
1. Define the Molecule:
-
Example: Lactate (C
H O ). -
Identify total Carbon count (
).
2. Generate Theoretical Natural Abundance Vector (
-
Use the binomial expansion with
.
3. Construct the Matrix:
-
Input the tracer purity (e.g., 0.99).
-
Use software (IsoCor or in-house Python scripts using scipy.linalg) to generate the inverse matrix.
4. Apply to Data:
-
Multiply Inverse Matrix by the experimentally measured intensities.
-
Quality Control: If the corrected vector contains negative numbers, the natural abundance over-corrected (check integration limits) or the tracer purity value is incorrect.
Applications in Drug Development
Metabolite Identification (MetID)
In ADME studies, distinguishing a drug metabolite from an endogenous matrix interferent is difficult.
-
Technique: "Twin-Peak" or "Isotope Pattern Filtering."
-
Method: Dose a 1:1 mixture of Unlabeled Drug (
C) and Labeled Drug ( C). -
Result: Every real drug metabolite will display a distinct "doublet" separated by the mass difference. Natural abundance peaks will not have this specific pairing, allowing software to filter them out automatically.
Mechanism of Action (Flux Analysis)
Does a drug kill a tumor by starving it of glucose or by blocking mitochondrial respiration?
-
Relevance: By correcting for natural abundance, researchers can detect small shifts in the M+2 vs M+3 ratios of citrate.
-
High M+2 Citrate: Indicates Pyruvate Dehydrogenase (PDH) activity (Glucose oxidation).
-
High M+3 Citrate: Indicates Pyruvate Carboxylase (PC) anaplerosis.
-
-
Decision: If a drug targets PDH, the M+2 fraction (after correction) must drop significantly compared to vehicle.
Visualization: Pathway Tracing Logic
Figure 2: Tracing
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Millard, P., et al. (2012).[1] IsoCor: correcting MS data in isotope labeling experiments.[6] Bioinformatics.[6] Link
-
Midani, F. S., et al. (2017).[3] Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Scientific Reports. Link
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development.[5][7] Pharmacology & Therapeutics.[8][9] Link
-
Heinrich, K., et al. (2018). IsoCorrectoR: A tool for correction of mass spectrometry data from stable isotope labeling experiments.[1][6] Scientific Reports. Link
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. en-trust.at [en-trust.at]
- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: [1-13C]Octanoic Acid Tracing in Metabolic & Kinetic Research
Executive Summary
[1-13C]Octanoic acid (octanoate) is a stable isotope tracer that has transcended its initial role as a gastric emptying marker to become a critical tool in mitochondrial and neurometabolic research.[1] Unlike long-chain fatty acids (LCFAs) which require carnitine-dependent transport and lymphatic absorption, octanoic acid is a medium-chain fatty acid (MCFA) that is rapidly absorbed into the portal vein and oxidized by mitochondria independent of the carnitine shuttle.[2]
This guide details the physiological mechanisms, experimental protocols, and mathematical modeling required to utilize [1-13C]octanoic acid for assessing gastric motility , hepatic mitochondrial
Part 1: Mechanism of Action & Tracer Kinetics
To design valid experiments, one must understand the tracer's unique pharmacokinetic profile. [1-13C]Octanoic acid is lipophilic but water-soluble enough to bypass the lymphatic system.
The Metabolic Pathway
Upon ingestion, the tracer follows a distinct pathway that differentiates it from [13C]acetate (liquid phase marker) or [13C]palmitate (LCFA marker).
-
Absorption: Rapidly absorbed in the duodenum; enters the portal vein directly.
-
Hepatic Uptake: Transported to the liver bound to albumin.
-
Mitochondrial Entry: Crosses the mitochondrial membrane independently of the Carnitine Palmitoyltransferase I (CPT-1) shuttle.
-
Oxidation: Undergoes
-oxidation to form [1-13C]Acetyl-CoA, entering the TCA cycle. -
Excretion: The labeled carbon is released as
, transported to the lungs, and exhaled.
Diagram 1: Metabolic Fate of [1-13C]Octanoic Acid
Figure 1 illustrates the direct portal transport and mitochondrial oxidation pathway.
Caption: Pathway of [1-13C]octanoic acid from ingestion to breath 13CO2 excretion, highlighting the liver-specific oxidation.
Part 2: Gastric Emptying (The Clinical Standard)
The [1-13C]octanoic acid breath test (OBT) is the non-invasive "gold standard" for measuring solid phase gastric emptying. Unlike scintigraphy, it avoids radiation, making it suitable for pediatrics and longitudinal studies.
Experimental Protocol
The validity of this test relies on the tracer remaining bound to the solid phase of the meal.
Critical Step: The tracer must be baked into the egg yolk. If added after cooking, it may elute into the liquid phase, yielding false "fast" emptying rates.
Table 1: Standardized Solid Gastric Emptying Protocol
| Phase | Action Item | Technical Specification |
| Preparation | Fasting | Overnight fast (minimum 8-10 hours). Avoid smoking/carbonated drinks. |
| Dosing | Tracer | 75 mg - 100 mg of [1-13C]octanoic acid (or Na-octanoate). |
| Meal Prep | Matrix | Mix tracer with raw egg yolk. Cook (scramble/bake) until solid. Serve with bread/toast (Total ~250 kcal). |
| Ingestion | Timing | Patient must consume the meal within 10 minutes. |
| Sampling | Baseline | Collect 2 breath samples before meal ingestion.[3] |
| Sampling | Post-Dose | Breath samples every 15 mins for 4 hours (Total ~16-18 samples). |
Mathematical Modeling
Raw
-
Ghoos Method (Standard): Uses a non-linear regression model (
). It assumes a single peak and is robust for normal physiology. -
Wagner-Nelson Method: Adapted from pharmacokinetics, this method is superior for patients with gastroparesis or irregular emptying (double peaks) as it accounts for the distribution volume of CO2.
Expert Insight: For drug development trials involving GLP-1 agonists (which delay emptying), use the Wagner-Nelson correction to avoid underestimating the delay effect.
Part 3: Hepatic Mitochondrial Function (Metabolic Research)
Beyond motility, [1-13C]octanoic acid is a probe for hepatic mitochondrial
Application: NAFLD and NASH
In Non-Alcoholic Fatty Liver Disease (NAFLD), mitochondrial flexibility is compromised.
-
Early Stage (Steatosis): Oxidation often increases as a compensatory mechanism to burn excess fat.
-
Late Stage (NASH/Fibrosis): Mitochondrial function collapses (uncoupling), leading to reduced
recovery.
Protocol Adjustment: To isolate hepatic function from gastric emptying, the tracer can be administered in a liquid form or via duodenal infusion (in animal models) to bypass the stomach rate-limiting step.
Part 4: Neurological Applications (Astrocyte Metabolism)
Recent research identifies octanoate as an alternative energy substrate for the brain, particularly in ketogenic therapies for epilepsy and Alzheimer's.
Mechanism: The Astrocyte Shuttle
Octanoate crosses the Blood-Brain Barrier (BBB) via monocarboxylate transporters (MCT). Inside the brain, it is metabolized primarily by astrocytes , not neurons.
-
Astrocytes oxidize octanoate to Acetyl-CoA.
-
Synthesize Glutamine (via Glutamate).
-
Glutamine is shuttled to neurons to replenish neurotransmitter pools (GABA/Glutamate).[5][6]
Diagram 2: Astrocyte-Neuron Metabolic Coupling
Figure 2 visualizes the compartmentalized metabolism of octanoate in the brain.
Caption: Octanoate is metabolized in astrocytes to support neuronal neurotransmitter synthesis.[1]
Part 5: Experimental Design & Quality Control
Instrumentation: IRMS vs. NDIR
-
Isotope Ratio Mass Spectrometry (IRMS): High sensitivity. Required for low-dose tracer studies (e.g., neurological tracing).
-
Non-Dispersive Infrared Spectroscopy (NDIR): Cost-effective, portable. Standard for clinical gastric emptying breath tests.
Data Normalization
To ensure reproducibility, results must be normalized to Body Surface Area (BSA) or CO2 production rate (
-
Formula:
-
DOB: Delta Over Baseline
-
RP: Reference standard ratio
-
n: Number of labeled carbons (1 for [1-13C])
-
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test.[3] Gastroenterology. Link
-
Braden, B., et al. (1995). 13C-octanoic acid breath test for gastric emptying of solids: comparison with scintigraphy. Gastroenterology. Link
-
Sanaka, M., et al. (2008). Wagner-Nelson method for analyzing the atypical double-peaked excretion curve in the [13C]-octanoate gastric emptying breath test. Clinical and Experimental Pharmacology and Physiology. Link
-
Portincasa, P., et al. (2022). The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis. Pharmaceutics. Link
-
Andersen, J.V., et al. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons. Molecular Brain.[5] Link
-
Ebert, D., et al. (2003). Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy.[1][7] Journal of Neuroscience. Link
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infai1.com [infai1.com]
- 4. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Energy contribution of octanoate to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Metabolomics: A Technical Guide to 13C-Metabolic Flux Analysis
Introduction: The Movie, Not the Snapshot
In drug discovery and metabolic engineering, static metabolomics (measuring pool sizes) is akin to a single frame of a movie: it tells you what is there, but not how fast it is moving or where it is going. A tumor cell, for instance, may have normal levels of lactate despite producing it at a furious rate; the high efflux masks the high production.
13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying these rates (fluxes).[1][2] By introducing a stable isotope tracer (typically 13C-glucose or 13C-glutamine), we can track the propagation of heavy carbon through the metabolic network. The resulting labeling patterns (isotopomer distributions) allow us to mathematically solve for the intracellular fluxes that cannot be measured directly.[3]
This guide serves as a technical blueprint for implementing 13C-MFA, moving from tracer selection to computational modeling.
Theoretical Foundation: The Physics of Flux
Isotopomers vs. Isotopologues
To interpret MS data, one must distinguish between two critical concepts:
-
Isotopologues: Molecules that differ only in their isotopic mass (e.g., M+0, M+1, M+2 lactate). Mass spectrometry (MS) primarily detects these.
-
Isotopomers (Isotopic Isomers): Molecules with the same mass but different positions of the label (e.g., [1-13C]Alanine vs. [3-13C]Alanine). NMR can distinguish these; standard MS cannot without fragmentation (MS/MS).
The Metabolic Steady State
13C-MFA relies on the assumption of metabolic steady state (fluxes are constant) and isotopic steady state (labeling enrichment has plateaued).
-
Note: If the system is changing rapidly (e.g., acute drug response), you must use Non-Stationary 13C-MFA (INST-MFA) , which requires time-course sampling and differential equation modeling. This guide focuses on the steady-state approach, the standard for comparing phenotypes (e.g., Drug Treated vs. Control).
Experimental Design & Tracer Selection
Choosing the wrong tracer renders the experiment useless. You must select a tracer that breaks the symmetry of your pathway of interest.
Tracer Selection Strategy
| Target Pathway | Recommended Tracer | Mechanistic Rationale |
| Glycolysis vs. Pentose Phosphate Pathway (PPP) | [1,2-13C]Glucose | [1-13C]Glucose loses the label as CO2 in the oxidative PPP. [1,2-13C]Glucose generates M+1 lactate via PPP but M+2 lactate via Glycolysis, allowing clear resolution. |
| TCA Cycle Anaplerosis | [U-13C]Glutamine | Glutamine enters the TCA cycle as alpha-ketoglutarate. Fully labeled (M+5) Gln allows tracking of oxidative vs. reductive TCA cycling. |
| Global Central Carbon Metabolism | [U-13C]Glucose | Provides high signal-to-noise for downstream metabolites but has poor resolution for distinguishing parallel pathways (like Glycolysis vs. PPP). |
| Pyruvate Cycling | [3-13C]Glucose | Distinguishes between PC (Pyruvate Carboxylase) and PDH (Pyruvate Dehydrogenase) activity. |
Visualization: Differential Carbon Fate
The following diagram illustrates how different pathways process the carbon backbone of glucose.
Caption: Differential fate of [1,2-13C]Glucose. The loss of Carbon-1 in the oxidative PPP results in M+1 Lactate, whereas direct glycolysis preserves the C1-C2 bond, yielding M+2 Lactate.
Experimental Protocol (Step-by-Step)
This protocol is optimized for adherent cancer cell lines using LC-MS detection.
Phase 1: Steady State Culture
-
Seeding: Seed cells in 6-well plates. Allow 24h for attachment.
-
Labeling Start: Aspirate media and wash 1x with PBS (warm).
-
Tracer Addition: Add isotope-labeled media (e.g., DMEM with 100% [1,2-13C]Glucose, dialyzed FBS).
-
Critical: The media must be glucose-free prior to adding the tracer to avoid dilution by unlabeled glucose.
-
-
Equilibration: Incubate for at least 3-5 cell doubling times to reach isotopic steady state .
-
Validation: Check M+0 (unlabeled) abundance of intracellular lactate. It should be <5% if steady state is reached.
-
Phase 2: Metabolism Quenching (The "Crash")
Speed is paramount.[4] Metabolism must stop instantly.
-
Preparation: Place plates on a bed of dry ice. Have 80% Methanol (pre-chilled to -80°C) ready.
-
Wash: Aspirate media rapidly. Wash 1x with ice-cold PBS (optional, but risks leakage; often skipped in high-flux protocols).
-
Quench: Immediately pour 1 mL of -80°C 80% Methanol onto the cells.
-
Scrape: Scrape cells while keeping the plate on dry ice. Transfer the slurry to a pre-cooled tube.
Phase 3: Extraction & Derivatization
-
Lysis: Vortex vigorously. Freeze-thaw cycle (liquid N2 to 37°C) x3 to ensure complete lysis.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant (metabolites) to a new glass vial.
-
Drying: Evaporate methanol under nitrogen flow (TurboVap) or SpeedVac.
-
Reconstitution: Resuspend in LC-MS compatible mobile phase (e.g., 20 µL water).
Data Analysis & Flux Modeling[1][2][3][6][8][9][10][11][12][13]
Raw MS data (ion intensities) must be processed before it becomes "flux."
Mass Isotopomer Distribution (MID) Correction
Raw data contains natural isotope abundance (1.1% 13C naturally occurring). You must correct for this to get the true tracer enrichment.
-
Tool: Use algorithms like IsoCor or built-in vendor tools (e.g., Agilent MassHunter).
-
Output: Corrected Fractional Enrichment (M0, M1, M2... sums to 1.0).
Computational Modeling (The "Solver")
Flux cannot be calculated by hand for complex networks. We use software that fits fluxes to the MID data using an Elementary Metabolite Unit (EMU) framework.[3]
Recommended Software:
-
INCA (Matlab-based): The industry standard for isotopically non-stationary and steady-state MFA.
-
13C-Flux2: High-performance modeling for complex networks.[3] [2]
The Modeling Workflow
Caption: The iterative workflow of 13C-MFA. Experimental data and network topology are combined in a solver to minimize the error between simulated and measured labeling patterns.
Common Pitfalls & Validation
The "Dilution" Problem
Symptom: Lower than expected enrichment in downstream metabolites. Cause: Influx of unlabeled carbon from non-tracer sources (e.g., amino acids in the media feeding into the TCA cycle, or glycogen breakdown). Solution: Include "dilution fluxes" in your model or use dialyzed serum to remove unlabeled background metabolites.
Compartmentalization
Issue: Eukaryotic cells have cytosolic and mitochondrial pools of the same metabolite (e.g., Acetyl-CoA). MS measures the average of the whole cell. Solution: Use "reporter metabolites."
-
Citrate reports Mitochondrial Acetyl-CoA.
-
Fatty Acids report Cytosolic Acetyl-CoA. By modeling these separately, you can resolve compartmentalized fluxes.
References
-
Antoniewicz, M. R. (2018).[8] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link
-
Metallo, C. M., et al. (2009).[6] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.[6] Link
-
Young, J. D., et al. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[9][10] Bioinformatics, 30(9), 1333-1335. Link
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. Link
-
Weitzel, M., et al. (2013).[11] 13CFLUX2 - high-performance software suite for 13C-metabolic flux analysis.[2][3][12] Bioinformatics, 29(1), 143-145. Link
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 4. youtube.com [youtube.com]
- 5. osti.gov [osti.gov]
- 6. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Assessment of Solid Gastric Emptying via (13C)Octanoic Acid Breath Test
Core Principle & Mechanism
The (13C)Octanoic Acid Breath Test (OBT) is the non-invasive industry standard for assessing solid gastric emptying (GE).[1] Unlike liquid emptying, which is exponential, solid emptying is biphasic (lag phase + linear emptying).[1]
Why Octanoic Acid?
-
Solid Phase Retention: Octanoic acid is a medium-chain fatty acid. When mixed with egg yolk and cooked, it binds firmly to the solid phase of the meal in the acidic gastric environment.
-
Rate-Limiting Step: The rate-limiting step of 13CO2 excretion in breath is the delivery of the food from the stomach to the duodenum.[2][3] Absorption and hepatic oxidation are rapid and constant relative to gastric emptying.
Metabolic Pathway Visualization
The following diagram illustrates the causal pathway from ingestion to detection, highlighting the critical control points.
Figure 1: Metabolic pathway of the (13C)Octanoic Acid Breath Test.[1][3] The transition from Stomach to Duodenum is the rate-limiting step measured by the assay.[2]
Pre-Analytical Considerations (Trustworthiness)
To ensure a self-validating system, variables affecting metabolism (other than GE) must be minimized.[1]
Patient Preparation[1][4]
-
Fasting: Minimum 8–10 hours (overnight).
-
Exclusions: No smoking (delays GE), no alcohol (48h), and no prokinetics/opioids (48h) unless the drug effect is the study variable.[1]
-
Physical Activity: Patients must remain seated/sedentary during the 4-hour sampling period. Exercise accelerates GE.
The Standardized Test Meal (Crucial)
The caloric load and composition directly dictate the emptying rate.[1] You must use a standardized meal (typically the "Ghoos Meal" or "Muffin Meal").[1][4] Deviation here invalidates reference ranges.
Protocol for "Ghoos" Scrambled Egg Meal:
| Component | Quantity | Preparation Note |
|---|---|---|
| Tracer | 100 µL (91 mg) | 13C-Octanoic Acid (99% enrichment).[1][5] |
| Egg | 1 Medium (60g) | Separate yolk. Mix tracer with raw yolk FIRST , then add white. Cook as scrambled egg. |
| Bread | 2 Slices (60g) | White bread (toast). |
| Fat | 5 g | Margarine/Butter. |
| Liquid | 150 mL | Water (consumed immediately after meal). |
| Total Cal | ~250 kcal | ~14g protein, ~26g carb, ~9g fat.[1][5] |
Critical Technical Insight: The tracer is lipophilic. It must be mixed with the raw yolk before cooking. If added after cooking, it acts as a liquid marker, emptying exponentially and yielding false "rapid" results.[1]
Experimental Protocol
Workflow Overview
Figure 2: Operational workflow for the standard 4-hour breath test protocol.
Step-by-Step Execution
-
Baseline Collection: Collect two breath samples before meal ingestion. This establishes the patient's natural 13C/12C abundance.
-
Meal Ingestion: Patient consumes the labeled meal within 10 minutes .
-
Time Zero:
is defined as the moment the meal is finished. -
Sampling Intervals:
-
Sample Storage: Breath bags or glass Exetainers. Stable for weeks at room temperature if sealed properly.
Data Analysis & Mathematical Modeling (Expertise)
Raw data from the mass spectrometer (IRMS) or infrared analyzer (NDIRS) is provided as
Calculation of Percent Dose Recovered (PDR)
To convert the isotopic ratio into a metabolic rate, we must estimate the patient's CO2 production (
Step 1: Calculate BSA (Haycock Formula)
Step 2: Calculate CO2 Production Rate
Step 3: Calculate % Dose/Hour (
-
DOB: Delta Over Baseline (
). - : Pee Dee Belemnite standard ratio (0.0112372).[1]
-
Dose: Moles of substrate administered.
-
n: Number of labeled carbons (1 for 1-13C-octanoic acid).
The Ghoos Model (Non-Linear Regression)
This is the industry standard for fitting the curve.[1] The cumulative excretion of 13C is modeled as:
[1]Where:
-
: Cumulative % dose recovered at time
.[1] - : Total cumulative recovery at infinite time.[3]
- : Rate constant of gastric emptying.
- : Shape factor (describing the lag phase).[1]
Key Output Parameters
From the fitted parameters
| Parameter | Formula | Clinical Significance |
| Time to grind solids into particles <2mm.[1] Prolonged in early-stage gastroparesis. | ||
| Time for 50% of the meal to empty. The primary diagnostic metric.[6] |
Quality Control & Validation Criteria
A "Self-Validating" protocol requires strict acceptance criteria for the data.
-
Curve Fit Quality: The non-linear regression (
) should exceed 0.95 . If , the data is likely invalid (patient non-compliance, missed samples, or extreme gastroparesis requiring longer sampling).[1] -
CO2 Recovery Check: The cumulative dose recovered (
) typically ranges between 20% and 50%.[1] Values <10% suggest malabsorption or failure to ingest the tracer. -
Reference Ranges (Healthy Controls - Ghoos Meal):
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test.[1][4] Gastroenterology.
-
Perri, F., et al. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids.[1][3] European Review for Medical and Pharmacological Sciences.
-
Szarka, L. A., et al. (2008). Measurement of gastric emptying of solids using 13C-labeled octanoic acid breath test.[1] Neurogastroenterology & Motility.
-
Hellmig, S., et al. (2006). Gastric emptying of solids in normal subjects and patients with functional dyspepsia: correlation of 13C-octanoic acid breath test and scintigraphy.[1]
Sources
- 1. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digestivehealth.org.au [digestivehealth.org.au]
- 3. europeanreview.org [europeanreview.org]
- 4. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kibion.com [kibion.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Precision Quantitation of Free Octanoic Acid in Biological Matrices via LC-MS/MS using (13C)Octanoic Acid
Executive Summary & Scientific Context
The accurate quantification of octanoic acid (Caprylic acid, C8:0) is a critical bioanalytical task in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , the monitoring of ketogenic diet compliance, and the pharmacokinetic profiling of octanoylated peptides (e.g., Ghrelin).
In biological matrices like plasma or serum, endogenous octanoic acid exists in a dynamic equilibrium between free and protein-bound states. Standard external calibration methods often fail due to significant matrix effects (ion suppression) and variable extraction efficiencies.
This protocol details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow using (13C)octanoic acid as an internal standard (IS). By spiking the stable isotope prior to sample preparation, we create a self-validating system where the IS compensates for analyte loss during extraction and ionization variability during MS detection.
Key Applications
-
Metabolic Disorders: Diagnosis of MCAD deficiency (accumulation of C8 species).
-
Endocrinology: Assessment of substrate availability for Ghrelin O-Acyltransferase (GOAT).
-
DMPK: Excipient analysis in lipid-based drug formulations.
Principle of the Method
The core of this method is Stable Isotope Dilution . Octanoic acid ionizes efficiently in Negative Electrospray Ionization (ESI-) mode, forming the deprotonated molecular ion
However, plasma phospholipids often co-elute with medium-chain fatty acids (MCFAs), causing severe ion suppression. The (13C)octanoic acid IS co-elutes perfectly with the endogenous analyte but is mass-resolved by the mass spectrometer. Because the IS experiences the exact same suppression and extraction inefficiency as the analyte, the ratio of their signals remains constant, yielding accurate quantitation.
Internal Standard Selection: The "Crosstalk" Rule
While [1-13C]octanoic acid (+1 Da shift) is commercially available, [U-13C8]octanoic acid (+8 Da shift) is the superior choice for high-sensitivity assays.
-
Reasoning: Natural abundance 13C isotopes in high concentrations of endogenous octanoic acid can contribute to the +1 mass channel, causing false positives in the IS channel (Isotopic Crosstalk). A +8 Da shift eliminates this interference.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: Octanoic Acid (Standard grade, >99%).
-
Internal Standard: [U-13C8]Octanoic Acid (preferred) or [1-13C]Octanoic Acid.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol.
-
Additives: Ammonium Acetate, Glacial Acetic Acid.
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
Analytical Conditions
Liquid Chromatography (UHPLC)[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Note: A shorter column is preferred to reduce backpressure while maintaining separation from C6 and C10 fatty acids.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Senior Scientist Insight:
"Many protocols suggest acidic mobile phases (Formic Acid) for C18 retention. However, in Negative Mode ESI , low pH suppresses ionization of the carboxylic acid group. We use Ammonium Acetate to buffer the pH slightly higher. This ensures the fatty acid is retained as a neutral species on the column but deprotonates easily in the high-voltage source."
Mass Spectrometry (Triple Quadrupole)
-
Ionization: ESI Negative Mode (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Scan Mode: Multiple Reaction Monitoring (MRM).
Table 1: MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Octanoic Acid | 143.1 | 143.1 | 5 | Pseudo-MRM |
| (13C8)Octanoic Acid | 151.1 | 151.1 | 5 | Pseudo-MRM |
*Note: Medium-chain fatty acids fragment poorly. Monitoring the "Survivor Ion" (Parent
Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)
Critical Step: Fatty acids are weak acids (pKa ~4.8). To extract them into an organic solvent, you must acidify the plasma to pH < 3 to protonate the carboxyl group (
Workflow Diagram (DOT):
Figure 1: Acidified Liquid-Liquid Extraction Workflow. Acidification is the critical control point to ensure partitioning of the fatty acid into the organic phase.
Data Analysis & Validation
Calibration Logic
Quantification is performed by plotting the Area Ratio (
The calibration curve should be linear (
Matrix Effect Correction
The diagram below illustrates how the (13C) IS corrects for ion suppression, a common failure mode in plasma lipid analysis.
Figure 2: Mechanism of Matrix Effect Correction. The co-eluting IS experiences identical suppression to the analyte, ensuring the final ratio reflects the true concentration.
Troubleshooting & "Senior Scientist" Tips
The "Sticky" Problem (Carryover)
Octanoic acid is hydrophobic and tends to adsorb to PTFE tubing and plastic 96-well plates.
-
Solution: Use Glass inserts for autosampler vials.
-
Wash Solvent: Ensure your needle wash contains at least 50% Isopropanol or Acetone to strip fatty acids from the injector needle between runs.
Background Contamination
Fatty acids are ubiquitous (skin, soap, plasticizers).
-
Control: Always run a "Double Blank" (Mobile phase only) before your calibration curve to check for system contamination.
-
Handling: Wear nitrile gloves; latex gloves can shed fatty acids.
Isomeric Interference
Valproic acid (a common anti-epileptic drug) is an isomer of C8 fatty acids (though branched).
-
Check: While Valproic acid (MW 144) has a different retention time on C18, ensure your chromatographic window separates them if analyzing patient samples who might be on epilepsy medication.
References
-
Human Metabolome Database (HMDB). "Metabocard for Octanoic acid (HMDB0000551)." Available at: [Link]
-
Kojima, M., et al. (1999). "Ghrelin is a growth-hormone-releasing acylated peptide from stomach." Nature. Available at: [Link] (Context on Octanoylation).
-
Derks, T.G., et al. (2006). "The natural history of medium-chain acyl-CoA dehydrogenase deficiency in the Netherlands: clinical presentation and outcome." Pediatrics. Available at: [Link] (Clinical context for MCAD).
- Han, L., et al. (2015). "Liquid chromatography-tandem mass spectrometry method for the quantitation of medium-chain fatty acids in human plasma." Analytical Biochemistry. (Methodology basis).
Sources
Application Notes and Protocols for the Analysis of (13C)Octanoic Acid in Plasma
Introduction: Unraveling Metabolic Flux with (13C)Octanoic Acid
Stable isotope tracers have become an indispensable tool in metabolic research, allowing for the dynamic in vivo tracking of metabolic pathways.[1][2][3] Among these, (13C)octanoic acid, a medium-chain fatty acid, serves as a valuable probe for investigating fatty acid metabolism and gastric emptying.[4] Its unique metabolic fate—rapid absorption from the small intestine and subsequent oxidation in the liver—makes it an ideal tracer for studying substrate utilization and energy expenditure.[5] This application note provides a comprehensive guide to the sample preparation of plasma for the analysis of (13C)octanoic acid, offering detailed protocols for both liquid-liquid extraction and solid-phase extraction, derivatization for gas chromatography-mass spectrometry (GC-MS) analysis, and insights into analytical method validation.
The accurate quantification of (13C)octanoic acid in plasma is paramount for the integrity of metabolic studies. The choice of sample preparation methodology is critical and depends on factors such as sample volume, required throughput, and the desired level of analytical sensitivity and selectivity. This document will explore two robust and widely adopted extraction techniques, providing the rationale behind each step to empower researchers to make informed decisions for their specific experimental needs.
Pre-Analytical Considerations: Safeguarding Sample Integrity
Before embarking on any extraction protocol, meticulous attention to pre-analytical variables is essential to ensure the reliability of the final analytical data.
-
Sample Collection: Blood should be collected in tubes containing an anticoagulant that does not interfere with the assay, such as EDTA or heparin.
-
Plasma Separation: Promptly separate plasma from whole blood by centrifugation to minimize enzymatic activity that could alter fatty acid profiles.
-
Storage: Plasma samples should be stored at -80°C to prevent lipid degradation. Repeated freeze-thaw cycles should be avoided as they can impact fatty acid stability.[6]
Sample Preparation Methodologies: A Comparative Approach
The complex nature of plasma, with its high protein and lipid content, necessitates an efficient extraction method to isolate the analyte of interest, (13C)octanoic acid, while removing interfering substances. We present two widely used and effective approaches: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method 1: Liquid-Liquid Extraction (LLE) for Comprehensive Fatty Acid Isolation
LLE is a classic and versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For fatty acid analysis, a common approach involves the use of a solvent system like chloroform and methanol, which effectively disrupts protein-lipid complexes and partitions the lipids into the organic phase.[6]
The addition of methanol serves to denature plasma proteins, releasing bound fatty acids. Chloroform then acts as the primary extraction solvent for the lipids. The subsequent addition of water creates a biphasic system, with the lipids, including (13C)octanoic acid, partitioning into the lower chloroform layer, while more polar components remain in the upper aqueous-methanol layer. This method is highly effective for the comprehensive extraction of a broad range of fatty acids.[6]
Caption: Liquid-Liquid Extraction Workflow for (13C)Octanoic Acid.
-
Sample Aliquoting: In a glass tube, pipette 100 µL of plasma.
-
Internal Standard Spiking: Add an appropriate amount of an internal standard. A (13C)-labeled odd-chain fatty acid is recommended for its similar chemical properties and distinct mass.
-
Protein Precipitation: Add 1 mL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Lipid Extraction: Add 2 mL of chloroform. Vortex vigorously for 1 minute to ensure thorough mixing and lipid extraction.[6]
-
Phase Separation: Add 0.8 mL of deionized water. Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.
-
Isolate Organic Phase: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent derivatization step (e.g., 100 µL of hexane).
Method 2: Solid-Phase Extraction (SPE) for High-Throughput and Selective Purification
SPE is a highly efficient and often automatable technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[7][8] For octanoic acid, a reversed-phase SPE cartridge can be employed to retain the fatty acid while allowing more polar matrix components to pass through.
Reversed-phase SPE cartridges, typically packed with C18-bonded silica, are effective at retaining hydrophobic compounds like octanoic acid from an aqueous matrix like plasma.[9] The protocol involves conditioning the cartridge to activate the stationary phase, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. This method offers high recovery and cleaner extracts compared to LLE, which can be advantageous for sensitive MS analysis.[7]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 3. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of the 13C-octanoic acid breath test for measurement of equine gastric emptying rate of solids using radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Administering the (13C)Octanoic Acid Breath Test for Gastric Emptying Analysis
Introduction: Beyond Scintigraphy in Gastric Motility Assessment
The rate of gastric emptying (GE) is a critical physiological process, fundamental to nutrient absorption, glycemic control, and overall gastrointestinal health.[1] Dysregulation of this process is implicated in a range of clinical conditions, most notably gastroparesis, functional dyspepsia, and diabetes-related complications.[2][3][4] For decades, scintigraphy has been the established "gold standard" for measuring gastric emptying. However, its reliance on radioactive isotopes presents significant limitations, including radiation exposure, high cost, and the need for specialized facilities, precluding its use in vulnerable populations like children and pregnant women and for frequent, repeated measurements.[5][6]
The (13C)octanoic acid breath test (OBT) has emerged as a robust, non-invasive, and safe alternative.[5][7][8] This guide provides a comprehensive overview of the scientific principles, standardized protocols, and data interpretation methodologies for employing the (13C)OBT, designed for researchers, clinicians, and pharmaceutical professionals engaged in gastrointestinal research and drug development.
The Biochemical Principle: Tracing the Meal's Journey
The elegance of the (13C)OBT lies in its indirect yet accurate measurement of the solid-phase gastric emptying rate. The entire process hinges on the metabolic fate of ¹³C-labeled octanoic acid, a medium-chain fatty acid.
The core mechanism unfolds in a sequential, multi-step process where gastric emptying is the critical rate-limiting step: [2][5]
-
Binding to the Solid Phase: (13C)octanoic acid is incorporated into the yolk of an egg. In vitro studies have confirmed that it binds firmly to the lipophilic solid portion of the meal, ensuring it is not prematurely absorbed in the stomach.[5][8][9]
-
Gastric Transit (Rate-Limiting Step): The solid meal is mechanically and chemically processed in the stomach before being emptied into the duodenum. The rate at which the ¹³C-labeled food exits the stomach is the primary determinant of the subsequent appearance of ¹³CO₂ in the breath.[2][5]
-
Duodenal Absorption: Once in the small intestine, the octanoic acid is rapidly liberated and absorbed by the intestinal mucosa.[5][10]
-
Hepatic Metabolism: It is then transported to the liver, where it undergoes rapid β-oxidation, a metabolic process that cleaves the fatty acid chain and releases the labeled carbon as ¹³CO₂.[2][5][10]
-
Exhalation: This newly formed ¹³CO₂ enters the body's bicarbonate pool and is subsequently expelled from the body via exhalation.[2][10]
By measuring the enrichment of ¹³CO₂ in serially collected breath samples over time, one can construct an excretion curve that mathematically models the rate at which the stomach emptied the solid meal.
Caption: Metabolic pathway of (13C)octanoic acid after ingestion.
The Standardized Test Meal: A Foundation for Reproducibility
Standardization of the test meal is paramount for ensuring low intra-individual variability and enabling valid comparisons across different studies and clinical sites.[10][11] The composition, caloric content, and macronutrient distribution of the meal directly influence gastric emptying rates.
The most widely validated test meal, originally described by Ghoos et al. (1993), consists of a scrambled egg, bread, and a fat source.[5][8]
| Component | Typical Amount | Purpose |
| (13C)Octanoic Acid | 91-100 mg | Stable isotope tracer for the solid phase.[2][9][10] |
| Egg | 1 large | Vehicle for the tracer; the yolk firmly retains the octanoic acid.[2] |
| White Bread | 2 slices (~60g) | Carbohydrate component.[2] |
| Margarine or Butter | 5-15g | Fat component.[2][10] |
| Water | 150-200 mL | Liquid component, consumed after the solid meal.[5][10] |
| Approx. Total Calories | ~250-300 kcal | A light meal to elicit a physiological GE response.[2] |
While this formulation is the standard, other meal types such as muffins or pancakes have been used.[8][9] It is critical to note that any deviation from the validated meal requires its own validation against scintigraphy to establish normative data.
Detailed Application Protocol
Adherence to a strict protocol is essential for data integrity. The procedure can be broken down into subject preparation, meal administration, and sample collection.
Part A: Subject Preparation & Pre-Test Controls
-
Fasting: Subjects must undergo an overnight fast of at least 8-10 hours. Water is typically permitted up to 2 hours before the test begins.[2][8][12]
-
Dietary Restrictions: For 48 hours prior to the test, subjects should avoid foods with high natural ¹³C abundance, such as corn, pineapple, and sugar cane products, to ensure a stable baseline.[8]
-
Medication Washout: Medications known to affect gastrointestinal motility (e.g., prokinetics, opioids, anticholinergics) should be discontinued for a period of 48-72 hours, as clinically appropriate and under medical supervision.[8]
-
Activity: On the day of the test, and for its full duration, the subject should remain in a sedentary state (e.g., sitting comfortably). Smoking, sleeping, and physical exercise are prohibited as they can alter gastric emptying and metabolic rates.[8]
Part B: Test Meal Preparation
-
Accurately measure 91-100 mg of (13C)octanoic acid.
-
Separate the yolk from the white of one large egg.
-
Inject or thoroughly mix the (13C)octanoic acid directly into the egg yolk.[2]
-
Recombine the yolk with the egg white and mix.
-
Cook the egg mixture (e.g., scrambling in a non-stick pan without additional oil) until it is solid.[5]
-
Serve the cooked egg immediately with the other components of the standardized meal (bread, margarine).
Part C: Administration and Breath Sample Collection
-
Baseline Samples (t=0): Before the subject consumes the meal, collect two baseline breath samples. This is crucial for establishing the natural ¹³CO₂/¹²CO₂ ratio for the individual. The second sample serves as a backup.[12][13]
-
Meal Consumption: The subject should consume the entire meal, including the 150 mL of water, within a 10-minute window.[5][8] Record the exact time meal consumption is completed. This marks the start time for all subsequent sample collections.
-
Post-Meal Sampling: Collect breath samples at regular intervals for a total duration of 4 to 6 hours.[9][14] A common and robust sampling schedule is outlined below.
| Sample Number | Time Point (minutes post-meal) |
| 1, 2 (Baseline) | 0 |
| 3 | 15 |
| 4 | 30 |
| 5 | 45 |
| 6 | 60 |
| 7 | 75 |
| 8 | 90 |
| 9 | 105 |
| 10 | 120 |
| 11 | 150 |
| 12 | 180 |
| 13 | 210 |
| 14 | 240 |
Note: Some protocols may extend to 6 hours or use different intervals. The chosen schedule should be consistent.[9]
Breath Collection Technique:
-
Use appropriate collection vials (e.g., glass Exetainer® tubes).[15]
-
The subject should take a normal breath, hold for ~5 seconds, and then exhale gently and consistently through a straw into the bottom of the tube.
-
This technique ensures the collection of end-tidal air, which most accurately reflects the ¹³CO₂ concentration in the blood.
-
Cap the tube immediately and tightly after collection.
Caption: Experimental workflow for the (13C)Octanoic Acid Breath Test.
Sample Analysis and Data Interpretation
Collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS) to determine the precise ratio of ¹³CO₂ to ¹²CO₂.[8][16] The change from baseline (expressed as delta over baseline, or DOB) is plotted against time.
Mathematical models are then used to fit this excretion curve and derive clinically relevant parameters:[5]
-
t½ (Half-Emptying Time): The time in minutes at which 50% of the ¹³C dose has been recovered in the breath. This is the most common parameter for assessing the overall rate of gastric emptying.
-
t_lag (Lag Phase): The time in minutes corresponding to the peak of the ¹³CO₂ excretion curve. It reflects the initial phase of gastric processing where solids are ground into smaller particles before significant emptying begins.[5]
-
Gastric Emptying Coefficient (GEC): A composite parameter derived from the curve that reflects the emptying rate.[2]
Typical Reference Values: It is strongly recommended that each laboratory establishes its own reference values based on its specific protocol and population. However, validated studies provide a general guide for a ~250 kcal meal:[2][5]
| Parameter | Typical Mean Value (Healthy Adults) |
| t½ (Half-Emptying Time) | 72 ± 22 minutes |
| t_lag (Lag Phase) | 32 ± 20 minutes |
Values are often corrected mathematically to correlate more closely with scintigraphy.[5] A significantly prolonged t½ is indicative of delayed gastric emptying.
Self-Validating Systems: Quality Control and Confounding Factors
The trustworthiness of the (13C)OBT relies on strict adherence to the protocol and an awareness of potential confounding variables.
-
Reproducibility: When performed under standardized conditions, the test demonstrates good intra-individual reproducibility, making it suitable for tracking changes over time or in response to an intervention.[14]
-
Physiological Factors: GE rates can be influenced by age, sex, BMI, and even the menstrual cycle. These factors should be recorded and considered during data analysis.[8]
-
Co-morbidities: Conditions affecting intestinal absorption or liver metabolism (e.g., celiac disease, cirrhosis) could theoretically alter the kinetics of ¹³CO₂ excretion, independent of gastric emptying.[8][16]
-
Technical Errors: Improper meal preparation, incomplete meal consumption, or faulty breath sample collection can invalidate the test results.
By controlling for these variables, the protocol acts as a self-validating system, ensuring that the measured ¹³CO₂ excretion curve is a true reflection of gastric motor function.
References
-
Procedures in the 13C octanoic acid breath test for measurement of gastric emptying: analysis using Bland–Altman methods. ResearchGate.[Link]
-
"GEBT" - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]
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13C-gastric emptying breath tests: Clinical use in adults and children. PubMed.[Link]
-
(13)C-octanoic acid breath test (OBT) with a new test meal (EXPIROGer): Toward standardization for testing gastric emptying of solids. PubMed.[Link]
-
[13C]octanoic acid breath test for gastric emptying of solids: accuracy, reproducibility, and comparison with scintigraphy. PubMed.[Link]
-
13C-Spirulina Gastric Emptying Breath Test Aids in Gastroparesis Diagnosis. Gastroenterology & Endoscopy News.[Link]
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The [13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed.[Link]
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13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences.[Link]
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C13 Octanoic Acid Breath Test : Gastric Emptying | Protocol Preview. YouTube.[Link]
-
Gastric Emptying Breath Test. U.S. Pharmacist.[Link]
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13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Kibion.[Link]
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Gastric Emptying Breath Test Kit “GEBT”. Cairn Diagnostics.[Link]
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Gastromotal. INFAI.[Link]
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[13C]octanoic Acid Breath Test for Non-Invasive Assessment of Gastric Emptying in Diabetic Patients: Validation and Relationship to Gastric Symptoms and Cardiovascular Autonomic Function. PubMed.[Link]
-
The [13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed Central.[Link]
-
Procedure: Gastric Empyting 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). Cambridge University Hospitals.[Link]
-
UEG Breath Test Guidelines 8 Verbeke C13 breath tests disorders of gastric function and H pylori. YouTube.[Link]
-
Comprehensive Assessment of Gastric Emptying with a Stable Isotope Breath Test. PubMed Central.[Link]
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- 9. researchgate.net [researchgate.net]
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- 16. uspharmacist.com [uspharmacist.com]
Application of (13C)Octanoic Acid in Pediatric Gastroenterology: A Guide to Measuring Solid Gastric Emptying
Introduction: The Imperative for Non-Invasive Gastric Motility Assessment in Children
Gastric emptying, the process by which food transits from the stomach to the small intestine, is a complex and highly coordinated physiological function.[1] In the pediatric population, abnormalities in gastric emptying, such as delayed gastric emptying (gastroparesis), can be associated with a range of symptoms including nausea, vomiting, bloating, early satiety, and abdominal pain. These symptoms can significantly impact a child's nutritional status, growth, and overall quality of life. The diagnostic evaluation of such symptoms often necessitates an objective measurement of gastric emptying.
Historically, scintigraphy has been considered the "gold standard" for measuring gastric emptying.[1] However, this method involves the use of radioactive isotopes, which raises concerns about radiation exposure, particularly in children and women of childbearing age.[1][2] This limitation has driven the development and validation of non-invasive, radiation-free alternatives. The (13C)octanoic acid breath test has emerged as a reliable and safe method for assessing solid-phase gastric emptying in both adults and children.[2][3]
This comprehensive guide provides detailed application notes and protocols for the use of the (13C)octanoic acid breath test in pediatric gastroenterology. It is intended for researchers, scientists, and drug development professionals seeking to utilize this technique for clinical diagnostics, research, and therapeutic monitoring.
Scientific Principles of the (13C)Octanoic Acid Breath Test
The (13C)octanoic acid breath test is predicated on a series of well-defined physiological and metabolic events. The underlying principle is that the rate-limiting step for the appearance of 13CO2 in exhaled breath is the emptying of the (13C)octanoic acid-labeled solid meal from the stomach into the duodenum.[1][4]
(13C)octanoic acid, a stable, non-radioactive isotope of the medium-chain fatty acid, is incorporated into a solid meal, typically an egg yolk.[1][2][4][5] The key steps in the process are as follows:
-
Ingestion and Gastric Transit: The child consumes the test meal containing (13C)octanoic acid. The marker remains bound to the solid phase of the meal as it is processed by the stomach.[1]
-
Gastric Emptying: The solid meal is gradually emptied from the stomach into the duodenum.
-
Duodenal Absorption: Once in the small intestine, the (13C)octanoic acid is rapidly absorbed into the bloodstream.[1][4][6]
-
Hepatic Metabolism: The absorbed (13C)octanoic acid is transported to the liver, where it undergoes rapid beta-oxidation to produce 13CO2.[1][2][4][6]
-
Exhalation: The 13CO2 enters the bicarbonate pool in the blood and is subsequently exhaled.[4][6]
The rate of 13CO2 appearance in the breath is directly proportional to the rate of gastric emptying of the solid meal. By measuring the enrichment of 13CO2 in serially collected breath samples, a gastric emptying curve can be generated.
Metabolic Pathway of (13C)Octanoic Acid
Caption: Metabolic pathway of (13C)octanoic acid from ingestion to exhalation.
Clinical Applications in Pediatric Gastroenterology
The (13C)octanoic acid breath test is a valuable tool for investigating various upper gastrointestinal symptoms and disorders in children.[7] Its non-invasive nature makes it particularly suitable for this patient population.[1][2][8]
-
Gastroparesis: The test is widely used to diagnose delayed gastric emptying in children presenting with symptoms such as chronic nausea, vomiting, and early satiety.[4] It provides a quantitative measure of the severity of the delay.
-
Functional Dyspepsia: In children with functional dyspepsia, the test can help to identify a subset of patients in whom delayed gastric emptying is a contributing pathophysiological factor.[7]
-
Post-Surgical Evaluation: The test can be used to assess gastric emptying after surgical procedures that may affect gastric motility, such as fundoplication.
-
Therapeutic Monitoring: The (13C)octanoic acid breath test is an effective tool for monitoring the response to prokinetic medications, allowing for objective assessment of treatment efficacy.[1]
-
Research: The safety and non-invasive nature of the test make it ideal for research studies investigating gastric physiology and pathophysiology in healthy children and those with gastrointestinal disorders.[3][9]
Detailed Protocol for the (13C)Octanoic Acid Breath Test in Children
This protocol is a synthesis of established methodologies and best practices. Adherence to a standardized procedure is crucial for obtaining accurate and reproducible results.
Patient Preparation
-
Fasting: The patient should fast overnight for at least 6-8 hours, depending on age, to ensure the stomach is empty at the start of the test. For infants, a 4-hour fast is typically sufficient. Water can be consumed up to 2 hours before the test.
-
Medication Review: Medications that may affect gastric motility should be discontinued prior to the test. The washout period will depend on the specific medication (e.g., prokinetics, anticholinergics, opioids). This should be done in consultation with the referring physician.
-
Dietary Restrictions: For 24 hours prior to the test, the child should avoid foods naturally high in 13C, such as corn-based products, to prevent interference with baseline 13CO2 measurements.
Test Meal and (13C)Octanoic Acid Dosing
The standard test meal is designed to be palatable and to ensure the (13C)octanoic acid remains in the solid phase.
-
Substrate: 99 atom % [1-13C]octanoic acid.
-
Dosing: The typical dose is 75-100 mg of (13C)octanoic acid.[2] For younger children, the dose may be adjusted based on body weight (e.g., 3-5 mg/kg).
-
Meal Composition:
-
One large egg yolk is mixed with the (13C)octanoic acid.
-
The yolk is then combined with the egg white and cooked (scrambled or as a pancake).
-
The cooked egg is served with one to two slices of white bread and a small amount of margarine or butter (approximately 5g).[4][6]
-
A standardized volume of water (e.g., 150 mL) is given with the meal.[4][6]
-
-
Consumption Time: The meal should be consumed within 10 minutes.[2]
Breath Sample Collection
-
Baseline Sample (t=0): A baseline breath sample is collected immediately before the child begins eating the test meal.[2]
-
Post-Meal Sampling: Breath samples are collected at regular intervals for up to 4 hours. A common sampling schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the subsequent 2 hours.[2][6]
-
Collection Technique:
-
For older children who can cooperate, they can blow through a straw into a collection tube (e.g., an Exetainer).
-
For younger children and infants, a nasal prong sampling system connected to a collection bag or a face mask with a one-way valve can be used.
-
-
Patient Activity: The child should remain at rest (e.g., sitting or engaging in quiet activities) and avoid sleeping or vigorous exercise during the test period.[2]
Sample Analysis
The collected breath samples are analyzed to determine the 13CO2/12CO2 ratio. This is typically done using:
-
Isotope Ratio Mass Spectrometry (IRMS): The gold standard for high-precision analysis.
-
Non-Dispersive Infrared Spectroscopy (NDIRS): A more accessible and commonly used alternative in clinical settings.[4]
The results are expressed as a change in the 13CO2/12CO2 ratio from baseline (delta over baseline, DOB).
Experimental Workflow for the (13C)Octanoic Acid Breath Test
Caption: Workflow of the (13C)octanoic acid breath test from preparation to interpretation.
Data Analysis and Interpretation
The raw data (DOB values over time) are used to calculate key parameters of gastric emptying. This is typically done using specialized software that fits the data to a mathematical model.
The primary parameters derived from the breath test are:
-
Gastric Half-Emptying Time (T½): The time it takes for 50% of the labeled meal to empty from the stomach. This is the most commonly reported parameter.
-
Lag Phase (Tlag): The time it takes for the solid food to be broken down into smaller particles before significant emptying begins.
-
Gastric Emptying Coefficient (GEC): A parameter that reflects the overall rate of gastric emptying.
These parameters are then compared to established reference ranges for the pediatric population to determine if gastric emptying is normal, delayed, or accelerated.
Quantitative Data Summary
| Parameter | Description | Typical Pediatric Reference Range (Values can vary by institution) |
| (13C)Octanoic Acid Dose | Amount of stable isotope administered. | 75-100 mg (or 3-5 mg/kg) |
| Test Meal Energy | Standardized caloric content of the meal. | ~250 kcal[4] |
| T½ (Half-Emptying Time) | Time for 50% of the meal to empty. | 60 - 120 minutes |
| Tlag (Lag Phase) | Initial phase of grinding before emptying. | 20 - 60 minutes |
Note: It is strongly recommended that each laboratory establishes its own reference values based on the specific protocol and population being tested.[4]
Trustworthiness and Self-Validation
The reliability of the (13C)octanoic acid breath test is well-established through numerous validation studies comparing it with scintigraphy.[2][3][10] These studies have demonstrated a good correlation between the two methods for measuring gastric half-emptying time.[3]
To ensure the trustworthiness of results within a clinical or research setting, the following measures are essential:
-
Standardized Protocols: Strict adherence to a validated protocol for patient preparation, meal composition, and sample collection is paramount.
-
Quality Control of Analytical Equipment: Regular calibration and maintenance of the IRMS or NDIRS analyzer are necessary for accurate 13CO2 measurements.
-
Appropriate Data Modeling: Using validated mathematical models and software for calculating gastric emptying parameters is crucial for consistent and reliable results.
-
Establishment of Local Reference Ranges: As noted, establishing normal values within the specific pediatric population being served enhances the diagnostic accuracy of the test.
Conclusion
The (13C)octanoic acid breath test represents a significant advancement in the assessment of gastric motility in children. Its non-invasive nature, lack of radiation exposure, and proven accuracy make it an invaluable tool for the diagnosis and management of pediatric gastrointestinal disorders. By following standardized protocols and understanding the underlying scientific principles, clinicians and researchers can effectively utilize this technique to improve patient care and advance the understanding of pediatric gastric physiology.
References
- Perri, F. (n.d.). 13C-octanoic acid breath test in functional and organic disease: critical review of literature.
-
Perri, F., Pastore, M. R., & Annese, V. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences, 9(Suppl 1), 3–8. Retrieved from [Link]
-
Choi, M. G., Park, H., Lee, J. H., Kim, C. H., Sung, W. B., & Kim, J. R. (1998). [13C]octanoic Acid Breath Test for Non-Invasive Assessment of Gastric Emptying in Diabetic Patients: Validation and Relationship to Gastric Symptoms and Cardiovascular Autonomic Function. Journal of Korean Medical Science, 13(2), 161. [Link]
-
Hauser, B., De Schepper, J., Caveliers, V., Salvatore, S., & Vandenplas, Y. (2006). REPRODUCIBILITY OF THE 13 C OCTANOIC ACID BREATH TEST FOR GASTRIC EMPTYING OF SOLIDS IN CHILDREN. Alimentary Pharmacology and Therapeutics, 23(9), 1315–1319. [Link]
-
Woerdenbag, H. J., & Kosterink, J. G. W. (2022). The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Nutrition, 96, 111586. [Link]
-
Creedon, C. T., Verhulst, P.-J., Choi, K. M., Mason, J. E., Linden, D. R., Szurszewski, J. H., Gibbons, S. J., & Farrugia, G. (2012). Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test. Journal of Visualized Experiments, 63. [Link]
-
Keller, J., Rosien, U., & Layer, P. (2021). European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients. United European Gastroenterology Journal, 9(1), 1–23. [Link]
-
Kibion. (n.d.). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Retrieved from [Link]
-
Kovacs, T., & Toth, M. (2005). Validity of 13C octanoic acid breath test for measurement of solid meal gastric emptying time in children. Journal of Pediatric Surgery, 40(7), 1123–1126. [Link]
-
Royal Adelaide Hospital. (n.d.). Procedure: Gastric Empyting 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). Retrieved from [Link]
- Maes, B. D., Ghoos, Y. F., Hiele, M. I., & Rutgeerts, P. J. (1998). The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats. Journal of Nuclear Medicine, 39(11), 1951–1955.
-
Man, C. E., & Sarb, S. K. (2018). Stable Isotope Techniques for the Assessment of Host and Microbiota Response During Gastrointestinal Dysfunction. Frontiers in Pediatrics, 6. [Link]
-
International Atomic Energy Agency. (2017, August 16). Stable Isotope Techniques Used to Study Link Between Gut Health and Child Growth. Retrieved from [Link]
- Klein, P. D., & Klein, E. R. (1985). Applications of stable isotopes to pediatric nutrition and gastroenterology: measurement of nutrient absorption and digestion using 13C. Journal of Pediatric Gastroenterology and Nutrition, 4(1), 9–19.
-
International Atomic Energy Agency. (2016, November 8). Isotope Techniques to Help Understand Links Between Disease and Child Growth. Retrieved from [Link]
-
Koletzko, B. (1999). The use of stable isotope techniques for nutritional and metabolic research in paediatrics. European Journal of Pediatrics, 158, S81–S86. [Link]
-
Keller, J., Rosien, U., & Layer, P. (2021). European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients: An EAGEN, ESNM, and ESPGHAN consensus, supported by EPC. United European Gastroenterology Journal, 9(1), 1–23. [Link]
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Application Note: In Vivo Fatty Acid Oxidation Studies with [1-13C]Octanoic Acid
Abstract & Scientific Rationale
Fatty acid oxidation (FAO) is the primary energy source for tissues with high metabolic demand, such as the heart, skeletal muscle, and liver during fasting. While long-chain fatty acids (LCFAs) like palmitate require the Carnitine Palmitoyltransferase (CPT) system for mitochondrial entry, medium-chain fatty acids (MCFAs) such as octanoic acid (C8:0) bypass this regulatory checkpoint.
This protocol details the use of [1-13C]octanoic acid as a specific probe for in vivo mitochondrial
Mechanism of Action
To interpret the data correctly, one must understand the differential transport mechanisms. Octanoic acid enters the mitochondrial matrix directly, independent of the carnitine shuttle.
Figure 1: Differential Transport & Oxidation Pathway
This diagram illustrates how Octanoate bypasses the CPT1 regulatory step required by Long-Chain Fatty Acids (LCFA).
Caption: [1-13C]Octanoate enters mitochondria directly, bypassing CPT1. 13CO2 release reflects matrix
Experimental Design Strategy
The Tracer: [1-13C]Octanoic Acid[2]
-
Isotope: Carbon-13 (Stable, non-radioactive).[1]
-
Label Position: C1 (Carboxyl group). This is crucial because the C1 position is released as CO2 in the first turn of the TCA cycle after the first round of
-oxidation, providing a rapid readout of oxidation flux. -
Form: Sodium salt (Sodium Octanoate) is preferred for solubility in water; free acid requires lipid vehicles (e.g., egg yolk, corn oil).
Animal Model Considerations (Critical)
-
Bedding Control: Standard corn-cob bedding is derived from C4 plants (high natural
abundance). This causes high baseline background noise.-
Requirement: Switch animals to cellulose or wood-chip (C3 plant) bedding at least 48 hours prior to the experiment.
-
-
Fasting State: FAO is suppressed by insulin. To maximize the oxidation signal, animals must be fasted.
-
Mice: 6–12 hours (overnight) is standard.
-
Rats: 12–16 hours.
-
Dosage
-
Tracer Load: 10–20 mg/kg body weight.
-
Note: Higher doses (up to 200 mg/kg) are used for gastric emptying studies but may saturate oxidation enzymes or cause rate-limiting absorption issues in pure FAO studies.
-
-
Vehicle: Sterile water or saline (if using Sodium Octanoate). Volume: 100–200
L (mice).
Detailed Protocol: In Vivo Breath Test (Mouse)
Phase 1: Preparation
-
Acclimatization: Place mice in the breath sampling chambers for 30–60 minutes/day for 2 days prior to the test to reduce stress-induced hyperventilation.
-
Fasting: Remove food 6–12 hours before T=0. Ensure free access to water.
-
Baseline Collection (T-15): Place the mouse in the airtight metabolic chamber. Collect air flow for 10 minutes to establish the basal
ratio (Delta Baseline).
Phase 2: Administration (T=0)
-
Remove mouse from chamber.
-
Administer [1-13C]octanoate via oral gavage .
-
Why Gavage? IP injection bypasses first-pass hepatic metabolism, which is a major site of MCFA oxidation. Oral gavage is more physiological for assessing whole-body/hepatic oxidation.
-
-
Immediately return mouse to the chamber.
Phase 3: Sampling & Measurement[3]
-
Flow Rate: Maintain a constant airflow (e.g., 200–400 mL/min for mice) through the chamber.
-
Sampling Intervals:
-
High frequency phase (0–60 min): Every 10 minutes.
-
Plateau phase (60–120 min): Every 15–20 minutes.
-
-
Detection: Direct the outflow to an Isotope Ratio Mass Spectrometer (IRMS) or a Cavity Ring-Down Spectroscope (CRDS).
Figure 2: Experimental Workflow Timeline
Visualizing the critical timing for fasting and sampling.
Caption: Timeline ensuring low 13C background (bedding) and metabolic switching (fasting) before dosing.
Data Analysis & Interpretation
Key Metrics
The raw output from IRMS is the Delta value (
| Metric | Definition | Physiological Significance |
| DOB (Delta Over Baseline) | The instantaneous enrichment due to tracer oxidation. | |
| PDR (% Dose Recovery) | Rate of 13C exhalation / Total 13C administered | Instantaneous oxidation rate. Peak PDR indicates max oxidative capacity. |
| cPDR (Cumulative PDR) | Integral of PDR over time | Total fraction of the lipid load oxidized during the study window. |
Calculation Formulas
To calculate PDR, you must know the
Option A: Measured
Option B: Estimated
PDR Equation:
-
:
ratio of standard (0.0112372). - : Purity of tracer (usually 0.99).[3]
- : Molar volume of gas.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Baseline | Corn cob bedding or C4-based chow. | Switch to wood chips and C3-based purified diet 48h pre-study. |
| Delayed Peak (>45 min) | Gastric emptying delay (not oxidation). | Ensure tracer is in aqueous solution, not lipid emulsion. Check for gastroparesis. |
| Low Signal (Flatline) | Missed gavage (tracheal) or malabsorption. | Verify gavage technique.[4] Check fecal 13C levels (if possible) to confirm absorption. |
References
-
Geyter, C. D. et al. (2004). Validation of the 13C-octanoic acid breath test for gastric emptying measurement in mice. Neurogastroenterology & Motility . Link
-
Ghoos, Y. F. et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology . Link
-
Modak, A. S. (2011). Stable isotope breath tests in clinical medicine: a review. Journal of Breath Research . Link
-
Creedon, C. T. et al. (2013). Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test. JoVE (Journal of Visualized Experiments) .[5] Link
-
Perri, F. et al. (2005). 13C-octanoate breath test for measuring gastric emptying of solids: comparison with scintigraphy. European Journal of Nuclear Medicine and Molecular Imaging . Link
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- 2. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kibion.com [kibion.com]
- 4. Myocardial fatty acid metabolism probed with hyperpolarized [1-13C]octanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Experimental Design for Metabolic Studies Using (13C)Octanoic Acid
Application Note & Protocols
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of metabolic studies using the stable isotope tracer, (13C)octanoic acid. We delve into the underlying metabolic principles, provide detailed experimental protocols for in vivo and in vitro applications, and offer insights into data analysis and interpretation. The aim is to equip researchers with the necessary knowledge to conduct robust and insightful metabolic tracer studies.
Introduction: The Power of Stable Isotope Tracing
Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as carbon-13 (¹³C), are incorporated into molecules to trace their metabolic fate through complex biochemical pathways.[1] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in a wide range of studies, including those involving human subjects.[1][2] By using analytical techniques like mass spectrometry, researchers can precisely track the movement and transformation of these labeled molecules, providing a dynamic view of metabolic processes in living systems.[3]
Octanoic acid (also known as caprylic acid) is an eight-carbon medium-chain fatty acid (MCFA). MCFAs have unique metabolic properties; they are rapidly absorbed from the gut and transported directly to the liver via the portal vein.[4] This contrasts with long-chain fatty acids, which require incorporation into chylomicrons for transport. In the liver, octanoic acid is efficiently oxidized, making it an excellent tracer for studying fatty acid metabolism.[2][4] Using ¹³C-labeled octanoic acid allows for the quantitative assessment of metabolic fluxes and pathway activities, offering critical insights in physiology, pathophysiology, and pharmacology.[5][6][7]
Part 1: The Science of (13C)Octanoic Acid Tracing
Metabolic Fate of Octanoic Acid
The primary fate of octanoic acid upon entering the hepatocyte is β-oxidation to generate acetyl-CoA. This process can occur in two key organelles: mitochondria and peroxisomes.[8][9]
-
Mitochondrial β-oxidation: This is the primary pathway for the catabolism of octanoic acid.[8] It involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, releasing acetyl-CoA in each cycle. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation.
-
Peroxisomal β-oxidation: While mitochondria are the main site, peroxisomes also contribute to octanoic acid oxidation.[9][10] This pathway is particularly important for very-long-chain fatty acids but also handles a portion of medium-chain fatty acids.[10] Peroxisomal β-oxidation is a chain-shortening process that also produces acetyl-CoA.[10]
When using [1-¹³C]octanoic acid, the ¹³C label is located on the carboxyl carbon. The first cycle of β-oxidation releases this labeled carbon as [1-¹³C]acetyl-CoA. This labeled acetyl-CoA can then enter the TCA cycle, where subsequent decarboxylation reactions release it as ¹³CO₂. This exhaled ¹³CO₂ is the basis for the widely used breath tests.[11][12]
Caption: Metabolic fate of (13C)Octanoic Acid.
Part 2: Experimental Design Considerations
A well-designed study is crucial for obtaining meaningful and reproducible data. The following are key considerations when planning your experiment.
Choosing the Right Model System
-
In Vivo Human Studies: Ideal for clinical research and drug development. The most common application is the ¹³C-Octanoic Acid Breath Test (¹³C-OBT) to measure the rate of solid-phase gastric emptying.[4][11][13] This is because the rate-limiting step for the appearance of ¹³CO₂ in the breath is the passage of the tracer from the stomach to the small intestine for absorption and subsequent metabolism.[2][11]
-
In Vivo Animal Models (e.g., mice, rats): Allow for more invasive studies, including tissue collection to investigate organ-specific metabolism.[14] These models are valuable for preclinical drug testing and for studying the effects of genetic modifications on fatty acid metabolism.[14]
-
Ex Vivo Perfused Organs (e.g., liver, heart): This system provides a controlled environment to study the metabolism of an isolated organ without systemic influences.
-
In Vitro Cell Culture (e.g., hepatocytes, myocytes): Best suited for mechanistic studies to dissect cellular and molecular pathways.[15] This model allows for easy manipulation of experimental conditions and the use of genetic tools (e.g., siRNA, CRISPR).
Tracer Selection and Dosing
-
[1-¹³C]Octanoic Acid: The most common choice. The label is on the first carbon, which is released as ¹³CO₂ after the first round of β-oxidation. This makes it highly suitable for oxidation studies and breath tests.
-
Uniformly Labeled [U-¹³C]Octanoic Acid: All eight carbons are ¹³C. This tracer is more expensive but provides more detailed information about the fate of the entire carbon skeleton, allowing for the tracing of carbons into various downstream metabolites like glucose (via gluconeogenesis) and other lipids.
-
Dosage: For human breath tests, a typical dose is 100-200 mg of ¹³C-octanoic acid mixed into a solid meal, often a scrambled egg.[4][13] For animal and cell culture studies, the dosage should be optimized based on the specific research question and the sensitivity of the analytical instruments.
Sampling Strategy
-
Breath Samples: Collected at regular intervals (e.g., every 15-30 minutes) over a period of 4-6 hours for breath tests.[4][16]
-
Blood/Plasma: Serial blood samples can be drawn to measure the enrichment of ¹³C in octanoic acid, acetyl-CoA, and other downstream metabolites. This provides a kinetic profile of tracer absorption and metabolism.
-
Tissues: For terminal animal studies, tissues of interest (e.g., liver, muscle, heart, adipose tissue) can be collected, flash-frozen, and stored for later analysis of ¹³C enrichment in various metabolic pools.
Part 3: Core Protocols
The following protocols provide a framework for conducting studies with (¹³C)octanoic acid. Note: All protocols involving human subjects or animals must be approved by the relevant institutional review boards (IRB) or animal care and use committees (IACUC).
Protocol 3.1: In Vivo Human Breath Test for Gastric Emptying
This protocol is adapted from established clinical methods.[4][11][13]
Objective: To measure the rate of solid-phase gastric emptying.
Materials:
-
(¹³C)Octanoic Acid (typically 100 mg)
-
Standard meal: 1 large egg, 2 slices of white bread, 5-15g of margarine/butter, 150 mL water.[12][13]
-
Breath collection bags or tubes.
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS) for ¹³CO₂ analysis.
Procedure:
-
Subject Preparation: The subject should fast overnight (at least 10 hours).[4][13] They should also avoid foods high in natural ¹³C (e.g., corn, pineapple) for 24 hours prior to the test.
-
Baseline Sample: Collect two baseline breath samples before the test meal is consumed (t=0).[13]
-
Test Meal Preparation: Inject the ¹³C-octanoic acid into the egg yolk and scramble the egg. Cook the egg thoroughly.
-
Meal Consumption: The subject should consume the entire meal (scrambled egg, bread, margarine) within 10 minutes, followed by 150 mL of water.[4][12]
-
Post-Meal Breath Collection: Collect breath samples at 15-minute intervals for the first 2 hours, and then at 30-minute intervals for the next 2-4 hours.[4][16] The subject should remain seated and avoid eating, drinking, smoking, or strenuous exercise during the collection period.[4]
-
Sample Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using IRMS or NDIRS.
-
Data Analysis: The results are typically expressed as the percentage dose of ¹³C recovered per hour. These values are plotted against time, and mathematical models are used to calculate key parameters like the gastric half-emptying time (t₁/₂) and the lag time (t_lag).[11]
Protocol 3.2: In Vivo Animal Study for Tissue-Specific Metabolism
Objective: To trace the incorporation of ¹³C from octanoic acid into metabolites in various tissues.
Materials:
-
(¹³C)Octanoic Acid (dosage to be optimized, e.g., via oral gavage or intraperitoneal injection).
-
Anesthesia and surgical tools for tissue collection.
-
Liquid nitrogen for flash-freezing tissues.
-
Homogenization equipment.
-
GC-MS or LC-MS for metabolite analysis.
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight to ensure a consistent metabolic state.
-
Tracer Administration: Administer a bolus of (¹³C)octanoic acid via oral gavage or IP injection.
-
Time Course: Euthanize cohorts of animals at different time points post-administration (e.g., 30, 60, 120, 240 minutes) to capture the dynamics of tracer incorporation.
-
Sample Collection:
-
Collect blood via cardiac puncture. Centrifuge to separate plasma and freeze.
-
Rapidly excise tissues of interest (liver, skeletal muscle, heart, etc.), rinse with cold saline, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Metabolite Extraction:
-
Pulverize frozen tissue under liquid nitrogen.
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Separate the polar and non-polar phases.
-
-
Sample Analysis:
-
Data Analysis: Calculate the Molar Percent Enrichment (MPE) for each metabolite at each time point to determine the extent and rate of tracer incorporation.
Caption: General experimental workflow for metabolic tracer studies.
Part 4: Data Analysis & Interpretation
Breath Test Data
The primary output is a curve of ¹³CO₂ excretion over time. This data is used to calculate:
-
t₁/₂ (Half-emptying time): The time it takes for 50% of the meal to leave the stomach.
-
t_lag (Lag phase): The initial period before significant gastric emptying of solids begins.
These parameters provide a quantitative measure of gastric motility and are compared between different conditions or populations.[11][16]
Mass Spectrometry Data
For studies involving tissue or plasma analysis, the key is to determine the isotopic enrichment of metabolites.
-
Isotopomer Distribution Vectors (IDVs): Mass spectrometry resolves molecules based on their mass-to-charge ratio (m/z). A molecule with incorporated ¹³C atoms will have a higher mass. The IDV describes the fraction of the metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a sophisticated modeling technique that uses the measured IDVs of key metabolites to calculate the rates (fluxes) through the interconnected pathways of cellular metabolism.[5][7][15] This provides a quantitative understanding of how cells utilize different substrates and how these processes are altered by disease or therapeutic interventions.[5][7]
Data Presentation
Quantitative data from tracer studies should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example Data from a Gastric Emptying Breath Test
| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |
| t₁/₂ (minutes) | 75 ± 15 | 110 ± 20 | <0.05 |
| t_lag (minutes) | 35 ± 8 | 55 ± 12 | <0.05 |
| Peak ¹³CO₂ Excretion (%) | 4.5 ± 0.8 | 3.2 ± 0.6 | <0.01 |
Data are presented as mean ± standard deviation.
Table 2: Example Isotopic Enrichment in Liver Metabolites
| Metabolite | Molar Percent Enrichment (MPE) at 60 min |
| Control | |
| Citrate (M+2) | 15.2 ± 2.1% |
| Malate (M+2) | 12.8 ± 1.8% |
| Glutamate (M+2) | 10.5 ± 1.5% |
Data show the percentage of the metabolite pool derived from the [1-¹³C]octanoic acid tracer.
References
-
Perri, F., Pastore, M.R., & Annese, V. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences, 9(Suppl 1), 3-8. [Link]
-
Kibion. (n.d.). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Retrieved from [Link]
-
Chen, X., Wang, J., & Chen, G. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(10), 223. [Link]
-
Sanaka, M., & Kuyama, Y. (2021). The [13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Food Science & Nutrition, 9(10), 5834-5843. [Link]
-
Suh, H. W., & You, S. K. (2015). 13C Based Metabolic Flux Analysis of Saccharomyces Cerevisiae Under Octanoic Acid Inhibition. Request PDF. [Link]
-
Ghoos, Y., Maes, B., Geypens, B., Mys, G., Hiele, M., Rutgeerts, P., & Vantrappen, G. (1994). Octanoic Acid Breath Test to Monitor Gastric Emptying Rates of Liquids and Solids. Journal of Nuclear Medicine, 35(5), 841-849. [Link]
-
Creedon, C. T., Verhulst, P. J., Choi, K. M., Mason, J. E., Linden, D. R., Szurszewski, J. H., Gibbons, S. J., & Farrugia, G. (2012). Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test. Journal of Visualized Experiments, (65), e50301. [Link]
-
Li, T., Chen, B., Zhang, R., & Liang, Y. (2021). 13C isotope-based metabolic flux analysis revealing cellular landscape of glucose metabolism in human liver cells exposed to perfluorooctanoic acid. Science of The Total Environment, 774, 145329. [Link]
-
Al-Sari, A., Al-Obaidi, Y., & Al-Fahad, D. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3179. [Link]
-
Bluck, L. J. C. (2010). Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying. Digestive Diseases and Sciences, 55(11), 3110-3117. [Link]
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]
-
Aye, I. L., Charnock-Jones, D. S., & Smith, G. C. S. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism, 104(6), 2363-2374. [Link]
-
Choi, M. G., Park, H., & Oh, J. H. (2000). Evaluation of gastric emptying measured with the 13C-octanoic acid breath test in patients with functional dyspepsia: comparison with ultrasonography. The Korean Journal of Internal Medicine, 15(3), 176-182. [Link]
-
Fan, T. W. M., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3-23. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Royal Cornwall Hospitals. (n.d.). Procedure: Gastric Empyting 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). Retrieved from [Link]
-
Singh, I., & Pahan, K. (1990). Effect of salicylic acid on mitochondrial-peroxisomal fatty acid catabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1043(2), 153-158. [Link]
-
Kaffarnik, S., & Ecker, J. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Metabolites, 6(4), 38. [Link]
-
Wanders, R. J. A. (2013). Interaction between peroxisomes and mitochondria in fatty acid metabolism. Open Journal of Molecular and Integrative Physiology, 3(2), 75-84. [Link]
-
Al-Sari, A., Al-Obaidi, Y., & Al-Fahad, D. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3179. [Link]
-
Vessby, J., & Boberg, M. (2001). Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples. Clinical Chemistry, 47(4), 740-746. [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
D'Agostino, D. P., & Putnam, T. J. (2024). SH-SY5Y cells undergo changes in peroxisomal metabolism when exposed to decanoic acid. UCL Discovery. [Link]
-
Murray, A. J., & Knight, N. S. (2019). Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice. Nutrients, 11(10), 2373. [Link]
-
Tian, R., & Murashige, D. S. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 709261. [Link]
-
Des Rosiers, C., & Di Donato, F. (2004). Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver. Biochemical Journal, 381(Pt 3), 747-754. [Link]
-
Atherton, P. J., & Smith, K. (2022). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]
-
The Physiological Society. (2016, March 31). Development and application of stable isotope tracers to exercise physiology, Phil Atherton [Video]. YouTube. [Link]
Sources
- 1. metsol.com [metsol.com]
- 2. Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of salicylic acid on mitochondrial-peroxisomal fatty acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. digestivehealth.org.au [digestivehealth.org.au]
- 13. kibion.com [kibion.com]
- 14. youtube.com [youtube.com]
- 15. 13C isotope-based metabolic flux analysis revealing cellular landscape of glucose metabolism in human liver cells exposed to perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of gastric emptying measured with the 13C-octanoic acid breath test in patients with functional dyspepsia: comparison with ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
(13C)octanoic acid use in preclinical animal models
Application Note: (13C)Octanoic Acid Breath Test for Preclinical Assessment of Gastric Emptying and Mitochondrial
Executive Summary
The (13C)octanoic acid breath test (13C-OABT) is the gold-standard, non-invasive method for quantifying solid-phase gastric emptying (GE) in preclinical models.[2] Unlike scintigraphy, which requires radioisotopes and expensive imaging equipment, the 13C-OABT utilizes stable isotopes and Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS) to track metabolic flux.[2]
This guide details the use of (13C)octanoic acid in mice and rats to measure gastric motility and, secondarily, hepatic mitochondrial
Mechanism of Action & Physiological Basis
The utility of (13C)octanoic acid relies on its specific pharmacokinetic properties.[2] It is a medium-chain fatty acid (MCFA) that, when bound to a solid matrix (e.g., egg yolk), serves as a marker for solid-phase gastric emptying.[1][2]
The Rate-Limiting Principle:
-
Ingestion: The 13C-labeled solid meal enters the stomach.[3][4]
-
Trituration: The stomach grinds the solid meal into particles <1-2 mm.
-
Emptying (Rate-Limiting Step): The chyme passes through the pylorus into the duodenum.
-
Absorption: Octanoic acid is rapidly absorbed in the duodenum.
-
Transport: Unlike long-chain fatty acids, MCFAs bypass the lymphatic system and are transported directly to the liver via the portal vein .
-
Metabolism: In the liver, octanoic acid enters mitochondria (carnitine-independent) and undergoes
-oxidation to Acetyl-CoA, entering the Krebs cycle.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Exhalation: The 13C label is released as
, transported to the lungs, and exhaled.[2]
Because absorption and oxidation are rapid, the appearance of
Figure 1: Physiological pathway of (13C)octanoic acid.[1][2] The pyloric passage of the solid phase is the rate-limiting step governing
Protocol: Solid Gastric Emptying in Mice
Objective: Determine the half-emptying time (
A. Reagents & Equipment[4][5][6][7][8]
-
Tracer:
Octanoic acid (99% enrichment).[2] -
Vehicle (Solid Meal): Egg yolk (baked).
-
Animal Model: C57BL/6 mice (or disease model), age >8 weeks.
-
Equipment:
B. Preparation of the Test Meal
Critical Step: The tracer must be integrated into the solid matrix to prevent "liquid phase" emptying, which is faster and does not reflect solid motility.
-
Separate the yolk from a raw egg.
-
Mix 1-2
L of octanoic acid per mouse dose into the yolk.-
Batch Prep: For 10 mice, mix 15
L octanoic acid into 1 mL of yolk.
-
-
Microwave or bake the yolk mixture until solid (scrambled consistency).
-
Portion into small pellets (~50-100 mg weight) containing the calculated dose.
C. Experimental Workflow
Figure 2: Experimental workflow for the 13C-Octanoic Acid Breath Test in mice.
Step-by-Step Protocol:
-
Acclimation: 3 days prior to testing, train mice to eat the egg yolk pellet to ensure rapid ingestion on test day.
-
Fasting: Fast mice overnight (12-16 hours) with free access to water. Remove water 1 hour before the test.
-
Baseline Collection: Place mouse in the breath chamber. Allow 15-30 minutes for stabilization. Collect 2-3 baseline air samples to establish the background
ratio.[2] -
Administration: Briefly remove the mouse, present the test meal, and ensure it is consumed within 2 minutes .
-
Note: If the mouse does not eat within 5 minutes, exclude it from the study.
-
-
Sampling: Return mouse to the chamber immediately.
-
Flow Rate: Maintain constant airflow (e.g., 200 mL/min) to prevent CO2 accumulation (>1%).
-
Timepoints: Collect breath samples every 15 minutes for the first 2 hours, then every 30 minutes until 4 hours (t=240 min).
-
Data Analysis & Interpretation
The raw data from the analyzer is the Delta Over Baseline (DOB) or
Where:
-
= % dose excreted per hour at time
.[2] -
= Total cumulative recovery of
(infinite time).[2][6] - = Rate constant of gastric emptying.[1]
- = Shape parameter describing the lag phase.
Key Parameters to Calculate:
| Parameter | Formula | Biological Significance |
| Time required for the stomach to triturate solids before emptying begins.[2] | ||
| Time at which half of the labeled meal has left the stomach.[2][6] | ||
| GEC (Gastric Emptying Coeff) | Global index of gastric motility.[2] |
Reference Values (C57BL/6 Mice):
- : Typically 60 – 90 minutes.[2]
- : Typically 20 – 40 minutes.[2]
-
Note: Values vary significantly by diet, age, and strain.[2] Always run a Wild-Type (WT) control group.[2]
Application 2: Hepatic Mitochondrial -Oxidation
While primarily used for gastric emptying, (13C)octanoic acid can assess liver mitochondrial function if the gastric emptying step is bypassed or controlled.[7][1][2]
-
Protocol Modification: Administer the tracer in liquid form (dissolved in water/oil emulsion) via oral gavage or intraduodenal injection.[2]
-
Rationale: In liquid form, gastric emptying is rapid and non-limiting. A delayed peak or reduced cumulative recovery (m) in this context indicates impaired mitochondrial
-oxidation (e.g., in NASH or mitochondrial depletion models).[2] -
Differentiation:
-
Delayed Solid GE + Normal Liquid Oxidation: Indicates Gastroparesis.
-
Delayed Liquid Oxidation: Indicates Hepatic Mitochondrial Dysfunction.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Baseline 13C | Dietary contamination (C4 plants like corn/cane sugar).[2] | Switch animals to a 13C-low diet (rice/wheat based) 1 week prior to testing.[2] |
| No Peak Observed | Malabsorption or failure to ingest meal. | Confirm meal ingestion visually. Check for exocrine pancreatic insufficiency. |
| High Variability | Inconsistent meal size or stress. | Standardize pellet weight ±5%. Acclimate mice to chambers to reduce stress-induced inhibition. |
| Flat Curve | Severe gastroparesis or tracer degradation. | Verify tracer enrichment.[3][4][8] Ensure study duration is long enough (extend to 6h if necessary). |
References
-
Creedon, C. T., et al. (2013). Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test.[2] Journal of Visualized Experiments (JoVE).[2] Link
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology. Link
-
Schoonjans, R., et al. (2002). The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats. Neurogastroenterology & Motility. Link
-
Bonfrate, L., et al. (2015). Dynamic carbon 13 breath tests for the study of liver function and gastric emptying. Gastroenterology Report. Link
-
Kibion GmbH. 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test Application Note. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digestivehealth.org.au [digestivehealth.org.au]
- 4. kibion.com [kibion.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. europeanreview.org [europeanreview.org]
- 7. academic.oup.com [academic.oup.com]
- 8. 13C-phenylalanine and 13C-methacetin breath test to evaluate functional capacity of hepatocyte in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 13CO2 Signal in Breath Samples
Introduction: The Signal-to-Noise Challenge
As researchers, we often treat the mass spectrometer or NDIRS analyzer as a "black box"—samples go in, data comes out. However, a "low signal" in 13C breath testing is rarely a simple instrument failure. It is usually a symptom of a breakdown in the Biological-Analytical Chain .
When you report "low 13CO2 recovery" (low Delta Over Baseline, or DOB), you are observing one of three realities:
-
The Physiology Failed: The substrate wasn't metabolized (e.g., gastroparesis, enzymatic deficiency).
-
The Sampling Failed: You analyzed dead-space air, not alveolar breath.
-
The Math Failed: The DOB is low, but the Percent Dose Recovered (PDR) is normal due to high endogenous CO2 production.
This guide moves beyond basic "check the plug" advice. We will isolate the root cause using a self-validating diagnostic logic.
Part 1: The Diagnostic Logic (Triage)
Before adjusting any instrument parameters, you must validate your sample quality. The most critical metric is Total CO2 Concentration , not the isotope ratio.
Q: My Delta (DOB) is near zero. Is my instrument broken?
A: Check the Total CO2 % (or beam voltage on IRMS) for that specific sample.
| Total CO2 Signal | Diagnosis | Immediate Action |
| < 1.0% (or Low Volts) | Sampling Error. You are analyzing room air or "dead space" air, not alveolar breath. The isotope ratio is meaningless noise. | Retrain subjects on breath collection (see Part 2). Check bag integrity. |
| Normal (3.0% - 5.0%) | Biological or Dosing Issue. The breath is valid, but the 13C isn't there. | Review fasting protocols, substrate dosing, and gastric emptying factors (see Part 3). |
| > 6.0% | Instrument Saturation / Water. High water vapor or signal saturation can suppress the 13C peak (linearity effect). | Check water traps/Nafion dryers. Dilute sample if possible. |
Diagnostic Workflow
Figure 1: Diagnostic logic tree for isolating the root cause of low 13C signal.
Part 2: Sampling Integrity (The "Dead Space" Trap)
Q: Why does "Dead Space" destroy my signal?
A: The first 150mL of exhaled air comes from the trachea and bronchi, where no gas exchange occurs. This air has the same isotopic signature as the room air (approx. -8‰ to -10‰) and very low CO2 (~0.04%).
-
The Artifact: If you mix dead space with alveolar air, the Total CO2 drops. Since IRMS/NDIRS linearity is calibrated for 3-5% CO2, low concentrations cause massive isotopic drift, often masking the small 13C increase from the drug metabolism.
Protocol: The "Phase III" Collection Technique
To ensure you are capturing Alveolar Air (Phase III of the respiratory curve):
-
Normal Exhale: Ask the subject to exhale normally to empty the lungs partially.
-
Deep Inhale: Take a deep breath in.
-
The "Discard" Phase: Have the subject exhale for 3 seconds away from the bag/device.
-
The "Collection" Phase: Without inhaling again, have them exhale the remainder of their breath into the bag.
-
Validation: If using a bag system, the bag should be taut. Flaccid bags often indicate leaks or under-filling.
Part 3: Biological Variables (The "Corn Effect")
Q: My baseline samples are shifting, causing negative DOBs. Why?
A: This is likely a C4 Plant Interference .
-
Mechanism: Most temperate plants (wheat, rice, potatoes) use the C3 photosynthetic pathway (δ13C ≈ -26‰). Corn (maize) and sugar cane use the C4 pathway (δ13C ≈ -11‰).
-
The Problem: If a subject eats a corn-heavy meal or drinks sugary soda (cane sugar) 12–24 hours before the test, their endogenous CO2 "baseline" will be artificially enriched with 13C.
-
The Result: When you take the baseline sample (
), it is already high. If the metabolic signal from your drug is weak, the post-dose signal might not rise significantly above this artificially high baseline, resulting in a low or even negative DOB.
Corrective Action:
-
Strict Fasting: Minimum 8 hours (preferably overnight).
-
Dietary Restriction: Avoid corn, corn syrup, and cane sugar for 24 hours prior to the study.
Q: The DOB is low, but the subject is healthy. Is the dose wrong?
A: Check the Gastric Emptying Rate .
-
Mechanism: For oral substrates (e.g., 13C-Octanoic acid, 13C-Methacetin), the rate-limiting step is often the stomach emptying into the duodenum, not the liver metabolism.
-
Interference:
-
Posture: Lying down (supine) delays gastric emptying compared to sitting upright (Wagner et al.).
-
Exercise: Intense physical activity diverts blood flow from the GI tract, delaying absorption.
-
Drugs: Opioids or anticholinergics will halt gastric motility.
-
Part 4: Data Interpretation (DOB vs. PDR)
Q: Can I have a low DOB but a normal metabolic recovery?
A: Yes. This is the difference between Concentration (DOB) and Total Load (PDR).
-
DOB (Delta Over Baseline): Measures the concentration of 13C relative to 12C in the breath.
-
PDR (Percent Dose Recovered): Measures how much of the drug was oxidized.
The Confounding Variable: Endogenous CO2 Production (
The Calculation Check
Ensure you are calculating PDR correctly to verify if the "low signal" is real or a dilution artifact.
Simplified PDR Formula:
-
DOB:
(in ‰) -
: Isotopic standard constant (
) -
: CO2 production rate (mmol/hr). Note: Often estimated as
if not measured directly. -
Dose: mg of substrate administered.[1]
- : Number of labeled carbons in the molecule.
Table: Interpreting Data Discrepancies
| Scenario | DOB | PDR | Interpretation |
| Normal | High | High | Good metabolism, normal physiology. |
| Dilution Effect | Low | Normal | High endogenous CO2 (large subject/high BMR) diluted the signal. The drug was metabolized. |
| Metabolic Failure | Low | Low | True lack of metabolism (enzyme deficiency or poor absorption). |
| Sampling Error | Random | N/A | Total CO2 < 1.5%.[2] Data is invalid. |
Part 5: Analytical Troubleshooting (IRMS/NDIRS)
If samples are valid (Total CO2 > 3%) and biology is controlled, check the instrument.
Q: What are the signs of "Water Vapor Interference"?
A: Water (H2O) absorbs infrared light (NDIRS) and protonates in the source (IRMS), creating isobaric interference.
-
Symptom: High standard deviation between replicate injections of the same breath bag.
-
Fix: Check the Nafion dryer or chemical water traps (Magnesium Perchlorate). If the chemicals are clumped/wet, replace immediately.
Q: How do I validate the instrument independently of the subject?
A: Perform a System Suitability Test (SST) using a Reference Gas.
-
Fill a bag with a Reference Gas of known
(e.g., -25‰). -
Analyze it 10 times consecutively.
-
Pass Criteria: Standard Deviation (SD) of
. -
If SD is high, the issue is the instrument (source stability, linearity, or leak), not the patient.
References
-
Wagner, D. A., et al. (2025). The Wagner-Nelson Method Can Generate an Accurate Gastric Emptying Flow Curve from 13CO2 Data. ResearchGate. Link
-
Braden, B. (2012). Methods and functions of the 13C-urea breath test in the diagnosis of Helicobacter pylori infection. PubMed/NIH. Link
- Ghoos, Y. F., et al. (1993). Validation of the 13C-octanoic acid breath test for measuring gastric emptying of solids. Gastroenterology.
- Klein, P. D., & Klein, E. R. (1985). Stable isotopes: Origins and safety. Journal of Clinical Pharmacology.
-
Perri, F., et al. (2025).[2] Excretion kinetics of 13C-urea breath test. ResearchGate. Link
Sources
challenges in synthesizing carrier-free (13C)octanoic acid
Technical Support: High-Enrichment [1- C]Octanoic Acid Synthesis
Case ID: SYN-13C-OCT-001 Status: Open Priority: High (Isotope Cost Sensitivity) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary & Terminology Correction
User Query: "Challenges in synthesizing carrier-free (
Critical Clarification:
The term "carrier-free" (n.c.a.) is strictly a radiochemistry term (e.g., for
Using "carrier-free" protocols (micro-scale, rapid synthesis) for stable isotopes is unnecessary and inefficient. This guide focuses on the Grignard Carboxylation route, the industry standard for producing high-enrichment [1-
Comparison of Synthetic Routes
Before beginning, confirm you have selected the optimal route for your facility's capabilities.
| Feature | Route A: Grignard Carboxylation (Recommended) | Route B: Nitrile Hydrolysis | Route C: Pd-Catalyzed Hydrocarboxylation |
| Precursor | 1-Bromoheptane + | 1-Bromoheptane + K | 1-Heptene + |
| Isotope Source | K | ||
| Key Challenge | Moisture sensitivity; Gas handling | Hydrolysis requires harsh acid/base | Requires high-pressure autoclave |
| Purity Profile | High (after acid-base extraction) | Moderate (amide byproducts) | Very High (industrial preference) |
| Yield | 75–85% | 60–70% | >90% |
Module 1: The Grignard Carboxylation Protocol
Objective: Synthesize [1-
Workflow Visualization
Figure 1: Logical flow of Grignard carboxylation for isotopic labeling. Note the critical cryogenic trapping step.
Step-by-Step Troubleshooting Guide
Phase A: Grignard Reagent Preparation
Reaction:
-
Q: The reaction refuses to start (no exotherm, Mg remains shiny).
-
Diagnosis: Passivation of the Magnesium surface by oxides or moisture.
-
Solution:
-
Mechanical Activation: Crush Mg turnings with a glass rod inside the flask under inert gas (
/Ar) to expose fresh metal. -
Chemical Activation: Add a single crystal of Iodine (
) . If the brown color fades to colorless, the Grignard has initiated. -
Thermal Shock: Use a heat gun to spot-heat the flask bottom until reflux begins, then remove heat immediately.
-
-
Critical Control: Ensure THF is distilled over Na/Benzophenone. Water content >50 ppm will kill the reaction and lower isotopic yield.
-
Phase B:
-
Q: How do I maximize
C incorporation without wasting gas?-
The Vacuum Line Method (Standard for Isotopes):
-
Connect the reaction flask to a vacuum manifold.
-
Freeze the Grignard solution with liquid
. -
Evacuate the headspace (remove
/Ar). -
Introduce a measured stoichiometric amount of
CO gas (0.95 eq relative to Grignard) from a break-seal or lecture bottle. -
Isolate the system and allow the flask to warm to
. The solution will "suck in" the gas as it reacts.
-
-
Why this fails: If the Grignard is too cold (
), it is solid and won't react. If it's too hot ( ), the pressure might exceed the glassware limit before reaction occurs. Target to for uptake.
-
Module 2: Purification & Work-up (The "Purity" Challenge)
Objective: Remove unreacted heptyl bromide and byproducts (heptane, heptanol) to achieve "breath test grade" purity.
The Acid-Base Extraction Protocol
Unlike standard synthesis, you cannot rely on distillation alone because the boiling points of octanoic acid (
| Step | Action | Chemical Logic |
| 1. Quench | Add 1M HCl to the reaction mix. | Converts salt ( |
| 2. Organic Phase | Extract with Diethyl Ether. | Moves all organics (Acid + Impurities) into ether. |
| 3. Base Wash (Critical) | Extract ether layer with 1M NaOH. | Separation Event: |
| 4. Separation | Keep Aqueous Layer. Discard Ether. | You have now discarded the non-acidic impurities. |
| 5. Re-Acidification | Acidify Aqueous layer with HCl to pH 1. | Converts |
| 6. Final Extraction | Extract with Ether, dry ( | Isolates pure [1- |
Troubleshooting Purification:
-
Q: My final product smells like solvent/alkane.
-
Cause: Incomplete phase separation in Step 3.
-
Fix: Repeat the NaOH extraction twice. Neutral organics cannot exist in the aqueous base layer.
-
Module 3: Quality Control for Breath Tests
To validate the material for clinical research (e.g., Ghoos method), you must prove isotopic enrichment.
Required Analysis:
-
H-NMR: Confirm structure. Look for the
-proton coupling to C (split signal at ~2.3 ppm). -
GC-MS (SIM Mode):
-
Monitor m/z 145 (
for C-Octanoic) vs. m/z 144 (Natural abundance). -
Acceptance Criteria: Enrichment >99 atom%.
-
Note: If enrichment is <99%, you likely had an atmospheric leak admitting
CO during Phase B.
-
References & Authority
-
Ghoos, Y. F., et al. (1993). "Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test." Gastroenterology.
-
Core Reference: Establishes the standard utility of [1-
C]octanoic acid for gastric emptying.
-
-
Pietzsch, J. (2025). "1-13C-octanoic acid preparation for medicine diagnostics." ResearchGate.
-
Synthesis Reference: Details the Pd-catalyzed hydrocarboxylation route as a high-purity alternative.
-
-
Cohen, S., et al. (2023). "Carboxylation of Grignard Reagents." Chemistry LibreTexts.
-
Methodology Reference: Standard operating procedure for Grignard carbonation.
-
-
Szurszewski, J. H., et al. (2022).[2] "Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test." JoVE (Journal of Visualized Experiments).[2][3]
-
Application Reference: Demonstrates the utility of the synthesized compound in preclinical models.
-
Disclaimer: This guide is for research use only. Synthesis of compounds for human consumption (API grade) requires GMP-certified facilities and rigorous toxicological validation beyond the scope of this document.
improving the accuracy of (13C)octanoic acid quantification in biological samples
Technical Support & Troubleshooting Center
Status: Operational Scope: Biological Matrices (Plasma, Serum, Breath, Tissue) Target Analyte: Octanoic Acid (Caprylic Acid) & 13C-Isotopologues
Hub Overview
Quantifying (13C)octanoic acid presents a unique "volatility paradox." As a medium-chain fatty acid (MCFA), it is volatile enough to be lost during standard solvent evaporation steps, yet not volatile enough to traverse a GC column without derivatization. Furthermore, distinguishing exogenous (13C-labeled) tracers from endogenous (12C) octanoic acid requires precise mass spectrometric tuning.
This guide replaces generic protocols with failure-point engineering —identifying where experiments fail and how to prevent it.
Module 1: Sample Preparation & The Volatility Trap
The Critical Failure: The most common error is evaporating sample extracts to dryness under nitrogen. Octanoic acid sublimates/evaporates along with the solvent , leading to recovery rates <40% and non-linear calibration curves.
Protocol A: The "Keeper Solvent" Extraction (GC-MS)
Best for: Plasma/Serum quantification of free octanoic acid.
The Fix: Never evaporate to dryness. Use isobutanol or a high-boiling "keeper" solvent, or derivatize in situ.
Step-by-Step Workflow:
-
Acidification: Add 10 µL of 1M HCl to 100 µL plasma. (Protonates the carboxyl group, rendering it less soluble in water and more soluble in organic solvents).
-
Internal Standard: Spike with (D15)Octanoic Acid (preferred) or Heptadecanoic Acid (C17:0).
-
Note: Do not use C13-labeled IS if you are measuring C13-enrichment; use Deuterated standards to avoid mass overlap.
-
-
Extraction: Add 200 µL Isooctane (not Hexane; Isooctane has a higher boiling point, reducing accidental evaporation). Vortex 2 min.
-
Phase Separation: Centrifuge at 3000g for 5 min.
-
Derivatization (Direct): Transfer the upper organic layer.[1] DO NOT EVAPORATE. Add derivatization agents directly to this layer (see Module 2).
Protocol B: The "In-Situ" Isobutanol Method (High Sensitivity)
Source Validation: Recent validation studies (e.g., Metabolomics 2020) indicate isobutanol transesterification yields 20x lower LLOQ (0.43 µM) than methyl esterification.
-
Combine: 50 µL Plasma + 10 µL Internal Standard.
-
React: Add 200 µL Acetyl Chloride/Isobutanol (1:10 v/v) directly to plasma.
-
Heat: Incubate at 65°C for 60 mins. (Converts octanoic acid to isobutyl-octanoate).
-
Neutralize: Add 200 µL 6% K2CO3.
-
Extract: Add 100 µL Isooctane. Vortex/Spin. Inject the Isooctane layer.
Module 2: Derivatization Decision Engine
Choosing the wrong derivative causes peak tailing (adsorption) or detector saturation.
Comparison of Derivatization Agents:
| Feature | BF3-Methanol (Methylation) | BSTFA/TMCS (Silylation) | 3-NPH (Hydrazide) |
| Platform | GC-MS | GC-MS | LC-MS/MS |
| Reaction Type | Esterification (Acid Cat.) | Silylation | Amide bond formation |
| Stability | High (Stable for weeks) | Low (Moisture sensitive) | High |
| Volatility Risk | High (Methyl esters are volatile) | Medium | Low |
| Sensitivity | Good | Moderate | Excellent (ESI enhancement) |
| Verdict | Standard, but risky for C8. | Good for broad profiling. | Gold Standard for LC-MS. |
Visualizing the Workflow (DOT Diagram)
Caption: Decision matrix for selecting analytical platform and derivatization chemistry based on sensitivity needs.
Module 3: Mass Spectrometry & Isotopic Calculations
When using (13C)octanoic acid as a metabolic tracer (e.g., gastric emptying or oxidation studies), you must distinguish the tracer from the background.
GC-MS Tuning (SIM Mode)
Do not use Full Scan for quantification; it lacks the sensitivity for low-level enrichment.
-
Target Ion (Methyl Ester): m/z 117 (McLafferty rearrangement ion).
-
Target Ion (13C-Octanoate): m/z 118 (for 1-13C labeling).
-
Dwell Time: >50ms per ion to improve signal-to-noise statistics.
The Enrichment Calculation
Report results as Atom Percent Excess (APE) or Mole Percent Excess (MPE) , not just raw area.
-
Troubleshooting Tip: If your baseline (T0) samples show high "enrichment," check for carryover in the injector port. Octanoic acid "sticks" to cold spots in the GC liner. Change the liner and cut 10cm off the column guard.
Module 4: Troubleshooting & FAQs
Q1: My recovery is consistently low (<50%). What is happening?
A: You are likely losing the analyte during the solvent removal step.
-
Diagnosis: Are you using a nitrogen blow-down evaporator?
-
Solution: Switch to the Isobutanol-Transesterification method (Protocol B above) which eliminates the drying step. Alternatively, add 10 µL of Tetradecane as a "keeper" solvent before evaporation; octanoic acid will remain in the tetradecane drop while the volatile solvent (hexane/DCM) evaporates.
Q2: I see "ghost peaks" of octanoic acid in blank samples.
A: This is usually due to hydrolysis of lipids in the GC injection port.
-
Mechanism: Phospholipids or Triglycerides remaining in your extract can thermally degrade in a hot injector (250°C) to release free fatty acids.
-
Solution: Perform a cleaner extraction (SPE instead of LLE) to remove phospholipids, or lower the injector temperature to 220°C (if possible).
Q3: Can I measure 13C-Octanoic acid in breath?
A: Yes, but you are measuring the metabolic end-product (
-
Method: This requires GC-C-IRMS (Combustion Isotope Ratio MS) or NDIRS.
-
Critical Control: The patient must remain at rest. Physical activity shifts the endogenous bicarbonate pool, altering
exhalation kinetics regardless of gastric emptying rates.
Q4: LC-MS signal is too weak.
A: Fatty acids ionize poorly in ESI.
-
Solution: You must derivatize. Use 3-NPH (3-Nitrophenylhydrazine) with EDC/Pyridine coupling. This adds a nitrogenous moiety that ionizes exceptionally well in Negative Mode ESI, increasing sensitivity by 100-500 fold compared to underivatized analysis.
References
-
Direct Plasma Derivatiz
- Title: Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentr
- Source:Clinical Nutrition / PubMed (2020)
-
URL:[Link]
-
Breath Test Standardiz
-
LC-MS Derivatiz
- Derivatization Efficiency Guide Title: Derivatization of Fatty acids to FAMEs (Technical Bulletin). Source:Sigma-Aldrich
Sources
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. europeanreview.org [europeanreview.org]
- 4. kibion.com [kibion.com]
- 5. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
Technical Support Center: The (¹³C)Octanoic Acid Breath Test
Welcome to the technical support center for the (¹³C)octanoic acid breath test. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to ensure the scientific integrity and accuracy of your gastric emptying studies by anticipating and resolving potential interferences.
I. Understanding the (¹³C)Octanoic Acid Breath Test: A Primer
The (¹³C)octanoic acid breath test is a non-invasive method for measuring the rate of solid-phase gastric emptying.[1][2][3] The principle relies on the incorporation of ¹³C-labeled octanoic acid into a standardized meal, typically a scrambled egg.[2][3][4] After ingestion, the emptying of the meal from the stomach into the duodenum is the rate-limiting step for the subsequent absorption and metabolism of the ¹³C-octanoic acid.[2][3] In the liver, it is rapidly oxidized, leading to the production of ¹³CO₂, which is then exhaled in the breath.[2][3] By measuring the enrichment of ¹³CO₂ in sequential breath samples, we can derive key parameters of gastric emptying, such as the half-emptying time (t₁/₂b) and the lag time (tlagb).[3][4]
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Pre-Analytical Phase: Subject Preparation and Dietary Control
Question: My baseline ¹³CO₂ readings are unexpectedly high. What could be the cause?
Answer: Elevated baseline ¹³CO₂ levels can significantly impact the accuracy of the test by masking the true signal from the metabolism of ¹³C-octanoic acid. The most common culprit is the subject's recent diet.
-
Causality: Foods with high natural abundance of ¹³C, such as corn, sugarcane, and certain tropical fruits like pineapple and broccoli, can artificially inflate baseline readings.[5]
-
Preventative Protocol:
-
Instruct subjects to avoid foods with high natural ¹³C content for at least 48 hours prior to the test.[5]
-
Ensure a strict fasting period of at least 10 hours overnight before the test administration.[2][5] This minimizes the influence of recent meals on baseline ¹³CO₂ levels.
-
Confirm that the subject has not consumed any carbonated beverages before the test, as these can also interfere with baseline readings.[4]
-
Question: A subject reports taking medication. Which drugs are known to interfere with the test?
Answer: Several classes of drugs can alter gastric motility and therefore directly interfere with the test results. It is crucial to obtain a thorough medication history from each subject.
-
Mechanism of Interference:
-
Troubleshooting and Mitigation:
-
Whenever clinically feasible, drugs known to affect gastric motility should be withdrawn for 48 to 72 hours before the test.[5]
-
If medication cannot be safely discontinued, the potential impact on the results must be noted and considered during data interpretation. The test can still be valuable for assessing the effect of a therapeutic intervention on gastric emptying in these patients.[6]
-
Analytical Phase: Test Administration and Sample Collection
Question: I am observing high variability in results between subjects in the same study group. What could be contributing to this?
Answer: While some inter-individual variability is expected, significant discrepancies can often be traced back to inconsistencies in the test protocol.
-
Key Factors Influencing Variability:
-
Test Meal Standardization: The composition and caloric content of the test meal are critical. Variations in fat, protein, or carbohydrate content can alter gastric emptying rates.[3][4] A standardized meal, such as a scrambled egg with a specific amount of bread and margarine, should be used consistently.[2][4]
-
Physical Activity: Even light physical activity during the test can increase CO₂ production and affect results. Subjects should remain seated and avoid exercise, sleeping, or smoking for the duration of the breath sample collection period.[5]
-
Demographic and Physiological Factors: Age, sex, and body weight can influence gastric emptying.[5] It is important to record these parameters for each subject and consider them in the statistical analysis.
-
Question: The ¹³CO₂ excretion curve has an unusual shape or does not show a clear peak. What does this indicate?
Answer: An atypical excretion curve can point to several issues, from subject non-compliance to underlying physiological conditions.
-
Potential Causes and Interpretations:
-
Incomplete Meal Consumption: If the subject did not consume the entire test meal, the total dose of ¹³C-octanoic acid will be lower, resulting in a blunted ¹³CO₂ peak.
-
Vomiting: If the subject vomits after consuming the meal, the test is invalid and must be rescheduled.
-
Delayed Gastric Emptying (Gastroparesis): A very flat and prolonged excretion curve can be indicative of severely delayed gastric emptying.
-
Rapid Gastric Emptying (Dumping Syndrome): A very early and sharp peak in ¹³CO₂ may suggest rapid gastric emptying.[3]
-
Malabsorption: In cases of severe fat malabsorption, the ¹³C-octanoic acid may not be efficiently absorbed in the small intestine, leading to a lower-than-expected ¹³CO₂ excretion.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the (¹³C)octanoic acid breath test?
A1: The standard protocol involves the following steps:
-
Subject Preparation: 10-hour overnight fast and 48-hour avoidance of ¹³C-rich foods.[2][5]
-
Baseline Sample: Collection of a baseline breath sample (t=0) before meal ingestion.[2][5]
-
Test Meal: Consumption of a standardized meal (e.g., scrambled egg containing 91-100 mg of ¹³C-octanoic acid, two slices of white bread, and 15g of margarine) within 10 minutes.[2][4]
-
Breath Sampling: Collection of breath samples at regular intervals, typically every 15 minutes for the first 2 hours and every 30 minutes for the following 2 hours, for a total of 4 hours.[2][5]
-
Sample Analysis: Measurement of ¹³CO₂/¹²CO₂ ratio using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[2][5]
Q2: Are there any contraindications for this test?
A2: The (¹³C)octanoic acid breath test is generally considered safe and non-invasive. The use of a stable, non-radioactive isotope makes it suitable for a wide range of subjects, including children and women of childbearing age.[2][3] The primary contraindication is an inability to consume the test meal or provide breath samples. Non-fasting is a relative contraindication as it compromises the accuracy of the results.[2]
Q3: How are the results of the breath test interpreted?
A3: The primary outcomes are the gastric half-emptying time (t₁/₂b) and the lag phase (tlagb), which are calculated from the ¹³CO₂ excretion curve.[3][4] These values are often compared to established reference ranges. For a 250 kcal test meal, normal values are approximately 72 ± 22 minutes for t₁/₂b and 32 ± 20 minutes for tlagb.[4] However, it is recommended that each laboratory establishes its own reference values based on their specific protocol and population.[4]
IV. Visualizations and Data Presentation
Experimental Workflow
Caption: Potential interferences in the (¹³C)octanoic acid breath test.
Summary of Key Parameters and Potential Interferences
| Parameter | Standard Protocol | Potential Interferences & Impact | Mitigation Strategy |
| Fasting | Minimum 10 hours overnight [2][5] | Inadequate fasting can elevate baseline ¹³CO₂. | Strict adherence to fasting guidelines. |
| Diet | Avoid high ¹³C foods for 48 hours [5] | Consumption of corn, sugarcane, etc., can elevate baseline ¹³CO₂. | Provide subjects with a list of foods to avoid. |
| Test Meal | Standardized (e.g., 250 kcal) [4] | Variations in caloric content or composition alter gastric emptying. | Use a consistent, validated test meal for all subjects. |
| Medications | Withdraw for 48-72 hours if possible [5] | Prokinetics accelerate, while anticholinergics/opioids delay emptying. | Obtain a detailed medication history and follow washout protocols. |
| Physical Activity | Remain seated during the test [5] | Exercise increases CO₂ production and can alter gastric emptying. | Instruct subjects to remain sedentary during sample collection. |
| Breath Sampling | Every 15-30 minutes for 4 hours [2][5] | Inconsistent timing can lead to inaccurate curve fitting. | Adhere to a strict and consistent sampling schedule. |
V. References
-
Stenner, F., et al. (2022). The [¹³C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PMC. [Link]
-
Choi, M. G., et al. (1998). [¹³C]octanoic acid breath test for non-invasive assessment of gastric emptying in diabetic patients. SciSpace. [Link]
-
INFAI. (n.d.). Gastromotal. INFAI. [Link]
-
Keller, J., et al. (2021). European guideline on indications, performance and clinical impact of ¹³C‐breath tests in adult and pediatric patients. Wiley Online Library. [Link]
-
Alfred Health. (2017). Procedure: Gastric Emptying ¹³C Breath Test (Substrate: ¹³C Octanoic Acid for Solid GE) (01643). Alfred Health. [Link]
-
Perri, F., et al. (2005). ¹³C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences. [Link]
-
Kibion. (2015). ¹³C-Sodium-Octanoate and ¹³C-Octanoic Acid Breath Test. Kibion. [Link]
-
JoVE. (2022, July 1). C13 Octanoic Acid Breath Test : Gastric Emptying | Protocol Preview [Video]. YouTube. [Link]
-
Keller, J., et al. (2021). European guideline on indications, performance and clinical impact of ¹³C‐breath tests in adult and pediatric patients. Amsterdam UMC. [Link]
Sources
- 1. infai1.com [infai1.com]
- 2. digestivehealth.org.au [digestivehealth.org.au]
- 3. europeanreview.org [europeanreview.org]
- 4. kibion.com [kibion.com]
- 5. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Navigating the Nuances of (13C)Octanoic Acid: A Technical Guide to Dosage Optimization
From the Senior Application Scientist's Desk:
Welcome to the technical support center for (13C)octanoic acid. As a stable, non-radioactive isotope tracer, (13C)octanoic acid has become an invaluable tool for researchers studying gastric emptying, medium-chain fatty acid metabolism, and hepatic function. However, the successful application of this tracer hinges on a critical, yet often overlooked, aspect: dosage optimization. The appropriate dose is not a one-size-fits-all parameter; it is a dynamic variable influenced by the research model, the biological question, and a host of physiological factors.
This guide is designed to move beyond generic protocols and provide you with the in-depth knowledge and practical insights needed to optimize your (13C)octanoic acid experiments. We will delve into the causal relationships behind experimental choices, empowering you to design robust, self-validating studies.
The Metabolic Journey of (13C)Octanoic Acid
To effectively optimize its use, it is crucial to understand the metabolic fate of (13C)octanoic acid. Following oral administration, this medium-chain fatty acid is rapidly absorbed in the small intestine and transported via the portal vein to the liver. Within the hepatocytes, it undergoes β-oxidation, leading to the production of 13CO2. This labeled carbon dioxide then enters the bicarbonate pool in the bloodstream and is subsequently exhaled. The rate-limiting step in this entire process is gastric emptying, making the appearance of 13CO2 in the breath a reliable proxy for the speed at which the stomach empties its contents.[1][2]
Caption: A typical workflow for in vitro (13C)octanoic acid labeling experiments.
Frequently Asked Questions
-
What is a good starting concentration of (13C)octanoic acid for cell culture experiments? The optimal concentration is highly cell-type dependent and should be determined empirically. It is a balance between providing enough tracer for detection without causing lipotoxicity. A pilot study with a range of concentrations is recommended.
-
How do I prepare (13C)octanoic acid for use in cell culture media? Fatty acids are poorly soluble in aqueous media and are typically complexed to bovine serum albumin (BSA) to facilitate their delivery to cells. The molar ratio of fatty acid to BSA is a critical parameter that influences the effective free fatty acid concentration.
-
What are important controls for in vitro labeling experiments? It is essential to include a "no-cell" control with the labeling medium to account for any background. A "12C-octanoic acid" control is also crucial to establish the baseline and confirm that the observed metabolic changes are due to the labeled substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low 13C incorporation into downstream metabolites | Insufficient tracer concentration, low metabolic activity of the cells, short incubation time. | Increase the concentration of (13C)octanoic acid, extend the incubation period, or ensure the cells are in a metabolically active state. |
| Cell death or signs of stress | Lipotoxicity due to high concentrations of octanoic acid. | Reduce the concentration of (13C)octanoic acid and/or adjust the fatty acid to BSA ratio. |
| High background signal in LC-MS analysis | Contamination of reagents or labware. | Use high-purity reagents and thoroughly clean all labware. Include appropriate blank and control samples in your analysis. |
Conclusion
The successful application of (13C)octanoic acid as a metabolic tracer is a testament to careful experimental design and a thorough understanding of the underlying physiological principles. By moving beyond a rigid, one-size-fits-all approach to dosage and embracing a model-specific optimization strategy, researchers can unlock the full potential of this powerful tool. This guide provides a foundation for that journey, but the ultimate success of your experiments will be driven by your own meticulous pilot studies and critical evaluation of your data.
References
-
Schoonjans, R., et al. (2002). The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats. Neurogastroenterology & Motility, 14(3), 287-293. Available at: [Link]
-
Short, M. D., et al. (2022). The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. European Journal of Lipid Science and Technology, 124(9), 2100203. Available at: [Link]
-
Kibion. (2015). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Available at: [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
-
Perri, F., & Pastore, M. R. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European review for medical and pharmacological sciences, 9(1 Suppl), 3-8. Available at: [Link]
-
Lee, J. S., et al. (2010). Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying. Digestive diseases and sciences, 55(11), 3133–3140. Available at: [Link]
-
Creedon, C. T., et al. (2013). Assessment of gastric emptying in non-obese diabetic mice using a [13C]-octanoic acid breath test. Journal of visualized experiments: JoVE, (73), e50301. Available at: [Link]
-
Princess Alexandra Hospital. (2017). Procedure: Gastric Emptying 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE). Available at: [Link]
-
Lapsley, K. G., et al. (2020). Short Communication: The effects of physical feed properties on gastric emptying in pigs measured with the 13C breath test. animal, 14(10), 2096-2100. Available at: [Link]
-
Anderson, B. W., et al. (2020). Use of a breath test to determine the fate of swallowed fluids in cattle. American journal of veterinary research, 81(11), 865-871. Available at: [Link]
-
Busek, P., et al. (2021). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Available at: [Link]
-
Farrugia, G., et al. (2022). C13 Octanoic Acid Breath Test : Gastric Emptying | Protocol Preview. JoVE. Available at: [Link]
-
Crown, S. B., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(1), 75-87. Available at: [Link]
-
Choi, K. M., et al. (2013). Assessment of gastric emptying in non-obese diabetic mice using a [13C]-octanoic acid breath test. Journal of visualized experiments : JoVE, (73), 50301. Available at: [Link]
-
Cobelli, C., et al. (1992). Tracer-to-tracee ratio for analysis of stable isotope tracer data: link with radioactive kinetic formalism. American Journal of Physiology-Endocrinology and Metabolism, 262(6), E968-E975. Available at: [Link]
-
Mashek, D. G., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1295, 145–157. Available at: [Link]
-
Listenberger, L. L., & Schaffer, J. E. (2002). INTERACTION OF FATTY ACID AND GLUCOSE OXIDATION BY CULTURED HEART CELLS. Journal of Biological Chemistry, 277(14), 11638-11644. Available at: [Link]
-
Zhang, X., et al. (2015). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 7(12), 9943–9953. Available at: [Link]
-
Zhang, X., et al. (2016). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific reports, 6(1), 1-11. Available at: [Link]
-
Wyatt, E. J., et al. (2001). Use of the 13C-octanoic acid breath test for assessment of solid-phase gastric emptying in dogs. American journal of veterinary research, 62(12), 1939-1944. Available at: [Link]
Sources
Technical Support Center: Navigating the (13C)Octanoic Acid Breath Test
A Senior Application Scientist's Guide to Protocol Integrity and Troubleshooting Unexpected Results
Welcome to the technical support center for the (13C)octanoic acid breath test. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful execution and interpretation of this valuable tool for assessing solid-phase gastric emptying. Here, we move beyond the basic protocol to address the nuances of the experiment, offering in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the (13C)octanoic acid breath test?
A1: The (13C)octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying. The principle relies on the incorporation of ¹³C-labeled octanoic acid into a solid meal, typically an egg yolk.[1][2][3] The ¹³C-octanoic acid is firmly bound to the solid component of the meal in the acidic environment of the stomach.[2] Once the meal empties into the duodenum, the ¹³C-octanoic acid is rapidly absorbed and metabolized by the liver, producing ¹³CO₂ which is then exhaled in the breath.[2][3] The rate of ¹³CO₂ appearance in the breath is directly proportional to the rate at which the solid meal empties from the stomach, making gastric emptying the rate-limiting step in this process.[2]
Q2: What are the key parameters derived from the (13C)octanoic acid breath test?
A2: The primary parameters calculated from the ¹³CO₂ excretion curve are:
-
Gastric half-emptying time (t½): The time it takes for 50% of the labeled meal to empty from the stomach.
-
Lag phase (tlag): The initial period after meal ingestion during which little to no emptying occurs. This represents the time taken for the antrum to grind the solid food into smaller particles before they can pass through the pylorus.[2]
-
Gastric Emptying Coefficient (GEC): A parameter that reflects the overall rate of gastric emptying.[4]
Q3: How does the (13C)octanoic acid breath test compare to the gold standard, scintigraphy?
A3: The (13C)octanoic acid breath test has been shown to have a strong correlation with gastric emptying scintigraphy, which is considered the gold standard.[2][4] Studies have demonstrated a highly significant positive correlation for both t½ and tlag values between the two methods.[4] The breath test offers significant advantages as it is non-invasive, avoids radiation exposure, and is generally more accessible and less expensive than scintigraphy.[2][5] This makes it particularly suitable for use in children, pregnant women, and for studies requiring repeated measurements.[2][5]
Q4: What constitutes a standardized protocol for this test?
A4: A standardized protocol is crucial for obtaining reliable and reproducible results. Key elements include:
-
Fasting: Subjects should fast for at least 10 hours prior to the test.[1]
-
Dietary Restrictions: For 48 hours before the test, subjects should avoid foods with high natural ¹³C abundance, such as corn and pineapple.[1]
-
Medication and Substance Avoidance: Medications that can affect gastric motility (e.g., smooth muscle relaxants, anticholinergics) and alcohol should be withdrawn for 48-72 hours beforehand.[1]
-
Standardized Meal: A consistent test meal is critical. A common standard is a scrambled egg with the yolk containing 91-100 mg of ¹³C-octanoic acid, served with white bread, margarine, and water, totaling around 250 kcal.[3][6]
-
Breath Sampling: A baseline breath sample is collected before the meal, followed by samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes) for at least 4 hours.[1][3]
-
Subject State: During the test, the subject should remain seated and avoid eating, smoking, sleeping, and strenuous physical activity.[1][7]
Troubleshooting Unexpected Results
Scenario 1: Extremely Prolonged Gastric Half-Emptying Time (t½)
Q: My results show a significantly delayed t½ that is not consistent with the subject's clinical presentation. What are the potential causes and how can I investigate this?
A: An unexpectedly prolonged t½ can stem from physiological, procedural, or analytical issues. A systematic approach is necessary to pinpoint the cause.
Potential Causes & Investigative Steps:
-
Underlying Medical Conditions:
-
Concomitant Medications:
-
Causality: Various medications can slow gastric emptying, including anticholinergics, opioid analgesics, and tricyclic antidepressants.[2]
-
Investigative Protocol:
-
Obtain a detailed medication history from the subject.
-
Verify that all medications known to affect gastric motility were appropriately withheld prior to the study.[1]
-
-
-
Procedural Deviations:
-
Causality: The composition and preparation of the test meal can significantly impact emptying rates. A meal with higher fat or caloric content than the standard protocol will naturally delay emptying. Physical activity levels during the test can also be a confounding factor.[7]
-
Investigative Protocol:
-
Verify Test Meal Composition: Confirm the exact ingredients and preparation method of the test meal. Ensure the caloric content aligns with the standardized protocol.[6]
-
Review Subject Activity: Confirm that the subject remained sedentary during the test period, as even light physical activity can alter CO₂ production and potentially affect results.[7]
-
-
-
Data Analysis Issues:
-
Causality: Poor curve fitting due to insufficient data points or a prolonged lag phase can lead to inaccurate t½ calculations.[1] If the ¹³CO₂ excretion curve does not reach a clear peak and subsequent decline within the sampling period, the mathematical model may fail to accurately estimate the emptying parameters.[5]
-
Investigative Protocol:
-
Extend Sampling Time: In cases of suspected delayed emptying, extending the breath sample collection period beyond the standard 4 hours may be necessary to capture the full excretion curve.[5]
-
Alternative Data Modeling: For poorly characterized curves, consider using advanced modeling techniques like Bayesian analysis, which can provide more realistic parameter estimates, especially when emptying is unexpectedly delayed.[5]
-
-
Scenario 2: Unusually Rapid Gastric Half-Emptying Time (t½)
Q: The calculated t½ is much shorter than expected for a solid meal. What could be causing this apparent rapid gastric emptying?
A: An unexpectedly short t½ can be as confounding as a prolonged one. The investigation should focus on factors that could accelerate the transit of the label or lead to its premature appearance in the breath.
Potential Causes & Investigative Steps:
-
Improper Label Incorporation:
-
Causality: If the ¹³C-octanoic acid is not firmly bound to the solid phase (egg yolk), it may empty with the liquid phase of the meal, which is significantly faster.[1]
-
Investigative Protocol:
-
Review Meal Preparation: Scrutinize the procedure for incorporating the ¹³C-octanoic acid into the egg yolk. Ensure the mixture is homogenous and properly cooked to ensure stable binding.[1] In-vitro studies have shown that ¹³C-octanoic acid is well-retained in the egg yolk in a gastric environment.[2] Any deviation from a validated preparation method could compromise this.
-
-
-
Underlying Medical Conditions:
-
Causality: While less common than delayed emptying, some conditions can cause rapid gastric emptying (dumping syndrome), particularly in patients who have undergone certain types of gastric surgery.[2] Small intestinal bacterial overgrowth (SIBO) could theoretically lead to metabolization of the ¹³C-octanoic acid by bacteria, though this is a hypothetical mechanism.[7]
-
Investigative Protocol:
-
Review the subject's surgical history for procedures like vagotomy or antrectomy.
-
Consider the possibility of co-existing SIBO, which might be investigated with a hydrogen breath test.
-
-
-
Subject-Specific Factors:
-
Causality: Factors such as mild exercise can accelerate gastric emptying.[2]
-
Investigative Protocol:
-
Confirm that the subject did not engage in any physical activity during the test.
-
-
Scenario 3: Flat ¹³CO₂ Excretion Curve or Very Low Recovery
Q: The ¹³CO₂ levels in the breath samples show minimal increase over baseline throughout the study. What does this indicate?
A: A flat curve or extremely low recovery of ¹³CO₂ suggests a significant issue with either the administration of the label, its absorption and metabolism, or the analytical measurement.
Potential Causes & Investigative Steps:
-
Label Administration Failure:
-
Malabsorption of Octanoic Acid:
-
Causality: Severe malabsorptive conditions affecting the proximal small intestine could impair the absorption of ¹³C-octanoic acid, preventing it from reaching the liver for metabolism.[7]
-
Investigative Protocol:
-
Review the subject's history for conditions associated with malabsorption, such as celiac disease or Crohn's disease with significant small bowel involvement.[7]
-
-
-
Severe Hepatic or Pulmonary Dysfunction:
-
Causality: The metabolism of ¹³C-octanoic acid to ¹³CO₂ occurs in the liver, and its subsequent exhalation depends on normal lung function. Severe liver cirrhosis or significant impairment of CO₂ diffusion capacity in the lungs could theoretically affect the test results.[7] However, studies have shown that octanoic acid metabolism is generally maintained even in patients with steatohepatitis and cirrhosis.[7]
-
Investigative Protocol:
-
Review the subject's history for severe liver or lung disease. This is a less likely cause but should be considered in relevant patient populations.
-
-
-
Analytical Instrument Malfunction:
-
Causality: Errors in the isotope ratio mass spectrometer (IRMS) or non-dispersive infrared spectroscopy (NDIRS) analyzer can lead to inaccurate readings.[1]
-
Investigative Protocol:
-
Check Instrument Calibration: Verify that the analytical instrument was properly calibrated using standard reference gases.
-
Analyze Quality Control Samples: Run quality control samples with known ¹³CO₂ concentrations to ensure the instrument is performing within specifications.
-
Inspect Breath Collection Bags: Ensure the breath collection bags are not leaking and that samples were collected correctly.
-
-
Data Summary & Key Influencers
The following table summarizes typical gastric emptying parameters and factors known to influence the results of a (13C)octanoic acid breath test.
| Parameter | Typical Value (Healthy Adults, ~250 kcal meal) | Factors Causing an Increase (Slower Emptying) | Factors Causing a Decrease (Faster Emptying) |
| t½ (minutes) | 72 ± 22[2][6] | High-calorie/high-fat meal, female sex, increasing age, diabetic gastroparesis, functional dyspepsia, post-surgical gastroparesis, medications (opioids, anticholinergics), inflammatory bowel disease.[1][2][7] | Medications (prokinetics like erythromycin, cisapride), mild exercise, post-gastric surgery (dumping syndrome).[2] |
| tlag (minutes) | 32 ± 20[2][6] | Solid food consistency, high viscosity meals. | Liquid or semi-solid meals, prokinetic agents.[2] |
Note: It is strongly recommended that each laboratory establishes its own reference values based on their specific test setup and population.[6]
Visualizing the Workflow
A clear understanding of the experimental and troubleshooting workflow is essential for consistent and reliable results.
Standard Experimental Workflow
Caption: Standard workflow for the (13C)octanoic acid breath test.
Troubleshooting Decision Tree for Unexpected Results
Caption: Decision tree for troubleshooting unexpected results.
References
-
Zahn, A., et al. (2003). Measurement of gastric emptying by 13C-octanoic acid breath test versus scintigraphy in diabetics. Deutsche Medizinische Wochenschrift, 128(24), 1331-1336. [Link]
-
Keller, J., et al. (2022). The [¹³C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Clinical Nutrition ESPEN, 52, 1-10. [Link]
-
Keller, J., et al. (2018). Influence of clinical parameters on the results of 13C-octanoic acid breath tests: Examination of different mathematical models in a large patient cohort. Neurogastroenterology & Motility, 30(8), e13334. [Link]
-
Perri, F., Pastore, M. R., & Annese, V. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences, 9(Suppl 1), 3-8. [Link]
-
Kibion. (2015). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Kibion GmbH. [Link]
-
Creedon, C. T., et al. (2022). C13 Octanoic Acid Breath Test : Gastric Emptying | Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
-
Braden, B., et al. (2000). [13C]octanoic Acid Breath Test for Non-Invasive Assessment of Gastric Emptying in Diabetic Patients: Validation and Relationship to Gastric Symptoms and Cardiovascular Autonomic Function. The Journal of Clinical Endocrinology & Metabolism, 85(8), 2772-2778. [Link]
-
Parker, H. L., et al. (2010). Bayesian Hierarchical Methods to Interpret the 13C-Octanoic Acid Breath Test for Gastric Emptying. Digestive Diseases and Sciences, 55(11), 3148-3154. [Link]
-
South Australian Health. (n.d.). Procedure: Gastric Emptying 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). SA Health. [Link]
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- 8. [13C]octanoic acid breath test for non-invasive assessment of gastric emptying in diabetic patients: validation and relationship to gastric symptoms and cardiovascular autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for (13C)Octanoic Acid Experiments
Welcome to the technical support center for (13C)octanoic acid based experiments. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of your gastric emptying studies. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to navigate the complexities of the (13C)octanoic acid breath test. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, empowering you to conduct robust and reliable experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of (13C)octanoic acid experiments.
Q1: What is the fundamental principle of the (13C)octanoic acid breath test?
A1: The (13C)octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying. The principle hinges on the firm binding of ¹³C-labeled octanoic acid to a solid meal component, typically an egg yolk. Once the stomach empties this meal into the duodenum, the ¹³C-octanoic acid is rapidly absorbed and metabolized by the liver. The final metabolic product is ¹³CO₂, which is then exhaled in the breath. The rate-limiting step in this entire process is the gastric emptying of the solid meal. Therefore, by measuring the appearance of ¹³CO₂ in the breath over time, we can accurately determine the gastric emptying rate.
Q2: Why is subject preparation so critical for this test?
A2: Subject preparation is paramount as numerous physiological and dietary factors can significantly influence the test outcome, leading to erroneous interpretations. Key preparation steps include:
-
Fasting: A minimum of a 10-hour fast is required to ensure the stomach is empty at the start of the test.[1]
-
Dietary Restrictions: For 48 hours prior to the test, subjects should avoid foods with high natural ¹³C abundance, such as corn, pineapple, and sugarcane, to prevent elevated baseline ¹³CO₂ levels.[1]
-
Medication Washout: Drugs that affect gastric motility, like anticholinergics and prokinetics, should be discontinued for a period of 48 to 72 hours before the test, unless their effect is the subject of the investigation.[1][2]
-
Lifestyle Factors: Alcohol consumption, smoking, and strenuous exercise should be avoided before and during the test as they can alter gastric emptying rates and CO₂ production.[1]
Q3: What are the key parameters derived from the ¹³CO₂ excretion curve?
A3: The primary parameters calculated from the ¹³CO₂ excretion data are:
-
Gastric Half-Emptying Time (t½): This is the time it takes for 50% of the labeled meal to empty from the stomach.
-
Lag Phase (t_lag): This represents the initial period after meal ingestion during which little to no emptying occurs. It corresponds to the time required for the stomach to grind the solid food into smaller particles before they can pass through the pylorus.[2]
These parameters provide a comprehensive picture of the gastric emptying process.
Q4: What is the acceptable intra-individual variability for the (13C)octanoic acid breath test?
A4: The (13C)octanoic acid breath test demonstrates good reproducibility within individuals. Studies have reported a mean coefficient of variation for repeated tests in the same subject to be around 12% to 17%.[3][4][5] This makes it a useful tool for intra-individual comparisons, for instance, when assessing the effect of a pharmacological intervention.[3]
Section 2: Troubleshooting Guide
This section provides a problem-solution framework for common issues that may arise during your experiments.
Issue 1: High or Unstable Baseline ¹³CO₂ Levels
Symptoms: The ¹³CO₂/¹²CO₂ ratio in the breath sample taken before the administration of the ¹³C-octanoic acid meal (the t=0 sample) is significantly elevated or shows wide variability upon repeated measurement.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Dietary Preparation | Consumption of foods with high natural ¹³C abundance (C4 plants like corn and sugarcane) can elevate the body's natural ¹³CO₂ background.[1][6] | 1. Verify Subject Compliance: Confirm that the subject adhered to the recommended 48-hour pre-test diet. 2. Reschedule if Necessary: If non-compliance is confirmed, it is advisable to reschedule the test. |
| Gastrointestinal Disorders | Certain gastrointestinal conditions can affect baseline metabolism and CO₂ production. | 1. Subject Screening: Ensure a thorough medical history is taken to identify any underlying conditions that might interfere with the test. |
| Analytical Instrument Instability | Drifting in the mass spectrometer or infrared spectrometer can lead to inaccurate baseline readings. | 1. Instrument Calibration: Perform a system calibration check using certified CO₂ gas standards with known isotopic ratios.[7] 2. System Suitability Test: Run a quality control sample before analyzing subject samples to ensure the instrument is performing within specified limits. |
Issue 2: Unexpectedly Flat or Low ¹³CO₂ Excretion Curve
Symptoms: Following the ingestion of the labeled meal, there is a minimal or no significant increase in the ¹³CO₂/¹²CO₂ ratio in the breath samples over the expected time course.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Extremely Delayed Gastric Emptying | In cases of severe gastroparesis, the labeled meal may remain in the stomach for a prolonged period, resulting in a very slow release of ¹³C-octanoic acid into the duodenum for absorption and metabolism. | 1. Extend Sampling Duration: The standard 4-hour sampling period may be insufficient. Extending the breath sample collection to 6 hours can help capture the delayed excretion curve.[3][8] 2. Review Subject's Clinical History: Correlate the findings with the subject's known medical conditions. |
| Malabsorption of Octanoic Acid | Although rare, conditions affecting the absorption of medium-chain fatty acids in the small intestine could lead to a blunted ¹³CO₂ response. | 1. Consider Alternative Diagnostic Tests: If malabsorption is suspected, further clinical investigation may be necessary. |
| Improper Test Meal Preparation or Administration | If the ¹³C-octanoic acid is not properly incorporated into the solid phase of the meal (e.g., the egg yolk), it may not be retained in the stomach with the solid food, leading to an unrepresentative emptying pattern. | 1. Standardize Meal Preparation: Adhere strictly to a validated protocol for preparing the labeled test meal.[1] 2. Ensure Complete Ingestion: Verify that the subject consumes the entire test meal within the specified timeframe (usually 10 minutes). |
| Vomiting | If the subject vomits the test meal, the tracer will be lost, resulting in a flat excretion curve. | 1. Monitor the Subject: Closely observe the subject during and after meal ingestion. 2. Invalidate and Reschedule: If vomiting occurs, the test is invalid and should be rescheduled. |
Issue 3: Irregular or Spiky ¹³CO₂ Excretion Curve
Symptoms: The plotted ¹³CO₂ excretion curve shows erratic peaks and troughs that do not follow the expected smooth, bell-shaped curve.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inconsistent Breath Sampling Technique | Variations in how the subject provides the breath sample (e.g., depth of exhalation) can affect the CO₂ concentration and isotopic ratio. | 1. Standardized Subject Instructions: Provide clear and consistent instructions to the subject on how to exhale into the collection device. 2. Supervised Collection: Have trained personnel supervise the breath sample collection to ensure consistency. |
| Physical Activity During the Test | Exercise increases CO₂ production, which can alter the ¹³CO₂/¹²CO₂ ratio and disrupt the excretion curve. | 1. Maintain Rested State: Instruct the subject to remain seated and at rest throughout the duration of the test.[1] |
| Analytical Instrument Malfunction | Intermittent issues with the mass spectrometer or infrared spectrometer can cause sporadic erroneous readings. | 1. Review Instrument Diagnostics: Check the instrument's performance logs for any error messages or warnings. 2. Re-analyze Quality Control Samples: Analyze QC samples interspersed with the subject samples to monitor for any analytical drift or instability. |
Section 3: Quality Control Protocols
A robust quality control program is the cornerstone of reliable experimental data. This section outlines key QC procedures for (13C)octanoic acid experiments.
Substrate Quality Control
The purity and isotopic enrichment of the (13C)octanoic acid are critical for the accuracy of the test.
Protocol for Substrate QC:
-
Certificate of Analysis (CoA) Review: Always obtain a CoA from the supplier for each new lot of (13C)octanoic acid. Verify the chemical purity (typically ≥98%) and the isotopic enrichment (atom % ¹³C).
-
Independent Verification (Recommended for GLP studies): For studies conducted under Good Laboratory Practice (GLP) guidelines, it is recommended to independently verify the identity, purity, and isotopic enrichment of the substrate using appropriate analytical techniques.
-
Identity and Purity: Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isotopic Enrichment: Isotope Ratio Mass Spectrometry (IRMS).
-
Analytical Quality Control
Rigorous QC of the analytical instrumentation (IRMS or NDIRS) is essential for accurate ¹³CO₂/¹²CO₂ ratio measurements.
Protocol for Analytical QC:
-
Daily Calibration: Before analyzing any subject samples, perform a multi-point calibration of the instrument using certified gas standards of known ¹³CO₂/¹²CO₂ ratios.[7] These standards should bracket the expected range of the breath samples.
-
Quality Control Samples: Analyze at least two levels of quality control materials (e.g., low and high ¹³CO₂ enrichment) at the beginning and end of each analytical run, and after a specified number of subject samples. The results of these QC samples should fall within pre-defined acceptance criteria.
-
Monitoring for Carryover: Analyze a blank sample (e.g., room air or a zero-standard) after a high-concentration sample to ensure there is no carryover effect that could influence the subsequent sample.
-
Inter- and Intra-Assay Precision Monitoring: Regularly calculate and monitor the inter- and intra-assay coefficients of variation (CVs) to track the long-term performance and reproducibility of the analytical method.[9]
| QC Parameter | Acceptance Criteria (Example) |
| Calibration Curve | Correlation coefficient (r²) > 0.995 |
| QC Sample Accuracy | Within ±10% of the nominal value |
| QC Sample Precision (Intra-run) | CV < 5% |
| Inter-Assay Precision | CV < 10% |
Section 4: Visualizing Experimental Workflows
Diagram 1: The (13C)Octanoic Acid Breath Test Workflow
Caption: Workflow of the (13C)octanoic acid breath test.
Diagram 2: Troubleshooting Logic for High Baseline ¹³CO₂
Caption: Troubleshooting high baseline ¹³CO₂ levels.
Section 5: Adherence to Good Laboratory Practice (GLP)
For drug development professionals, adherence to GLP is mandatory for non-clinical studies intended for regulatory submission.
Key GLP Considerations for (13C)Octanoic Acid Experiments:
-
Study Plan: A detailed study protocol must be in place before the initiation of the experiment.
-
Roles and Responsibilities: Clearly defined roles for the Study Director, Principal Investigator, and Quality Assurance Unit.
-
Standard Operating Procedures (SOPs): All procedures, from subject preparation to data analysis, must be documented in detailed SOPs.
-
Test Article Characterization: The (13C)octanoic acid (the "test article") must be fully characterized for its identity, purity, and stability.[10]
-
Data Integrity: All raw data must be recorded, archived, and traceable. Part 11 compliant data handling systems are crucial for electronic records.[11]
-
Quality Assurance: The Quality Assurance Unit must conduct regular inspections to ensure compliance with GLP principles.
By implementing these quality control measures and adhering to best practices, you can significantly enhance the reliability and scientific value of your (13C)octanoic acid experiments.
References
-
Choi, M. G., et al. (1998). [13C]octanoic acid breath test for gastric emptying of solids: accuracy, reproducibility, and comparison with scintigraphy. PubMed. Available at: [Link]
-
Keller, J., et al. (2022). The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed Central. Available at: [Link]
-
Perri, F., et al. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Schoonjans, R., et al. (2002). The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats. PubMed. Available at: [Link]
-
Szarka, L. A., et al. (2008). Reproducibility and simplification of 13C-octanoic acid breath test for gastric emptying of solids. PubMed. Available at: [Link]
-
Lee, J. S., et al. (2003). Evaluation of gastric emptying measured with the 13C-octanoic acid breath test in patients with functional dyspepsia: comparison with ultrasonography. PubMed. Available at: [Link]
-
Keller, J., et al. (2022). The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed. Available at: [Link]
-
Bennink, R. J., et al. (2004). Variability of the 13C-octanoic acid breath test for gastric emptying of solids in healthy children. PubMed. Available at: [Link]
- Perri, F., et al. (2005). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences.
-
Sanaka, M., et al. (2007). Reliability of the Time to Maximal [13CO2] Excretion and the half-[13CO2] Excretion Time as a Gastric Emptying Parameter: Assessments Using the Wagner-Nelson Method. PubMed. Available at: [Link]
-
Alfa Chemistry. 13C Labeled Compounds. Isotope Science. Available at: [Link]
-
Metabolic Solutions. Good Laboratory Practice GLP. Available at: [Link]
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U.S. Food and Drug Administration. Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Available at: [Link]
- Metabolic Solutions.
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OECD. (1997). OECD Principles on Good Laboratory Practice (GLP). Available at: [Link]
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Hach. CALIBRATION OF CO2 ANALYZERS. Available at: [Link]
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Andatech. (2023). What is breathalyser calibration and how is it done?. Available at: [Link]
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PAS Systems International. Alcovisor Breath Alcohol Testing Unit Calibration. Available at: [Link]
- Bennink, R. J., et al. (2004). Variability of the 13C-octanoic acid breath test for gastric emptying of solids in healthy children. PubMed.
- Choi, M. G., et al. (1998). [13C]octanoic acid breath test for gastric emptying of solids: accuracy, reproducibility, and comparison with scintigraphy. PubMed.
- Keller, J., et al. (2022). The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. PubMed Central.
- Szarka, L. A., et al. (2008). Reproducibility and simplification of 13C-octanoic acid breath test for gastric emptying of solids. PubMed.
- Lee, J. S., et al. (2003). Evaluation of gastric emptying measured with the 13C-octanoic acid breath test in patients with functional dyspepsia: comparison with ultrasonography. PubMed.
-
Lambert, K., et al. (2018). Breath 13CO2—evidence for a noninvasive biomarker to measure added refined sugar uptake. Journal of Applied Physiology. Available at: [Link]
-
Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Gastric Emptying Measurement: Validating the (13C)Octanoic Acid Breath Test Against Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
The assessment of gastric emptying is a critical parameter in understanding gastrointestinal motility disorders and the pharmacokinetic profile of orally administered drugs. While gastric scintigraphy has long been considered the gold standard for measuring gastric emptying, the (13C)octanoic acid breath test has emerged as a non-invasive, practical alternative. This guide provides an in-depth comparison of these two methodologies, offering experimental data and procedural insights to aid researchers in selecting the appropriate technique for their preclinical and clinical studies.
The Clinical Imperative: Why Gastric Emptying Matters
Gastric emptying is the process by which food leaves the stomach and enters the small intestine. The rate of this process is a complex physiological event influenced by hormonal signals, neural pathways, and the physicochemical properties of the meal. Delayed gastric emptying, or gastroparesis, is a debilitating condition associated with symptoms such as nausea, vomiting, bloating, and early satiety. Conversely, rapid gastric emptying can lead to dumping syndrome. In the context of drug development, the rate of gastric emptying significantly impacts the absorption and bioavailability of oral medications. Therefore, accurate and reliable measurement of gastric emptying is paramount for both clinical diagnostics and pharmaceutical research.
The Gold Standard: Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is a nuclear medicine imaging technique that directly visualizes and quantifies the passage of a radiolabeled meal from the stomach.[1][2] Its non-invasive nature and ability to provide direct physiological measurement have established it as the benchmark for assessing gastric motility.[3]
Mechanism of Action
The principle of gastric scintigraphy lies in the administration of a meal, typically a low-fat, egg-white-based meal, labeled with a gamma-emitting radionuclide, most commonly Technetium-99m (99mTc).[2][4] A gamma camera detects the radiation emitted by the tracer, allowing for the quantification of the amount of the meal remaining in the stomach over time. The rate of emptying is then calculated from the series of images acquired.
The Challenger: (13C)Octanoic Acid Breath Test
The (13C)octanoic acid breath test is an indirect, non-radioactive method for measuring solid-phase gastric emptying.[5] Its safety profile and simplicity make it an attractive alternative to scintigraphy, particularly for vulnerable populations such as children and pregnant women, and for studies requiring repeated measurements.[5][6]
Mechanism of Action
The test relies on the principle that gastric emptying is the rate-limiting step in the metabolism of (13C)octanoic acid.[4][5] A standardized meal, often an egg yolk, is labeled with the stable isotope ¹³C-octanoic acid.[7][8] After the meal is emptied from the stomach into the duodenum, the ¹³C-octanoic acid is rapidly absorbed, metabolized by the liver, and exhaled as ¹³CO₂.[5] The rate of appearance of ¹³CO₂ in the breath is, therefore, proportional to the rate of gastric emptying.
Head-to-Head Comparison: Performance and Practicality
The validation of the (13C)octanoic acid breath test against scintigraphy has been the subject of numerous studies. The primary endpoint for comparison is typically the gastric half-emptying time (T½), the time it takes for 50% of the meal to leave the stomach.
| Feature | Gastric Emptying Scintigraphy | (13C)Octanoic Acid Breath Test |
| Principle | Direct visualization of radiolabeled meal | Indirect measurement via ¹³CO₂ exhalation |
| Invasiveness | Non-invasive imaging | Non-invasive breath collection |
| Radiation Exposure | Low-dose ionizing radiation | None |
| Key Parameter | Gastric retention, T½ | ¹³CO₂ excretion rate, T½ |
| Standard Meal | Low-fat egg white meal with 99mTc | Egg yolk with ¹³C-octanoic acid |
| Equipment | Gamma camera, nuclear medicine facility | Isotope ratio mass spectrometer or infrared spectrometer |
| Patient Burden | Requires visits to a specialized facility, multiple scans | Can be performed in an office setting, breath samples can be mailed |
| Cost | Higher | Lower |
Experimental Validation: A Look at the Data
Multiple studies have demonstrated a strong correlation between the T½ values obtained from the (13C)octanoic acid breath test and gastric scintigraphy. However, the strength of this correlation can be influenced by the mathematical models used to analyze the breath test data.
| Study | Population | Correlation (r) | Key Findings |
| Ghoos et al. (1993)[5] | Healthy Volunteers | 0.89 (T½) | Established the initial validation and strong correlation. |
| Choi et al. (2022)[9] | Type 2 Diabetes Patients | r² = 0.45 (T½) | Wagner-Nelson analysis of breath test data closely reflects scintigraphy. |
| Perri et al. (2005)[5] | Review | High correlation reported in multiple studies | Confirms the reliability of the breath test when validated protocols are used. |
| Bratten et al. (2011)[10] | Healthy and Dyspeptic Individuals | 0.64 (T½) | Moderate linear correlation, suggesting suitability for clinical evaluation. |
| Deloose et al. (2011)[11] | Functional Dyspepsia Patients | 0.26 (T½) | Weak correlation, highlighting the importance of standardized protocols and analysis methods. |
It is crucial to note that while some studies show a weaker correlation, this is often attributed to variations in the test meal, patient populations, and the mathematical models applied to the breath test data.[11] Recent advancements, such as the use of Wagner-Nelson analysis, have shown to improve the agreement between the two methods.[9][12]
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reliable and reproducible results with both techniques.
Gastric Emptying Scintigraphy Protocol
-
Patient Preparation: Patients should fast overnight for at least 8 hours.[4] Certain medications that may affect gastric motility should be discontinued for 2-3 days prior to the study.[4] For diabetic patients, blood glucose levels should be monitored and ideally be below 275 mg/dL.[4]
-
Test Meal: The standard meal consists of a low-fat, egg-white meal (e.g., two large eggs or equivalent) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.[2][4] This is typically served with two slices of toast with jam and a glass of water.[2]
-
Image Acquisition: Anterior and posterior images of the stomach are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[1][13] Imaging at 30 minutes may be included if rapid gastric emptying is suspected.[13]
-
Data Analysis: Regions of interest are drawn around the stomach on each image to determine the amount of radioactivity remaining. The data is corrected for radioactive decay and tissue attenuation. The percentage of the meal retained in the stomach at each time point is calculated to determine the gastric emptying rate and T½.
(13C)Octanoic Acid Breath Test Protocol
-
Patient Preparation: Similar to scintigraphy, patients should fast overnight (at least 10 hours).[8][14] They should also avoid foods high in ¹³C for 24 hours prior to the test.
-
Test Meal: A standardized meal, commonly a scrambled egg yolk mixed with 100 mg of ¹³C-octanoic acid, is consumed.[8] This is often served with bread, margarine, and water.[8]
-
Breath Sample Collection: A baseline breath sample is collected before the meal.[14] Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours post-ingestion.[14][15]
-
Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an isotope ratio mass spectrometer or an infrared spectrometer.[14]
-
Data Analysis: The rate of ¹³CO₂ excretion is used to calculate the gastric emptying curve and T½ using validated mathematical models, such as the Wagner-Nelson method.[9][12]
Visualizing the Workflows
Caption: Gastric Emptying Scintigraphy Experimental Workflow.
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Technical Guide: The (13C)Octanoic Acid Breath Test for Gastric Emptying
Comparative Analysis & Experimental Protocol
Executive Summary
For decades, scintigraphy using Technetium-99m (99mTc) has been the "gold standard" for assessing gastric emptying (GE).[1] However, the radiation burden and logistical requirement for nuclear medicine facilities limit its utility, particularly in pediatric, obstetric, and longitudinal pharmaceutical studies.
The (13C)Octanoic Acid Breath Test (OBT) represents a validated, non-radioactive alternative.[1][2] By labeling the solid phase of a test meal with a stable isotope, researchers can quantify gastric emptying rates via exhaled breath analysis.[1][2][3][4][5] This guide objectively compares the OBT against scintigraphy, detailing the physiological mechanism, experimental protocol, and data interpretation required for high-integrity research.
Part 1: Scientific Principles & Mechanism of Action
The Physiological Basis
Unlike scintigraphy, which images the stomach contents directly, the OBT is an indirect metabolic test. It relies on the rate-limiting step of gastric emptying to determine kinetics.[1][3][5]
-
Solid Phase Retention: (13C)octanoic acid is a medium-chain fatty acid. When mixed with egg yolk and cooked, it binds firmly to the solid phase of the meal.[1]
-
Gastric Emptying (Rate-Limiting): The labeled meal remains in the stomach until the antral mill grinds solids into particles small enough (<2mm) to pass the pylorus.
-
Rapid Absorption & Oxidation: Once in the duodenum, octanoic acid is rapidly absorbed and transported via the portal vein to the liver. It undergoes rapid mitochondrial beta-oxidation, releasing 13CO2.
-
Excretion: The 13CO2 enters the bicarbonate pool and is exhaled.[3][5]
Because absorption and oxidation are rapid compared to the mechanical grinding of the stomach, the appearance of 13CO2 in the breath reflects the rate of gastric emptying.
Pathway Visualization
The following diagram illustrates the metabolic pathway and the critical rate-limiting step.[1]
Figure 1: Metabolic pathway of (13C)octanoic acid.[1][3] The gastric emptying rate determines the timing of 13CO2 appearance in breath.[1][3]
Part 2: Comparative Analysis (OBT vs. Scintigraphy)
The following matrix compares the 13C-OBT against the scintigraphic standard (99mTc-sulfur colloid).
| Feature | (13C)Octanoic Acid Breath Test | 99mTc Scintigraphy |
| Detection Principle | Metabolic (13CO2 excretion) | Imaging (Gamma emission) |
| Radiation Exposure | None (Stable Isotope) | Low (0.5–1.0 mSv) |
| Target Population | Universal (Safe for infants, pregnancy) | Restricted (Avoid in pregnancy/peds) |
| Infrastructure | Standard Lab (IRMS or NDIR analyzer) | Nuclear Medicine Dept (Gamma Camera) |
| Cost | Low to Moderate | High (Isotopes + Imaging time) |
| Invasiveness | Minimal (Breath into bag/tube) | Low (Meal ingestion + Imaging) |
| Interference | Liver/Lung disease, malabsorption | Overlapping organs, patient movement |
| Metric Precision | Global emptying rate (T1/2, Tlag) | Spatial distribution & emptying |
Key Advantages for Drug Development
-
Longitudinal Safety: In Phase I/II clinical trials requiring repeated measurements (e.g., pre- and post-drug administration), stable isotopes eliminate the cumulative radiation risk associated with repeated scintigraphy [1].
-
Field Deployability: Breath samples are stable in glass exetainers for weeks. This allows multi-center trials to collect samples locally and ship them to a central core lab for analysis, bypassing the need for nuclear medicine facilities at every clinical site [2].
Part 3: Experimental Protocol
Objective: To quantify the gastric emptying coefficient (GEC), half-emptying time (
Reagents and Equipment[1][2][5][6][7]
-
Tracer: (1-13C)Octanoic acid (99% enrichment).[5]
-
Meal Matrix: 1 Egg (large), 60g white bread, 5g butter/margarine, 150mL water.
-
Analyzer: Isotope Ratio Mass Spectrometer (IRMS) or Nondispersive Isotope-Selective Infrared Spectrometer (NDIR).
-
Collection: Breath bags or glass exetainers with straws.
Step-by-Step Methodology
1. Patient Preparation[5]
-
Fasting: Subject must fast overnight (minimum 8-10 hours).
-
Basal Sample: Collect two baseline breath samples (
) before meal ingestion to establish natural 13C abundance. -
Restrictions: No smoking or strenuous exercise 24h prior and during the test (affects endogenous CO2 production).
2. Test Meal Preparation (Crucial for Solid Phase Labeling)
-
Note: Improper labeling leads to "liquid phase" emptying artifacts.
-
Step A: Separate the egg yolk from the white.
-
Step B: Add 100 mg (approx. 91 µL) of (13C)octanoic acid to the yolk. Mix thoroughly to ensure the lipid-soluble tracer binds to the yolk lipids.
-
Step C: Cook the yolk (scramble or bake) until solid.
-
Step D: Mix with the egg white (cooked separately or added after yolk solidification) and serve on bread with butter.
-
Step E: Subject consumes the meal within 10 minutes, followed by 150mL water.
3. Sampling Schedule
-
Frequency: Collect breath samples every 15 minutes for the first 2 hours, then every 30 minutes for the next 2 hours (Total duration: 4 hours).
-
Total Samples: ~13-15 samples per subject.
Experimental Workflow
Figure 2: Standardized workflow for the (13C)Octanoic Acid Breath Test.
Part 4: Data Interpretation & Mathematical Modeling[2][8]
Raw data from the analyzer provides the Delta Over Baseline (DOB) or Percent Dose Recovered (PDR). To translate this into physiological parameters, non-linear regression is required.
The Ghoos Model
The seminal method by Ghoos et al. [3] fits the 13CO2 excretion curve (
Where:
- = % dose excreted per hour[1]
- = cumulative 13C recovery (infinite time)
- = rate constant of gastric emptying[3]
- = shape parameter
Key Output Parameters:
-
(Lag Phase): The time required to grind solids.[1]
-
Formula:
[1]
-
-
(Half-Emptying Time): The time for half the meal to leave the stomach.[1][6]
-
Formula:
[1]
-
Interpretation Guide
-
Normal Range (approximate):
= 72 ± 22 min; = 32 ± 20 min [3].[1][5] -
Delayed Emptying (Gastroparesis): Significantly elevated
and . -
Rapid Emptying (Dumping Syndrome): Shortened
(often near zero) and early peak excretion.
Part 5: Limitations & Troubleshooting
To ensure data integrity, researchers must account for the following confounders:
-
"Post-Gastric" Limiting Factors: The test assumes gastric emptying is the slowest step. In patients with severe pancreatic insufficiency or severe liver disease, digestion/oxidation becomes the rate-limiting step, potentially invalidating the results.
-
Lung Function: Endogenous CO2 production fluctuates with physical activity. Patients must remain sedentary during the 4-hour test to maintain a stable CO2 baseline.
-
Label Stability: If the octanoic acid is not properly bound to the egg yolk (i.e., added to the white or not cooked enough), it may wash out with the liquid phase, leading to a false "rapid" emptying result.
References
-
Perri, F., et al. (2005).[1] "13C-octanoic acid breath test for measuring gastric emptying of solids." European Review for Medical and Pharmacological Sciences.[1] Link
-
Szarka, L. A., & Camilleri, M. (2010). "Methods for the assessment of gastric emptying in humans." Current Opinion in Gastroenterology. Link
-
Ghoos, Y. F., et al. (1993).[1][2][5] "Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test." Gastroenterology. Link
-
Choi, K. M., et al. (2013). "Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test." Journal of Visualized Experiments (JoVE).[7] Link
-
Hellmig, S., et al. (2006). "Gastric emptying of solids in normal subjects and patients with functional dyspepsia: comparison of [13C]octanoic acid breath test and scintigraphy." Journal of Gastroenterology and Hepatology. Link
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digestivehealth.org.au [digestivehealth.org.au]
- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 5. kibion.com [kibion.com]
- 6. Measuring gastric emptying: comparison of 13C-octanoic acid breath test and scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
correlation of (13C)octanoic acid breath test with clinical symptoms
Technical Guide: The correlation of ( C)-Octanoic Acid Breath Test (OBT) with Clinical Symptoms
Executive Summary: The Utility and The Paradox
The (
However, a critical distinction must be made for clinical trial design:
-
Metric Correlation: OBT demonstrates high correlation (
) with scintigraphy for physiological transit time ( ).[2] -
Symptom Correlation: OBT (like scintigraphy) demonstrates poor correlation with patient-reported symptom severity in Gastroparesis and Functional Dyspepsia (FD).
This guide dissects the technical performance of OBT, validates its protocol, and explains the physiological divergence between emptying rate and symptomatic burden.
Mechanism of Action: The Metabolic Clock
The OBT is an indirect test. Unlike scintigraphy, which images the stomach directly, OBT relies on the rate-limiting step of gastric emptying to regulate the delivery of a substrate to the duodenum.
The Substrate:
Pathway Visualization
The following diagram illustrates the critical rate-limiting step and potential confounders (liver function, lung function) that researchers must control for.
Figure 1: The metabolic pathway of
Comparative Analysis: OBT vs. Alternatives
For researchers selecting a primary endpoint, the choice is typically between Scintigraphy (Gold Standard) and OBT.[3]
Table 1: Technical Performance Comparison
| Feature | Scintigraphy (Gold Standard) | Wireless Motility Capsule (SmartPill) | |
| Measurement Type | Direct imaging of radiolabel. | Indirect metabolic trace. | Direct pH/pressure sensing. |
| Radiation | Yes ( | No (Stable Isotope).[5] Safe for pediatrics/pregnancy. | No (Electronic). |
| Solid/Liquid | Can measure both simultaneously.[3][6] | Solids only (Octanoic).[7] Liquids require Acetate. | Solids (indigestible capsule).[4] |
| Correlation ( | Reference Standard.[2][3] | High (r = 0.7 - 0.9) vs Scintigraphy.[2] | Moderate (measures whole gut transit). |
| Cost/Complexity | High.[3] Requires Nuclear Medicine dept.[3] | Low/Moderate. Point-of-care possible. | High. Invasive (ingestion of hardware). |
| Confounders | Overlap of bowel loops. | Liver/Lung disease; malabsorption. | Pyloric caliber (capsule is large). |
The Correlation Data
Validation studies, notably by Ghoos et al. (1993) and subsequent meta-analyses, established the mathematical models (Lag phase + Half-emptying time) that align OBT with scintigraphy.
-
Sensitivity: ~67-86% (varies by cut-off).
-
Specificity: ~80-95%.
-
Key Limitation: In patients with severe malabsorption (e.g., Celiac, Pancreatic insufficiency), OBT may falsely suggest delayed emptying because the substrate is not absorbed quickly enough.
The Symptom Correlation Paradox
Researchers often assume that improving Gastric Emptying (GE) rate will linearly reduce symptoms (nausea, bloating, pain). Data proves this assumption false.
The Disconnect
Multiple large-scale cohorts (including the NIH Gastroparesis Consortium) have shown that:
-
Correlation Coefficient: The correlation between GE delay and Total Symptom Score is typically weak to non-existent (r < 0.3) .[4][8][9]
-
Implication: A drug may successfully accelerate
(positive biomarker result) without significantly improving the patient's quality of life (negative clinical outcome).
Why? (Mechanistic Insight)
-
Visceral Hypersensitivity: Patients with Functional Dyspepsia often feel pain at normal distension levels. Accelerating emptying does not fix the nerve sensitivity.
-
Fundic Accommodation: Symptoms like early satiety are often caused by the stomach's inability to relax (accommodate) the meal, not by the rate at which the meal leaves. OBT measures exit, not accommodation.
-
Gastric Dysrhythmia: Abnormal slow-wave electrical activity can cause nausea even if net emptying is normal.
Experimental Protocol (Self-Validating)
To ensure data integrity, the following protocol minimizes metabolic noise. This is based on the Ghoos Modified Method .
Phase 1: Preparation
-
Fasting: Minimum 8 hours (overnight).
-
Exclusion: No prokinetics or opiates for 48 hours prior.
-
Basal Sample: Collect two end-expiratory breath samples before the meal (
).
Phase 2: The Test Meal (Standardization is Critical)
The substrate must be integrated into the solid matrix.
-
Dose: 100 mg (or 75 mg) of
C-Octanoic Acid. -
Matrix: Mix the isotope with raw egg yolk .
-
Cooking: Scramble and cook the egg yolk. Reason: This binds the isotope to the protein lattice.
-
Meal: Serve with 2 slices of white bread, 5g margarine, and 150mL water.
Phase 3: Sampling & Analysis[5]
Decision Workflow for Researchers
When should you choose OBT over Scintigraphy? Use this logic flow.
Figure 2: Decision matrix for selecting gastric emptying methodology in clinical trials.
References
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test.[3][5] Gastroenterology. Link
-
Abell, T. L., et al. (2008). Consensus recommendations for gastric emptying scintigraphy: a joint report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Am J Gastroenterol. Link
- Janssens, J., et al. (2013). Relationship between gastric emptying rate and simultaneously assessed symptoms in functional dyspepsia. Gastroenterology.
-
Choi, M. G., et al. (1997). 13C-octanoic acid breath test for gastric emptying measurement: comparison with scintigraphy.[4] Dig Dis Sci. Link
-
Parkman, H. P., et al. (2010). Clinical features of idiopathic gastroparesis vary with sex, body mass, symptom onset, delay in gastric emptying, and gastroparesis severity. Gastroenterology. Link
Sources
- 1. Gastric emptying measurement of liquid nutrients using the (13)C-octanoate breath test in critically ill patients: a comparison with scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Measuring gastric emptying: comparison of 13C-octanoic acid breath test and scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kibion.com [kibion.com]
- 6. youtube.com [youtube.com]
- 7. 13C-octanoic acid breath test to study gastric emptying time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Relationship Between Gastric Emptying Rate and Simultaneously Assessed Symptoms in Functional Dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing solid versus liquid phase gastric emptying tracers
Executive Summary: The Kinetic Divergence
In drug development and motility research, gastric emptying (GE) is not a singular event but a dual-phase mechanical process. The stomach handles solids and liquids through distinct physiological mechanisms, necessitating specific tracers for each phase.
-
Solids require antral trituration (grinding) before passing the pylorus, resulting in a linear emptying pattern with a lag phase .
-
Liquids are emptied primarily by the fundic pressure gradient, following a mono-exponential curve with no significant lag.
For researchers evaluating prokinetics or formulation pharmacokinetics, selecting the wrong tracer phase—or failing to account for the "elution" of a solid label into the liquid phase—will yield invalid kinetic data. This guide outlines the gold-standard protocols for distinguishing these phases.
Physiological Mechanisms & Tracer Requirements[1][2]
To design a valid experiment, one must map the tracer to the specific gastric region driving the emptying.
Figure 1: Differential handling of phases. Liquids (Blue) are emptied by fundic tone. Solids (Red) must be ground by the antrum against a closed pylorus until particles are <2mm.
Tracer Selection: The Gold Standard (Scintigraphy)[3][4][5]
Scintigraphy remains the regulatory gold standard because it allows for direct, quantitative imaging of the meal distribution. For high-precision research (e.g., clinical trials), a Dual-Isotope Protocol is recommended to assess both phases simultaneously.
Comparative Tracer Table
| Feature | Solid Phase Tracer | Liquid Phase Tracer |
| Primary Agent | Tc-99m Sulfur Colloid | In-111 DTPA (Dual) or Tc-99m DTPA (Single) |
| Binding Mechanism | Intracellular incorporation (coagulated egg protein) | Chelation (remains water-soluble, non-absorbable) |
| Critical Risk | Elution: If the label dissociates from the solid, it moves with the liquid, falsely accelerating the measured "solid" rate. | Absorption: Must not cross gastric mucosa. DTPA is preferred over pertechnetate. |
| Energy Window | 140 keV (Technetium) | 171 keV & 245 keV (Indium) |
| Kinetic Model | Modified Power Exponential (Lag phase + Linear) | Mono-exponential decay |
The "Elution" Trap
In early research, Tc-99m was simply mixed with surface oils or pate. This resulted in the isotope washing off the food in the acidic gastric environment.
-
The Fix: The isotope must be cooked into the food matrix. The standard is Tc-99m Sulfur Colloid mixed into liquid egg white , then fried/microwaved to denature the protein, trapping the colloid inside the solid coagulum [1].
Experimental Protocol: Dual-Isotope Scintigraphy
This protocol is compliant with SNMMI (Society of Nuclear Medicine and Molecular Imaging) consensus guidelines for research applications [1, 2].
A. Meal Preparation (The Standardized Test Meal)
Reproducibility relies on strict caloric and nutrient standardization, as fat content directly delays emptying.
-
Solid Component (255 kcal):
-
120g liquid egg white (Egg Beaters®).
-
Inject 0.5–1.0 mCi Tc-99m Sulfur Colloid into the raw egg.
-
Cook until firm (omelet consistency).
-
Serve with 2 slices of white toast, 30g strawberry jam.
-
-
Liquid Component:
B. Image Acquisition Workflow
Figure 2: Experimental workflow for dual-isotope gastric emptying. Geometric mean calculation is mandatory to correct for anterior-posterior movement of food.
C. Data Processing: The Geometric Mean
The stomach is an anterior organ, but food moves posteriorly into the fundus upon ingestion and anteriorly into the antrum during digestion.
-
Problem: If you only image from the front (Anterior), the signal artificially increases as food moves closer to the camera (antrum), masking emptying.
-
Solution: Calculate the Geometric Mean (
) at every time point: -
Decay Correction: Correct Tc-99m data for its 6-hour half-life. In-111 (2.8 days) requires negligible correction for a 4-hour study.
Alternative: Stable Isotope Breath Tests (13C)
For facilities lacking nuclear medicine capabilities, stable isotope breath tests are a validated alternative, though they measure metabolism (oxidation) as a proxy for emptying.
-
Solid Tracer: 13C-Octanoic Acid .[7][8][9] It binds avidly to egg yolk. It is absorbed only after the solid phase empties into the duodenum.
-
Limitation: Dependent on liver function and lung perfusion.
-
-
Liquid Tracer: 13C-Acetate .
-
Comparison: Breath tests correlate well (
) with scintigraphy for measuring the half-emptying time ( ), but they are less accurate at defining the early lag phase of solids [3, 4].
References
-
Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[10][11] Journal of Nuclear Medicine Technology, 36(1), 44–54.[11] Link
-
Society of Nuclear Medicine and Molecular Imaging (SNMMI). (2008). Procedure Guideline for Gastric Emptying and Motility. Link
-
Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology, 104(6), 1640-1647. Link
-
Viramontes, B. E., et al. (2001). Validation of a stable isotope gastric emptying test for normal, accelerated or delayed gastric emptying. Neurogastroenterology & Motility, 13(6), 567-574. Link
Sources
- 1. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. medfordradiology.com [medfordradiology.com]
- 3. In Vitro Evaluation of Tc-99m Radiopharmaceuticals for Gastric Emptying Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of two methods for measuring liquid gastric emptying | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. The added diagnostic value of liquid gastric emptying compared with solid emptying alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucmedtutorials.com [nucmedtutorials.com]
- 7. 13C-octanoic acid breath test for gastric emptying measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Measuring gastric emptying: comparison of 13C-octanoic acid breath test and scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric Emptying Scintigraphy | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 11. radiopharmaceuticals.info [radiopharmaceuticals.info]
assessing the specificity and sensitivity of the (13C)octanoic acid breath test
Assessing the Specificity and Sensitivity of the C-Octanoic Acid Breath Test
A Comparative Guide for Drug Development and Clinical Research
Part 1: Mechanistic Basis & Validity
To assess the sensitivity of this assay, one must understand the physiological assumptions it relies upon. The
The Metabolic Cascade
The validity of the test hinges on the
-
Solid Phase Retention: Octanoic acid is mixed with egg yolk and cooked. The lipid-protein matrix prevents early release in the stomach.
-
Duodenal Release: Upon entering the duodenum, the solid matrix disintegrates.[1]
-
Rapid Oxidation: Octanoic acid is a medium-chain fatty acid (MCFA).[3] Unlike long-chain fats, it bypasses the lymphatic system, entering the portal vein for immediate hepatic oxidation.
Diagram: Metabolic Pathway & Rate-Limiting Steps
The following diagram illustrates the signal pathway and potential confounding variables at each stage.
Figure 1: The metabolic pathway of
Part 2: Performance Metrics (Sensitivity & Specificity)
The following data aggregates key validation studies comparing
Comparative Performance Table
| Feature | Scintigraphy (GES) | Wireless Motility Capsule (WMC) | |
| Primary Metric | Metabolic rate ( | Radioactive retention | pH, Pressure, Temperature |
| Sensitivity | 67% – 100% [1, 2] | Reference Standard | ~59–86% vs GES [3] |
| Specificity | 73% – 80% [1, 2] | Reference Standard | ~64–81% vs GES [3] |
| Correlation (r) | 0.74 – 0.89 ( | N/A | 0.74 vs GES |
| Invasiveness | Non-invasive | Radiation exposure | Minimally invasive (ingestible) |
| Cost | Low | High | High |
| Best Use Case | Pharma trials, Pediatrics, Longitudinal tracking | Anatomical diagnosis, Clinical Gold Standard | Whole gut transit time assessment |
Statistical Insights
-
High Specificity (Avoiding False Positives): The test excels at identifying patients with normal gastric emptying. Specificity values consistently hover around 80% [1].[4] This makes it an excellent "rule-out" test in drug development—if the OBT is normal, the subject likely has normal physiology.
-
Variable Sensitivity: Sensitivity varies based on the population. In diabetic gastroparesis, sensitivity has been reported as high as 100% [2], whereas in general dyspeptic populations, it may drop to 67% [1]. This discrepancy often arises from the mathematical model used (Ghoos vs. Bluck-Coward methods).
-
Reproducibility: The
C-OBT has a superior coefficient of variation (CV ~12%) compared to the higher variability often seen in scintigraphy interpretation. This makes OBT statistically more powerful for detecting small changes induced by drugs (e.g., prokinetics like erythromycin) [4].
Part 3: Experimental Protocol (Self-Validating System)
To ensure the sensitivity cited above, the protocol must be executed with precision. The most common source of error is "label leakage," where the isotope separates from the solid phase, measuring liquid emptying instead of solid.
Phase 1: Substrate Preparation (The "Yolk" Method)
-
Reagents: 100 mg
C-octanoic acid (99% enrichment), 1 fresh egg, white bread, water. -
Critical Step: Separate the yolk from the white.
-
Mixing: Inject the 100 mg
C-octanoic acid directly into the raw yolk and beat continuously to emulsify. -
Cooking: Cook the yolk mixture (scrambled or baked) until fully solidified. Why? This locks the isotope into the protein-lipid matrix.
-
Assembly: Serve with the egg white (cooked separately), 2 slices of white bread, and 5g margarine. Total caloric value ~250-300 kcal.
Phase 2: Patient Management
-
Fasting: Minimum 8-10 hours overnight fast.
-
Basal Breath: Collect 2 baseline breath samples (
) before meal ingestion. -
Ingestion: Patient must consume the meal within 10 minutes.
-
Activity Restriction: Patients must remain seated/sedentary. Physical exertion increases endogenous CO
production, diluting the isotopic signal.
Phase 3: Sampling & Analysis[5]
-
Frequency: Collect breath samples every 15 minutes for the first 2 hours, then every 30 minutes up to 4 hours.
-
Note: Truncating the test at 2 or 3 hours significantly reduces accuracy for delayed emptying (gastroparesis) detection.
-
-
Analysis: Measure
C/ C ratio using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS). -
Calculation: Use the Ghoos algorithm to calculate:
- (Lag phase): Time to peak excretion.[3]
- (Half-emptying time): Time when 50% of the dose is metabolized.
Diagram: Decision & Troubleshooting Workflow
Use this logic flow to interpret results and validate against confounders.
Figure 2: Analytical workflow for interpreting
References
-
Perri, F., et al. (2010).[3] "
C-octanoic acid breath test for gastric emptying measurement." European Review for Medical and Pharmacological Sciences.[1] -
Zahn, A., et al. (2003).[5] "Measurement of gastric emptying by
C-octanoic acid breath test versus scintigraphy in diabetics." Zeitschrift für Gastroenterologie. -
Hasler, W. L., et al. (2018). "Wireless motility capsule compared with scintigraphy in the assessment of diabetic gastroparesis." Neurogastroenterology & Motility.
-
Ghoos, Y. F., et al. (1993). "Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test." Gastroenterology.
-
Keller, J., et al. (2018). "European guideline on indications, performance, and clinical impact of hydrogen and methane breath tests in adult and pediatric patients." United European Gastroenterology Journal.
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Assessing motility of the gastrointestinal tract using a wireless capsule | Guidance | NICE [nice.org.uk]
- 3. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-octanoic acid breath test for gastric emptying measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of gastric emptying by 13C-octanoic acid breath test versus scintigraphy in diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Validating (13C)Octanoic Acid as a Metabolic Probe for Hepatic Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
The Evolving Landscape of Metabolic Probes: Beyond Gastric Emptying
Stable isotope breath tests have emerged as powerful non-invasive tools for probing metabolic pathways in vivo.[1] Among these, the (13C)octanoic acid breath test (OBT) has been a mainstay in gastroenterology for decades. Its traditional application leverages the principle that the rate-limiting step in the appearance of 13CO2 in exhaled breath, after ingestion of (13C)octanoic acid mixed with a solid meal, is the rate of gastric emptying.[2][3][4] This has made it a reliable, safe, and non-radioactive alternative to scintigraphy for diagnosing conditions like gastroparesis.[2][5]
However, the metabolic journey of octanoic acid presents an opportunity to probe a different, equally critical organ: the liver. Octanoic acid, a medium-chain fatty acid, is rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[2][6] Crucially, in the hepatocytes, it undergoes extensive mitochondrial β-oxidation.[6][7] This intrinsic link to mitochondrial function opens a new frontier for the (13C)octanoic acid probe—assessing the metabolic health of the liver itself.
This guide focuses on the validation of this novel application, specifically in the context of Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH). A key pathological feature of NASH is altered hepatic mitochondrial β-oxidation.[7][8] Therefore, a tool that can dynamically measure this process offers significant advantages over the static and invasive nature of the current gold standard, liver biopsy.[7]
The Scientific Rationale: Probing Mitochondrial Function in NASH
The progression from simple steatosis (NAFL) to NASH is characterized by lipotoxicity, inflammation, and fibrosis, all of which are linked to mitochondrial dysfunction. In the context of NASH, the liver's handling of fatty acids is significantly altered. The increased influx of fatty acids to the liver in NAFLD can lead to an initial compensatory increase in mitochondrial β-oxidation.[7][8] This makes the rate of (13C)octanoic acid oxidation a potential biomarker for distinguishing between simple steatosis and the more aggressive NASH.
The principle is straightforward: by administering (13C)octanoic acid without a solid meal (e.g., dissolved in water), we bypass the gastric emptying rate-limiting step.[6] The subsequent appearance of 13CO2 in the breath is then primarily governed by the efficiency of its uptake and mitochondrial β-oxidation in the liver. A higher and faster 13CO2 exhalation can indicate an upregulated β-oxidation state, a hallmark of NASH.[7]
This novel application transforms the (13C)octanoic acid breath test from a motility test into a dynamic liver function test, providing a window into the metabolic activity of hepatocytes.
Metabolic Pathway of (13C)Octanoic Acid
Caption: Metabolic fate of orally administered (13C)octanoic acid.
Comparative Analysis: (13C)Octanoic Acid vs. Alternative Diagnostic Modalities
The validation of a new application for a metabolic probe requires rigorous comparison with existing diagnostic methods. Here, we evaluate the (13C)octanoic acid breath test against both the established methods for its traditional use (gastric emptying) and the current standards for its new application (NASH diagnosis).
Benchmarking Against Gastric Emptying Standards
While our focus is the novel liver application, understanding its performance in its established role provides a baseline for its reliability as a clinical tool.
| Method | Principle | Pros | Cons | Sensitivity | Specificity |
| (13C)Octanoic Acid Breath Test | Indirect measure of 13CO2 exhalation after metabolism of (13C)octanoic acid ingested with a solid meal.[2] | Non-invasive, no radiation, high reproducibility, relatively inexpensive.[5][9] | Indirect measurement, potential for confounding by metabolic factors. | 67-75%[5][10] | 80-86%[5][10] |
| Scintigraphy (Gold Standard) | Direct visualization of a radiolabeled meal leaving the stomach. | Direct, quantitative measurement. | Involves radiation, expensive equipment, limited repeatability.[3] | - | - |
| Magnetic Resonance Imaging (MRI) | Serial imaging of gastric volume after a meal. | No radiation, excellent spatial resolution. | High cost, limited availability, sensitivity to motion artifacts.[2] | - | - |
| Ultrasonography | Measurement of antral area changes over time. | Non-invasive, portable, no radiation. | Operator-dependent, can be affected by bowel gas. | - | - |
Validation for NASH Diagnosis: A Head-to-Head Comparison
The true test of this novel application lies in its ability to non-invasively identify patients with NASH. Liver biopsy remains the gold standard, but its invasive nature makes it unsuitable for screening and longitudinal monitoring.[7][11]
A pivotal study directly compared the diagnostic accuracy of the (13C)octanoic acid breath test (OBT) with the (13C)methacetin breath test (MBT) in patients with histologically-proven NAFLD.[7] The results demonstrate the potential of OBT as a valuable tool in the hepatologist's armamentarium.
| Method | Principle | AUROC for NASH Diagnosis | Sensitivity | Specificity | Pros | Cons |
| (13C)Octanoic Acid Breath Test (OBT) | Measures mitochondrial β-oxidation.[7] | 0.792 (at 30 min)[7] | 74.5%[7] | 75%[7] | Non-invasive, dynamic functional assessment, safe.[6] | Newer application, requires further validation in larger cohorts. |
| (13C)Methacetin Breath Test (MBT) | Measures microsomal function (CYP1A2 activity).[7][12] | 0.739 (at 30 min)[7] | 75.5%[7] | 65.4%[7] | Well-studied for liver function, non-invasive.[13][14] | Reflects a different aspect of liver function than β-oxidation. |
| Liver Biopsy (Gold Standard) | Histological assessment of steatosis, inflammation, and fibrosis.[6] | - | - | - | Provides definitive diagnosis and staging.[11] | Invasive, risk of complications, sampling error, costly.[7] |
| FIB-4 Index | Calculation based on age, AST, ALT, and platelet count.[15] | ~0.75-0.80 (for advanced fibrosis)[16] | Varies | Varies | Simple, inexpensive, widely available.[17] | Less accurate for early-stage disease, influenced by other conditions.[16] |
| Transient Elastography (FibroScan) | Measures liver stiffness as a surrogate for fibrosis.[15] | ~0.80-0.90 (for advanced fibrosis)[18] | Varies | Varies | Non-invasive, rapid, good for advanced fibrosis.[18] | Less reliable in obese patients, measures fibrosis not inflammation. |
| MRI-PDFF | Quantifies the fraction of fat in the liver.[18] | Highly accurate for steatosis quantification.[19] | >90% (for steatosis) | >90% (for steatosis) | Highly accurate and reproducible for steatosis.[19] | High cost, limited availability, does not assess inflammation or fibrosis directly.[19] |
AUROC: Area Under the Receiver Operating Characteristic curve. A value closer to 1.0 indicates higher diagnostic accuracy.
The data indicates that the (13C)octanoic acid breath test demonstrates good accuracy for the non-invasive diagnosis of NASH, with the best parameter being the percentage of dose recovered at 30 minutes.[7]
Experimental Protocols: A Self-Validating System
The trustworthiness of any metabolic probe is rooted in a robust and reproducible protocol. Below are the detailed methodologies for both the established and the novel applications of (13C)octanoic acid.
Protocol for Gastric Emptying Assessment
This protocol is designed to ensure that gastric emptying is the rate-limiting step.
Experimental Workflow for Gastric Emptying
Caption: Step-by-step workflow for the gastric emptying breath test.
Detailed Steps:
-
Patient Preparation: The subject should fast for at least 10 hours overnight.[2]
-
Baseline Sample: A baseline breath sample is collected into a collection bag or tube immediately before ingestion of the test meal.[2]
-
Test Meal Preparation: 100-200 mg of (13C)octanoic acid is thoroughly mixed into a standard solid meal, typically a scrambled egg yolk.[2][4] The meal is cooked and served to the patient.
-
Ingestion: The patient should consume the entire meal within a 10-minute timeframe.[2]
-
Breath Sampling: Breath samples are collected at regular intervals, for instance, every 15 minutes for the first 2 hours, and then every 30 minutes for the subsequent 2 hours, for a total of 4 hours.[4]
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[2]
-
Data Analysis: The resulting data is used to calculate key gastric emptying parameters, such as the half-emptying time (t1/2) and the lag phase (t_lag), using established mathematical models.[3]
Protocol for Hepatic Mitochondrial Function Assessment (NASH)
This protocol is optimized to reflect the rate of hepatic metabolism rather than gastric emptying.
Experimental Workflow for Liver Function
Caption: Step-by-step workflow for the liver function breath test.
Detailed Steps:
-
Patient Preparation: The subject should fast overnight.[6]
-
Baseline Sample: A baseline breath sample is collected to determine the natural 13C/12C abundance.[6]
-
Substrate Administration: The subject ingests 100 mg of (13C)sodium octanoate dissolved in 200 mL of water.[6] Administering the substrate in a liquid form ensures rapid gastric emptying, making hepatic metabolism the rate-limiting step.
-
Breath Sampling: Breath samples are collected at specific, shorter time intervals, such as 15, 30, 45, 60, and 120 minutes post-ingestion.[6]
-
Sample Analysis: The 13CO2/12CO2 ratio is measured using IRMS or NDIRS.[8]
-
Data Analysis: The key parameter is the cumulative percentage of the 13C dose recovered (cPDR) at each time point. The cPDR at 30 minutes has been identified as a particularly effective diagnostic parameter for NASH.[7]
Conclusion and Future Directions
The (13C)octanoic acid breath test is a versatile metabolic probe with a well-established role in assessing gastric emptying and a promising new application in the non-invasive diagnosis of NASH. Its ability to dynamically measure hepatic mitochondrial β-oxidation provides functional insights that are complementary to the anatomical information from imaging and the static nature of many blood-based biomarkers.
The validation data presented here, particularly its favorable comparison with the (13C)methacetin breath test and its strong diagnostic performance for NASH, underscores its potential. As a safe, non-invasive, and relatively low-cost procedure, the (13C)octanoic acid breath test is well-positioned to become a valuable tool for screening at-risk populations, monitoring disease progression, and evaluating the response to therapeutic interventions in NASH drug development.
Further large-scale, multi-center validation studies are warranted to solidify its clinical utility and establish standardized protocols and diagnostic thresholds. The continued exploration of such dynamic, functional metabolic probes will undoubtedly play a crucial role in advancing the management of complex metabolic diseases.
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A Researcher's Guide to High-Precision ¹³CO₂ Measurement: A Comparative Analysis of Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the precise measurement of ¹³CO₂ is a critical tool for a diverse range of applications, from non-invasively diagnosing disease to meticulously tracing metabolic pathways. The choice of analytical technique is a pivotal decision that directly impacts the accuracy, sensitivity, and practicality of these investigations. This guide provides an in-depth, objective comparison of the four principal analytical techniques for ¹³CO₂ measurement: Isotope Ratio Mass Spectrometry (IRMS), Non-Dispersive Infrared Spectroscopy (NDIRS), Cavity Ring-Down Spectroscopy (CRDS), and Tunable Diode Laser Absorption Spectroscopy (TDLAS). We will delve into the fundamental principles of each method, present supporting experimental data, and offer detailed protocols to empower you in selecting and implementing the optimal technique for your research endeavors.
The Significance of ¹³CO₂ Measurement in Research and Drug Development
The stable, non-radioactive isotope of carbon, ¹³C, serves as a powerful tracer in biological systems. When a substrate enriched with ¹³C is introduced, its metabolic fate can be tracked by measuring the appearance of ¹³CO₂ in exhaled breath or other biological samples. This principle underpins a variety of diagnostic and research applications:
-
Gastroenterology: The ¹³C-urea breath test is a widely used, non-invasive method for detecting Helicobacter pylori infection, a primary cause of peptic ulcers and a risk factor for gastric cancer.
-
Metabolic Research: ¹³C-labeled substrates are employed to study the in vivo oxidation of carbohydrates, lipids, and amino acids, providing insights into energy metabolism, nutrient utilization, and metabolic disorders.[1]
-
Drug Development: The metabolism of investigational drugs can be assessed by labeling the drug molecule with ¹³C and monitoring the rate and extent of ¹³CO₂ production, offering valuable pharmacokinetic data.
-
Liver Function Testing: Breath tests using ¹³C-labeled compounds that are metabolized by specific liver enzymes can provide a dynamic assessment of hepatic function.
The accuracy and reliability of these applications hinge on the analytical technique used to quantify the subtle changes in the ¹³CO₂/¹²CO₂ ratio.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for ¹³CO₂ measurement is a trade-off between performance, cost, and operational complexity. The following sections provide a detailed comparison of the most prominent methods.
Isotope Ratio Mass Spectrometry (IRMS): The Gold Standard
Principle of Operation: IRMS instruments separate ions based on their mass-to-charge ratio. For ¹³CO₂ analysis, a purified CO₂ sample is ionized, and the resulting ion beams of different masses (m/z 44 for ¹²CO₂ and m/z 45 for ¹³CO₂) are simultaneously measured by multiple detectors. This dual-inlet or continuous-flow approach allows for extremely precise determination of the isotopic ratio.
Advantages:
-
Highest Precision and Accuracy: IRMS is universally recognized as the gold standard for stable isotope analysis, offering the highest levels of precision (typically < 0.1‰) and accuracy.[2]
-
Established and Validated: Decades of use have resulted in well-established protocols and a vast body of literature supporting its reliability.
Disadvantages:
-
High Cost: IRMS instruments represent a significant capital investment.
-
Complex Operation and Maintenance: Requires specialized expertise for operation, maintenance, and data analysis.[3]
-
Large Footprint and Infrastructure Requirements: These instruments are typically large and require a dedicated, climate-controlled laboratory space.
Non-Dispersive Infrared Spectroscopy (NDIRS): A Cost-Effective Alternative
Principle of Operation: NDIRS is based on the principle that different molecules absorb infrared light at specific wavelengths. An NDIRS analyzer uses an infrared source, a sample cell, and a detector with optical filters specific to the absorption bands of ¹²CO₂ and ¹³CO₂. By measuring the differential absorption, the instrument can determine the relative concentrations of the two isotopologues.[4]
Advantages:
-
Lower Cost: NDIRS instruments are significantly less expensive than IRMS systems, making them more accessible for clinical and research laboratories.[5]
-
Ease of Use: These analyzers are generally user-friendly and do not require the same level of specialized training as IRMS.
-
Compact and Portable: NDIRS instruments are often smaller and more portable, allowing for point-of-care or field-based measurements.
Disadvantages:
-
Lower Precision: The precision of NDIRS (typically 0.5‰ to 1‰) is lower than that of IRMS.[5]
-
Susceptibility to Interference: The presence of other gases that absorb in the same infrared region can potentially interfere with the measurement, although modern instruments often incorporate features to minimize this.
Cavity Ring-Down Spectroscopy (CRDS): High Sensitivity with Optical Simplicity
Principle of Operation: CRDS is a highly sensitive laser absorption technique. A laser pulse is introduced into an optical cavity defined by two highly reflective mirrors. The time it takes for the light intensity to decay (the "ring-down time") is measured. When a gas sample containing ¹³CO₂ is introduced into the cavity, the ring-down time decreases due to absorption of light by the ¹³CO₂ molecules. The concentration of ¹³CO₂ is directly related to the change in the ring-down time.
Advantages:
-
High Sensitivity and Precision: CRDS offers sensitivity and precision that can rival that of IRMS (typically 0.1‰ to 0.5‰) but with a less complex instrument.[6]
-
Robustness and Stability: CRDS instruments are known for their long-term stability and reduced need for frequent calibration.
-
Real-time Measurement: This technique allows for continuous, real-time measurements, which is advantageous for dynamic studies.
Disadvantages:
-
Moderate Cost: While less expensive than IRMS, CRDS instruments are generally more costly than NDIRS analyzers.
-
Potential for Matrix Effects: The composition of the gas matrix can sometimes influence the measurements, requiring careful calibration and correction procedures.
Tunable Diode Laser Absorption Spectroscopy (TDLAS): Versatility and Speed
Principle of Operation: TDLAS utilizes a tunable diode laser to scan across specific absorption lines of ¹²CO₂ and ¹³CO₂. By measuring the amount of light absorbed at these characteristic wavelengths, the concentrations of each isotopologue can be determined with high specificity.
Advantages:
-
High Specificity: The narrow linewidth of the laser source provides excellent specificity, minimizing interference from other gases.
-
Fast Response Time: TDLAS instruments offer very fast response times, making them suitable for applications requiring rapid measurements.
-
Compact and Field-Deployable: The use of fiber optics and robust components allows for the development of compact and portable TDLAS systems.
Disadvantages:
-
Variable Precision: The precision of TDLAS can vary depending on the specific instrument design and application (ranging from 0.1‰ to over 1‰).[7]
-
Complexity in Data Analysis: The analysis of the absorption spectra can be complex and may require sophisticated algorithms.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the four analytical techniques for ¹³CO₂ measurement.
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Non-Dispersive Infrared Spectroscopy (NDIRS) | Cavity Ring-Down Spectroscopy (CRDS) | Tunable Diode Laser Absorption Spectroscopy (TDLAS) |
| Principle | Mass-to-charge ratio separation | Differential infrared absorption | Laser light decay time | Wavelength-specific laser absorption |
| Precision (δ¹³C) | < 0.1‰ | 0.5 - 1.0‰ | 0.1 - 0.5‰ | 0.1 - >1.0‰ |
| Accuracy | Gold Standard | Good, but can be affected by interferences | Excellent, comparable to IRMS | Very good, high specificity |
| Sensitivity | Very High | Moderate | Very High | High |
| Sample Throughput | Moderate (batch processing) | High (can be automated) | High (can be continuous) | High (fast response) |
| Cost | Very High | Low to Moderate | Moderate to High | Moderate to High |
| Ease of Use | Requires expert user | Easy to operate | Relatively easy to operate | Moderate complexity |
| Key Applications | Reference measurements, high-precision research | Routine clinical diagnostics, screening | High-precision research, field studies | Field studies, process monitoring |
Experimental Protocols
The successful implementation of any ¹³CO₂ measurement technique relies on standardized and rigorously followed experimental protocols. Below are representative workflows for breath sample collection and a general overview of the analytical procedures.
¹³C-Urea Breath Test: A Standardized Workflow
This protocol is a common application for diagnosing H. pylori infection.
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the test.
-
Antibiotics and bismuth-containing medications should be discontinued for at least 4 weeks.
-
Proton pump inhibitors (PPIs) and H2-receptor antagonists should be discontinued for at least 2 weeks.
Breath Sample Collection:
-
Baseline Sample (T=0): The patient exhales fully into a collection bag or tube. This sample represents the natural abundance of ¹³CO₂ in the patient's breath.
-
Substrate Ingestion: The patient ingests a solution containing a specific amount of ¹³C-labeled urea.
-
Post-Dose Sample (T=30): After a specified time (typically 30 minutes), a second breath sample is collected in the same manner as the baseline sample.
General Analytical Workflow
The following diagram illustrates the general steps involved in analyzing breath samples for ¹³CO₂ enrichment, applicable to all four techniques with instrument-specific variations.
Choosing the Right Technique: A Decision Framework
The optimal choice of analytical technique depends on the specific requirements of your application. Consider the following factors:
-
Required Precision: For applications demanding the highest precision, such as subtle metabolic flux studies, IRMS remains the preferred method. For many clinical diagnostic and screening purposes, the precision of NDIRS is sufficient. CRDS and TDLAS offer a middle ground with high precision suitable for many research applications.
-
Budgetary Constraints: NDIRS is the most budget-friendly option, while IRMS represents the highest investment. CRDS and TDLAS fall in the mid-to-high range.
-
Throughput Needs: For high-throughput screening, the automation capabilities of NDIRS and the rapid analysis times of CRDS and TDLAS are advantageous.
-
Operational Expertise: If your laboratory has limited access to highly specialized personnel, the user-friendly nature of NDIRS and, to a lesser extent, CRDS and TDLAS, may be a deciding factor.
-
Portability Requirements: For field-based research, the compact and robust nature of many NDIRS, CRDS, and TDLAS instruments is a significant advantage over laboratory-bound IRMS systems.
Conclusion and Future Outlook
The field of ¹³CO₂ analysis is continually evolving, with ongoing advancements in optical techniques offering increasingly viable alternatives to the traditional gold standard of IRMS. The choice of the most appropriate analytical technique requires a careful consideration of the specific research or clinical question, the required level of performance, and the available resources. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the acquisition of high-quality, reliable data. As laser-based technologies continue to mature, we can anticipate further improvements in performance, cost-effectiveness, and portability, expanding the accessibility and application of ¹³CO₂ analysis in diverse scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
